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  • Product: ferrocin B
  • CAS: 114562-40-2

Core Science & Biosynthesis

Foundational

Unlocking the "Trojan Horse": The Mechanism of Action of Ferrocin B Against Pseudomonas aeruginosa

Executive Summary Pseudomonas aeruginosa presents a formidable clinical challenge due to its highly impermeable outer membrane and robust efflux pump systems, rendering many broad-spectrum antibiotics ineffective. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pseudomonas aeruginosa presents a formidable clinical challenge due to its highly impermeable outer membrane and robust efflux pump systems, rendering many broad-spectrum antibiotics ineffective. However, vulnerabilities exist within its essential nutritional pathways. Ferrocin B , an iron-containing cyclic lipodecapeptide produced by Pseudomonas fluorescens YK-310, circumvents traditional resistance mechanisms by acting as a "Trojan horse" sideromycin. This technical guide explores the structural biology, mechanistic pathway, and self-validating experimental frameworks required to study Ferrocin B in drug development.

Structural Biology: The Hexadentate Siderophore Motif

Ferrocin B is structurally classified as a siderophore-antibiotic conjugate (sideromycin). Its architecture is defined by two critical functional domains:

  • The Iron-Chelating Core: The cyclic decapeptide backbone contains three hydroxamate moieties. These functional groups act as a hexadentate ligand, forming a highly stable, octahedral complex with extracellular ferric iron (Fe³⁺) 1.

  • The Amphiphilic Tail: A fatty acid moiety is integrated into the lipopeptide structure. While the hydroxamate groups facilitate transport, this amphiphilic tail is primarily responsible for the post-uptake antimicrobial activity, selectively disrupting Gram-negative targets 2.

Mechanism of Action: The "Trojan Horse" Strategy

Standard antibiotics rely on passive porin diffusion, a pathway heavily restricted in P. aeruginosa. Ferrocin B bypasses this by exploiting the pathogen's active iron-scavenging systems.

During infection, the host environment is strictly iron-limited. P. aeruginosa responds by upregulating TonB-dependent outer membrane receptors (such as FpvA and FptA) to capture siderophores. Ferrocin B mimics these native siderophores, binding extracellular Fe³⁺. The pathogen's own receptors actively recognize and import the Ferrocin B-Fe³⁺ complex. Once inside the periplasm or cytoplasm, the complex dissociates. The iron is released, and the lipopeptide structure induces lethal membrane disruption and intracellular oxidative stress 3.

Mechanism Fe Extracellular Fe3+ Complex Ferrocin B-Fe3+ Complex Fe->Complex Chelation (Hydroxamate motifs) Ferrocin Ferrocin B (Apo-form) Ferrocin->Complex Chelation Receptor TonB-Dependent Receptor (Outer Membrane) Complex->Receptor Active Recognition Toxicity Intracellular Release & Target Disruption Receptor->Toxicity Periplasmic/Cytoplasmic Entry

Fig 1. The Trojan Horse mechanism of Ferrocin B exploiting TonB-dependent receptors.

Experimental Methodologies: Validating the Mechanism

Testing sideromycins requires specialized protocols. Standard in vitro susceptibility testing (e.g., using standard Mueller-Hinton Broth) will yield false negatives because the high iron content of the media downregulates the pathogen's siderophore receptors, effectively closing the "gates" that Ferrocin B requires for entry.

The following self-validating workflows establish both efficacy and mechanistic causality.

Workflow Step1 P. aeruginosa Culture (Iron-depleted medium) Step2 Ferrocin B Administration (Dose-response setup) Step1->Step2 Induces siderophore receptors Step3 Receptor Knockout Testing (ΔfpvA / ΔfptA mutants) Step2->Step3 Validates uptake specificity Step4 Viability & Uptake Analysis (CFU & Mass Spec) Step3->Step4 Quantifies mechanistic efficacy

Fig 2. Experimental workflow for validating Ferrocin B receptor dependency and efficacy.

Protocol 1: Iron-Depleted Cultivation & Self-Validating MIC Determination

Causality: To force P. aeruginosa to express TonB-dependent receptors, the growth medium must be stripped of free iron.

  • Media Preparation: Treat Mueller-Hinton Broth (MHB) with Chelex-100 resin to chelate and remove all divalent and trivalent cations. Post-treatment, supplement the media with 1 mM Mg²⁺ and 0.5 mM Ca²⁺ to stabilize the bacterial outer membrane, leaving the environment strictly iron-depleted.

  • Inoculation: Inoculate P. aeruginosa (e.g., strain PAO1) to an OD₆₀₀ of 0.05.

  • Treatment: Apply Ferrocin B in a serial dilution gradient (0.1 to 10 µg/mL) across a 96-well plate.

  • The Iron Rescue Control (Validation): In a parallel plate, replicate the exact setup but supplement the media with 50 µM FeCl₃.

    • Logic: If Ferrocin B truly relies on siderophore receptors, the excess free iron will downregulate these receptors and competitively inhibit the drug's uptake. A high MIC in the iron-supplemented plate confirms the Trojan horse mechanism.

Protocol 2: Receptor Dependency Validation via Isogenic Mutants

Causality: To definitively prove which gateway Ferrocin B hijacks, we must measure efficacy when specific receptors are genetically removed.

  • Strain Selection: Utilize wild-type PAO1 alongside isogenic knockout mutants lacking specific outer membrane receptors (e.g., ΔfpvA, ΔfptA).

  • Assay Execution: Perform the iron-depleted MIC assay (Protocol 1) on all strains.

  • Data Interpretation: A significant shift in MIC (e.g., a >4-fold increase in survival for the ΔfpvA mutant compared to the wild-type) confirms that Ferrocin B specifically utilizes that receptor for cellular entry.

Quantitative Efficacy Data

Ferrocin B demonstrates highly selective, narrow-spectrum activity against P. aeruginosa, outperforming many broad-spectrum agents in targeted in vivo models 4. The table below compares Ferrocin B with related Pseudomonad-derived narrow-spectrum agents.

CompoundSource OrganismTarget PathogenIn Vitro MIC (µg/mL)In Vivo ED₅₀ (mg/kg)Primary Mechanism
Ferrocin A P. fluorescens YK-310P. aeruginosa3.10.2 - 0.6Siderophore-mediated uptake
Ferrocin B P. fluorescens YK-310P. aeruginosa< 3.10.593Siderophore-mediated uptake
Promysalin P. putidaP. aeruginosa~0.5 (nM range)N/AIron-binding / SDH inhibition

Conclusion & Translational Outlook

Ferrocin B represents a highly evolved, naturally occurring solution to Gram-negative membrane impermeability. By conjugating a lethal lipopeptide payload to a high-affinity iron chelator, it effectively tricks P. aeruginosa into importing its own destruction. For drug development professionals, the Ferrocin B scaffold offers a validated blueprint for designing synthetic sideromycins—next-generation antibiotics capable of delivering targeted therapies directly through the fortified defenses of multidrug-resistant pathogens.

References

  • Katayama N, et al. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Taxonomy, fermentation and biological activity. Journal of Antibiotics (Tokyo). 1993. Available at:[Link]

  • Tsubotani S, et al. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Journal of Antibiotics (Tokyo). 1993. Available at: [Link]

  • Rossiter SE, et al. Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity. Journal of the American Chemical Society. 2016. Available at:[Link]

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Exploratory

chemical structure of iron-containing peptide ferrocin B

An In-Depth Technical Guide to the Chemical Structure of Ferrocin B Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the chemical structure of ferroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure of Ferrocin B

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical structure of ferrocin B, an iron-containing cyclolipopeptide with notable antibiotic properties. Ferrocin B belongs to the siderophore class of molecules, which are high-affinity iron chelators produced by various microorganisms. This document details the molecular architecture of ferrocin B, the experimental methodologies for its isolation and characterization, and the key structural features that underpin its biological function. This guide is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction to Ferrocins: A Class of Siderophore Antibiotics

Siderophores are small-molecule secondary metabolites produced by bacteria, fungi, and plants that play a crucial role in iron acquisition from the environment.[1] Iron is an essential nutrient for most living organisms, but its bioavailability is often limited due to the low solubility of ferric (Fe³⁺) iron. Siderophores chelate ferric iron with high affinity, and the resulting iron-siderophore complex is then transported into the microbial cell via specific receptor-mediated uptake systems.[2]

The ferrocins are a family of siderophores produced by the bacterium Pseudomonas fluorescens YK-310.[1][3] This family includes ferrocins A, B, C, and D, all of which are characterized as iron-containing cyclic lipodecapeptides.[3] They exhibit significant antibacterial activity, particularly against Gram-negative bacteria.[3] This guide will focus specifically on the chemical structure of ferrocin B.

Elucidation of the Chemical Structure of Ferrocin B

The determination of the intricate chemical structure of ferrocin B has been accomplished through a combination of spectroscopic and chemical degradation methods.[1] Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, alongside amino acid analysis, have been instrumental in piecing together its molecular framework.

Physicochemical Properties of Ferrocin B

A summary of the key physicochemical properties of ferrocin B is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅₁H₈₄FeN₁₃O₁₉[4]
Molecular Weight ~1239.1 g/mol [4]
Class Cyclodepsipeptide, Siderophore[4]
Producing Organism Pseudomonas fluorescens YK-310[1][3]
Iron Oxidation State Fe³⁺ (Ferric)[1]
Coordination Geometry Octahedral[1]
Core Chemical Structure

Ferrocin B is a complex molecule composed of three main components: a cyclic decapeptide backbone, a lipid tail, and a centrally coordinated ferric ion.

  • The Peptide Backbone: The core of ferrocin B is a cyclic decapeptide. Based on the detailed IUPAC name provided by PubChem, the peptide sequence can be deduced.[4] It is a cyclodepsipeptide, indicating the presence of at least one ester linkage within the cyclic structure, in addition to the nine amide (peptide) bonds. The amino acid constituents include both proteinogenic and non-proteinogenic residues, with some being modified to form the iron-chelating moieties.

  • The Lipid Tail: Attached to the peptide backbone is a fatty acid tail. The IUPAC name specifies this as a (Z)-dec-3-enamide moiety, which imparts a lipophilic character to the molecule.[4] This feature is common in lipopeptide antibiotics and is often crucial for their interaction with bacterial cell membranes.

  • Iron-Coordinating Moieties: The defining feature of ferrocin B as a siderophore is its ability to chelate iron. This is accomplished through three hydroxamate groups.[1] These groups are derived from modified ornithine residues within the peptide chain, specifically N⁵-acetyl-N⁵-hydroxy-L-ornithine. The three hydroxamate ligands coordinate a single ferric (Fe³⁺) ion in an octahedral geometry, forming a highly stable complex.[1]

The deduced amino acid sequence and structure of ferrocin B is as follows: A (Z)-dec-3-enoyl fatty acid tail is attached to an N-terminal L-Serine. The cyclic decapeptide is composed of L-Ser, L-Orn(N⁵-acetyl-N⁵-hydroxy), Gly, L-Val, L-Ser, L-Orn(N⁵-acetyl-N⁵-hydroxy), L-Ser, Gly, L-Orn(N⁵-acetyl-N⁵-hydroxy), and Glycine. The cyclization is achieved through a depsipeptide (ester) bond between the C-terminal carboxyl group of Glycine and the side-chain hydroxyl group of one of the L-Serine residues.

Stereochemistry

The stereochemistry of ferrocin B is complex, with multiple chiral centers. The IUPAC name specifies the stereochemistry at several of these centers as 12S, 18S, 21R, and 30S.[4] The constituent amino acids are primarily in the L-configuration. The precise stereochemical configuration is critical for the molecule's three-dimensional shape and its biological activity, including its recognition by bacterial uptake systems.

Experimental Protocols: Isolation and Purification of Ferrocins

The isolation and purification of ferrocins from Pseudomonas fluorescens culture is a multi-step process designed to separate these iron-containing peptides from other metabolic products.[1]

Step 1: Fermentation

  • Cultivate Pseudomonas fluorescens YK-310 in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of ferrocins.

Step 2: Initial Extraction

  • Separate the bacterial cells from the culture broth by centrifugation or filtration.

  • Extract the supernatant (culture filtrate) with an organic solvent such as butanol to partition the lipophilic ferrocins into the organic phase.

Step 3: Adsorption Chromatography

  • Concentrate the butanol extract under reduced pressure.

  • Subject the concentrated extract to column chromatography using an adsorption resin (e.g., Amberlite XAD series) to remove highly polar impurities. Elute with a gradient of increasing organic solvent concentration.

Step 4: Silica Gel Chromatography

  • Pool the active fractions from the adsorption chromatography step and concentrate.

  • Further purify the material by silica gel column chromatography, eluting with a solvent system such as a chloroform-methanol gradient, to separate the different ferrocin analogues.

Step 5: Preparative Reverse-Phase HPLC

  • The final purification step involves preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

  • Elute with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) to obtain highly purified ferrocins A, B, C, and D as distinct fractions.

Step 6: Characterization

  • Confirm the identity and purity of the isolated ferrocin B using analytical techniques such as mass spectrometry and NMR spectroscopy.

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fermentation Step 1: Fermentation of P. fluorescens YK-310 Extraction Step 2: Butanol Extraction of Culture Filtrate Fermentation->Extraction Culture Broth Adsorption Step 3: Adsorption Chromatography Extraction->Adsorption Crude Extract Silica Step 4: Silica Gel Chromatography Adsorption->Silica Partially Purified Fraction HPLC Step 5: Preparative RP-HPLC Silica->HPLC Enriched Ferrocin Mixture Characterization Step 6: Structural Characterization (MS, NMR) HPLC->Characterization Pure Ferrocin B

Fig. 1: Experimental workflow for the isolation and purification of ferrocin B.

Visualization of the Iron Coordination Sphere

The octahedral coordination of the ferric ion by the three hydroxamate groups is a hallmark of the ferrocin structure and is essential for its high-affinity iron binding.

Iron_Coordination cluster_0 Hydroxamate Ligand 1 cluster_1 Hydroxamate Ligand 2 cluster_2 Hydroxamate Ligand 3 Fe Fe³⁺ O1 O Fe->O1 O2 O Fe->O2 O3 O Fe->O3 O4 O Fe->O4 O5 O Fe->O5 O6 O Fe->O6 N1 N C1 C=O R1 N2 N C2 C=O R2 N3 N C3 C=O R3

Fig. 2: Octahedral coordination of Fe³⁺ by three hydroxamate ligands in ferrocin B.

Conclusion and Future Directions

The chemical structure of ferrocin B is a testament to the complex and elegant molecular machinery that microorganisms have evolved for nutrient acquisition. As a cyclic lipodepsipeptide with three hydroxamate groups for iron chelation, its structure is finely tuned for its biological role. A thorough understanding of this structure is paramount for elucidating its mechanism of action, its biosynthesis by non-ribosomal peptide synthetases, and its potential as a lead compound in the development of novel antibiotics. Future research may focus on the total synthesis of ferrocin B and its analogues to explore structure-activity relationships and to develop siderophore-based "Trojan horse" antibiotics that can overcome drug resistance in pathogenic bacteria.

References

  • Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310. ResearchGate. Available at: [Link]

  • Tsubotani, S., Katayama, N., Funabashi, Y., Ono, H., & Harada, S. (1993). Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. The Journal of antibiotics, 46(2), 287–293. Available at: [Link]

  • Ferrocin B | C51H84FeN13O19 | CID 139587141 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Katayama, N., Nozaki, Y., Okonogi, K., Harada, S., & Ono, H. (1993). Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. The Journal of antibiotics, 46(1), 65-70. Available at: [Link]

  • Götze, S., & Stallforth, P. (2020). Structure, properties, and biological functions of nonribosomal lipopeptides from pseudomonads. Natural product reports, 37(1), 29-54. Available at: [Link]

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural product reports, 27(5), 637-657. Available at: [Link]

  • Teintze, M., Hossain, M. B., Barnes, C. L., Leong, J., & van der Helm, D. (1981). Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas. Biochemistry, 20(22), 6446–6457. Available at: [Link]

  • Ye, R., & Butler, A. (2022). Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi. Journal of Fungi, 8(10), 1019. Available at: [Link]

  • Turk, S., et al. (2021). Targeting Siderophore Biosynthesis to Thwart Microbial Growth. Molecules, 26(8), 2157. Available at: [Link]

  • Chen, W. H., et al. (2013). Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974. Journal of Biological Chemistry, 288(48), 34537-34547. Available at: [Link]

  • Tsubotani, S., et al. (1993). FERROCINS, NEW IRON-CONTAINING PEPTIDE ANTIBIOTICS PRODUCED BY BACTERIA. The Journal of Antibiotics, 46(2), 287-293. Available at: [Link]

  • Götze, S., & Stallforth, P. (2020). Structure elucidation of bacterial nonribosomal lipopeptides. Organic & Biomolecular Chemistry, 18(9), 1710-1725. Available at: [Link]

  • Tur-Gracia, N., et al. (2023). A Chiroptical Molecular Sensor for Ferrocene. Chemistry – A European Journal, 29(1), e202202685. Available at: [Link]

  • Giustra, Z. X., et al. (2014). Pyoverdine, the Major Siderophore in Pseudomonas aeruginosa, Evades NGAL Recognition. ACS Chemical Biology, 9(2), 315-319. Available at: [Link]

  • PubChem. (n.d.). Ferrocin B. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Unraveling the Ferrocin B Biosynthesis Pathway in Pseudomonas fluorescens: A Technical Guide

Executive Summary Ferrocin B is an iron-chelating cyclic lipodecapeptide (CLP) synthesized by the soil-dwelling bacterium Pseudomonas fluorescens YK-310 [1]. Originally isolated in 1993, this secondary metabolite has gar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ferrocin B is an iron-chelating cyclic lipodecapeptide (CLP) synthesized by the soil-dwelling bacterium Pseudomonas fluorescens YK-310 [1]. Originally isolated in 1993, this secondary metabolite has garnered significant attention in antimicrobial drug development due to its potent, narrow-spectrum efficacy against Gram-negative pathogens, particularly Pseudomonas aeruginosa [2].

Unlike canonical siderophores (such as pyoverdine or pyochelin), which are strictly repressed under iron-replete conditions, the biosynthesis of ferrocin B exhibits an atypical regulatory logic: its production is significantly upregulated in the presence of exogenous iron [3]. This whitepaper provides an in-depth mechanistic breakdown of the ferrocin B biosynthetic gene cluster (BGC), its nonribosomal peptide synthetase (NRPS) assembly line, and the self-validating experimental workflows required to study and optimize its production.

Structural Biology & Chemical Architecture

Ferrocin B is an amphiphilic molecule consisting of a lipid tail conjugated to a 10-amino-acid macrocyclic core. The defining functional feature of ferrocin B is its capacity for high-affinity iron coordination, which is mediated by three specialized non-proteinogenic amino acids: N5 -acetyl- N5 -hydroxyornithine (acOHOrn) [1].

Located at positions 2, 6, and 9 of the peptide chain, these acOHOrn residues provide three hydroxamate moieties. These moieties act as bidentate ligands, converging to form a highly stable octahedral complex around a single ferric ion ( Fe3+ ). The amphiphilic nature of the molecule allows it to seamlessly intercalate into bacterial membranes, a property that is likely central to its mechanism of action via siderophore piracy or membrane disruption[4].

Quantitative Data: Ferrocin Family & Efficacy

Table 1: Structural Variations within the Ferrocin Family

Variant Residue 7 Acetate Methylation Antibacterial Activity
Ferrocin A L-Serine Unmethylated High
Ferrocin B L-Serine Hydroxylated High
Ferrocin C L-Alanine Methylated Moderate

| Ferrocin D | L-Alanine | Methylated | Moderate |

Table 2: Antimicrobial Efficacy Profile of Ferrocin B

Target Organism MIC (µg/mL) ED50 in Mouse Model (mg/kg) Susceptibility
Pseudomonas aeruginosa 3.1 - 6.2 0.2 - 0.6 Highly Susceptible
Escherichia coli 12.5 - 25.0 N/A Moderately Susceptible

| Gram-Positive Bacteria | > 100 | N/A | Resistant |

The Biosynthetic Gene Cluster (BGC) and NRPS Assembly Line

The biosynthesis of ferrocin B is governed by a 13-gene cluster in P. fluorescens YK-310. The core of this pathway relies on three massive NRPS enzymes that operate sequentially [3].

The NRPS assembly line follows the collinearity rule. Each module within the NRPS enzymes is responsible for the activation, thiolation, and condensation of one specific amino acid. Flanking the core NRPS genes are tailoring enzymes responsible for the hydroxylation and acetylation of ornithine to form the critical acOHOrn residues prior to their incorporation into the growing peptide chain.

NRPS_Assembly cluster_0 NRPS 1 cluster_1 NRPS 2 cluster_2 NRPS 3 M1 Mod 1 L-Ser M2 Mod 2 acOHOrn M1->M2 M3 Mod 3 Gly M2->M3 M4 Mod 4 D-Val M3->M4 M5 Mod 5 L-Ser M4->M5 M6 Mod 6 acOHOrn M5->M6 M7 Mod 7 L-Ser M6->M7 M8 Mod 8 Gly M7->M8 M9 Mod 9 acOHOrn M8->M9 M10 Mod 10 Gly-TE M9->M10 Product Ferrocin B M10->Product

Fig 1: Stepwise NRPS assembly line for Ferrocin B biosynthesis.

Regulatory Mechanisms & Metabolic Engineering

A defining hallmark of the ferrocin pathway is its regulation. While classical siderophores are synthesized under iron starvation to scavenge trace environmental iron, ferrocin B production is strictly dependent on a LuxR-family transcriptional regulator that acts as a positive activator in the presence of iron [3].

Regulatory_Logic Fe Exogenous Iron (Fe3+) LuxR LuxR-family Regulator Fe->LuxR Upregulates Promoter BGC Promoter LuxR->Promoter Binds NRPS_Genes 13-Gene Cluster Promoter->NRPS_Genes Transcription Ferrocin Ferrocin B Assembly NRPS_Genes->Ferrocin Biosynthesis

Fig 2: Atypical iron-dependent upregulation of the Ferrocin B gene cluster.

Experimental Protocols & Methodologies

To investigate the ferrocin B pathway, researchers must employ rigorous, self-validating protocols. The following methodologies incorporate internal controls to ensure absolute data integrity.

Protocol 1: Iron-Stimulated Fermentation and Yield Optimization

Causality: Because ferrocin B is produced in trace amounts under standard conditions, exploiting its atypical iron-dependent upregulation is necessary for scalable isolation.

  • Inoculation: Seed P. fluorescens YK-310 into minimal media (e.g., M9) supplemented with 1% glucose.

    • Self-Validating Control: Run a parallel culture of an isogenic Δ LuxR mutant (negative control) to confirm that any yield increase is strictly LuxR-dependent.

  • Iron Titration: Spike the media with FeCl3​ at varying concentrations (0, 10, 50, 100 µM).

    • Causality: Titration determines the optimal threshold for LuxR activation without inducing heavy metal toxicity, which would artificially suppress metabolic flux.

  • Incubation: Grow at 28°C for 72 hours under constant agitation (200 rpm) to ensure adequate oxygenation for the strictly aerobic Pseudomonas.

  • Validation Checkpoint: Measure optical density ( OD600​ ) across all flasks. A drop in OD at high iron levels indicates toxicity, invalidating the yield metric for that specific concentration.

Protocol 2: Extraction and HPLC-MS/MS Purification

Causality: The amphiphilic nature of ferrocin B requires organic extraction, while its structural similarity to other ferrocins (A, C, D) necessitates high-resolution chromatographic separation [1].

  • Organic Extraction: Centrifuge the fermentation broth (10,000 x g, 15 min) to remove cells. Extract the supernatant with 1-butanol (1:1 v/v).

    • Causality: Butanol efficiently partitions cyclic lipopeptides from aqueous media while leaving highly polar contaminants behind.

  • Concentration: Evaporate the organic phase under reduced pressure and resuspend the crude extract in 50% methanol.

  • Preparative HPLC: Inject the extract onto a C18 reverse-phase column. Use a linear gradient of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The hydrophobic lipid tail interacts strongly with the C18 stationary phase. TFA ensures sharp peak shapes by protonating residual silanols on the column.

  • Validation Checkpoint (MS/MS): Collect the major fractions and analyze via ESI-MS. Ferrocin B must yield a specific precursor ion mass ( m/z ~1239 for C51​H84​FeN13​O19​ ) and characteristic fragmentation patterns confirming the Ser7 residue [5].

Protocol 3: Gene Knockout & NRPS Module Validation

Causality: To definitively link the 13-gene cluster to ferrocin B production, targeted gene disruption is required. Inactivating a core NRPS gene should abolish production, proving the cluster's necessity [3].

  • Vector Construction: Clone homologous flanking regions of the NRPS1 gene into a suicide vector (e.g., pK18mobsacB) containing a kanamycin resistance cassette.

  • Conjugation: Transfer the vector into P. fluorescens YK-310 via biparental mating using an E. coli S17-1 donor strain.

  • Selection & Counter-Selection: Select for single crossovers on kanamycin plates. Perform counter-selection on 10% sucrose plates to isolate double-crossover mutants.

    • Causality: The sacB gene is lethal in the presence of sucrose. This counter-selection ensures the loss of the plasmid backbone, leaving only the clean knockout.

  • Validation Checkpoint: Extract secondary metabolites from the Δ NRPS1 mutant and the wild-type strain. Analyze via HPLC-MS/MS. The absence of the ferrocin B peak in the mutant, and its restoration upon genetic complementation with a plasmid-borne NRPS1, self-validates the pathway mapping.

References

  • Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. - Journal of Antibiotics (Tokyo) -[Link]

  • Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Taxonomy, fermentation and biological activity. - Journal of Antibiotics (Tokyo) -[Link]

  • Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310. - VAAM Workshop Conference 2017 / ResearchGate -[Link]

  • Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity. - Journal of the American Chemical Society -[Link]

Exploratory

Harnessing the Trojan Horse: The Role of Hydroxamate Moieties in the Ferrocin B Iron Complex

Executive Summary The escalation of multidrug-resistant Gram-negative bacterial infections necessitates the development of novel therapeutic strategies that can bypass restrictive outer membrane barriers. Ferrocin B, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of multidrug-resistant Gram-negative bacterial infections necessitates the development of novel therapeutic strategies that can bypass restrictive outer membrane barriers. Ferrocin B, a cyclic lipodecapeptide antibiotic produced by Pseudomonas fluorescens YK-310, represents a paradigm shift in targeted drug delivery[1]. By utilizing three hydroxamate moieties to form a highly stable octahedral complex with ferric iron (Fe3+), Ferrocin B acts as a "Trojan Horse"[2]. It hijacks the native siderophore transport systems of pathogenic bacteria, such as Pseudomonas aeruginosa, to gain intracellular access and exert potent, narrow-spectrum antibacterial activity[3]. This whitepaper dissects the coordination chemistry, biological mechanism, and experimental workflows required to study the Ferrocin B iron complex.

The Siderophore Paradox: Structural Biology of Ferrocin B

Classic siderophores are low-molecular-weight iron chelators secreted by microorganisms exclusively under conditions of iron starvation to scavenge environmental iron. Ferrocin B, however, presents a biological paradox: it is an antimicrobial cyclodepsipeptide whose biosynthetic production actually increases in the presence of iron in the culture media[4][5].

Structurally, Ferrocin B is composed of a cyclic peptide core linked to a fatty acid tail, classifying it as a cyclic lipodecapeptide[5]. The molecule contains three critical hydroxamate groups—derived from modified ornithine residues (e.g., N5-acetyl-N5-hydroxy-L-ornithine)—which are strictly conserved across the Ferrocin family (Ferrocins A, B, C, and D)[2].

Coordination Chemistry: The Hydroxamate-Iron Complex

The efficacy of Ferrocin B is entirely dependent on its coordination chemistry. Hydroxamic acids ( R−CO−N(OH)−R′ ) deprotonate at physiological pH to form bidentate ligands.

Hard-Soft Acid-Base (HSAB) Dynamics

According to Pearson’s HSAB theory, the oxygen atoms of the hydroxamate groups act as "hard" Lewis bases. These hard donors exhibit an exceptionally high thermodynamic affinity for "hard" Lewis acids, specifically the ferric ion (Fe3+).

  • Hexadentate Coordination: The three hydroxamate moieties of a single Ferrocin B molecule wrap around a central Fe3+ ion, providing six oxygen donor atoms[2].

  • Octahedral Geometry: This 3:1 (ligand-to-metal) intramolecular coordination forces the complex into a highly stable octahedral geometry[2].

This high formation constant ensures that Ferrocin B can successfully outcompete both environmental chelators and host iron-binding proteins (like transferrin), maintaining the iron in a soluble state for bacterial recognition.

Mechanism of Action: The "Trojan Horse" Strategy

The outer membrane of Gram-negative bacteria is notoriously impermeable to large lipophilic antibiotics. P. aeruginosa overcomes its own iron limitations by expressing highly specific TonB-dependent outer membrane receptors designed to internalize siderophores (e.g., pyoverdine and pyochelin)[3].

Ferrocin B exploits this exact nutritional vulnerability. The octahedral Ferrocin B-Fe3+ complex acts as a structural mimic of native siderophores. It is actively recognized by the outer membrane receptors of P. aeruginosa and actively transported into the periplasm via the TonB-ExbB-ExbD energy complex[3]. Once internalized, the antibiotic moiety is liberated, leading to targeted bacterial cell death. In murine infection models, this targeted delivery translates to a highly potent half-effective dose ( ED50​ ) of 0.593 mg/kg selectively against P. aeruginosa[1][6].

G Fe Environmental Fe3+ Complex Ferrocin B-Fe3+ Complex (Octahedral Geometry) Fe->Complex Chelation by 3 Hydroxamate Moieties FerB Apo-Ferrocin B FerB->Complex OM_Receptor TonB-Dependent Receptor (P. aeruginosa Outer Membrane) Complex->OM_Receptor Trojan Horse Recognition Periplasm Periplasmic Translocation (Bypassing Porin Restrictions) OM_Receptor->Periplasm Active Transport Cytoplasm Intracellular Release & Targeted Antibacterial Action Periplasm->Cytoplasm Lethal Payload Delivery

Diagram 1: Trojan Horse uptake pathway of the Ferrocin B-Iron complex in P. aeruginosa.

Quantitative Profiling

The following table summarizes the physicochemical and biological parameters of Ferrocin B, highlighting its utility as a targeted antimicrobial agent.

ParameterSpecificationCausality / Significance
Molecular Formula C51​H84​FeN13​O19​ Contains the necessary N and O atoms for hydroxamate formation[4].
Molecular Weight 1239.1 g/mol Too large for standard porin diffusion; necessitates active transport[4].
Source Organism P. fluorescens YK-310Soil bacterium utilizing competitive exclusion against other pseudomonads[1][6].
Target Pathogen P. aeruginosaHighly selective for Gram-negative bacteria with specific siderophore receptors[1].
In Vivo Efficacy ( ED50​ ) 0.593 mg/kgDemonstrates the extreme efficiency of active receptor-mediated uptake[1][6].
Coordination Geometry Octahedral (Hexadentate)Ensures optimal thermodynamic stability of the Fe3+ complex during transport[2].

Experimental Protocols & Workflows

To ensure scientific integrity, the investigation of Ferrocin B requires self-validating protocols. The following methodologies link the chemical isolation of the complex directly to its functional validation.

Protocol 1: Isolation and Purification of Ferrocin B

Causality: Because Ferrocin B is a lipopeptide, standard aqueous extraction is insufficient. A solvent with moderate polarity is required to partition the amphiphilic molecule from the culture broth[2].

  • Cultivation: Inoculate P. fluorescens YK-310 in a nutrient broth supplemented with 50 µM FeCl3​ . Note: Unlike classic siderophores, iron supplementation increases Ferrocin yield[5].

  • Extraction: Centrifuge the culture to remove biomass. Adjust the cell-free filtrate to pH 6.0 and perform a liquid-liquid extraction using an equal volume of 1-butanol. The lipophilic tail of Ferrocin B forces it into the organic phase[2].

  • Primary Chromatography: Concentrate the butanol phase in vacuo. Apply the residue to a silica gel column. Elute using a step gradient of chloroform/methanol (from 9:1 to 1:1 v/v) to remove highly non-polar lipids and highly polar salts[2].

  • Final Purification: Subject the active fractions to preparative Reverse-Phase HPLC (RP-HPLC) utilizing a C18 column. Elute with a linear gradient of acetonitrile in water (containing 0.1% Trifluoroacetic acid) to resolve Ferrocin B from Ferrocins A, C, and D[2].

Protocol 2: Self-Validating Functional Assays (CAS & MIC)

Causality: To prove that the isolated molecule is both an iron chelator and an antibiotic, orthogonal assays must be run in parallel.

  • CAS Agar Assay (Chelation Validation): Prepare Chrome Azurol S (CAS) agar. The CAS dye forms a blue complex with Fe3+. Spot 10 µL of purified Ferrocin B onto the agar. Because the three hydroxamate moieties of Ferrocin B have a higher formation constant for Fe3+ than the CAS dye, Ferrocin B strips the iron, resulting in a distinct orange halo. EDTA serves as a positive control.

  • MIC Assay (Efficacy Validation): Perform a standard broth microdilution assay against P. aeruginosa (e.g., strain PAO1).

  • Self-Validation Check: To prove the "Trojan Horse" mechanism, run a parallel MIC assay supplemented with excess exogenous iron (e.g., 100 µM FeCl3​ ). If the receptors are saturated by simple iron complexes or native siderophores, the MIC of Ferrocin B will artificially increase, validating that uptake is strictly receptor-dependent.

Workflow Culture P. fluorescens YK-310 Culture (+Fe3+) Extract 1-Butanol Extraction (Lipophilic Isolation) Culture->Extract Harvest HPLC Prep RP-HPLC (0.1% TFA Gradient) Extract->HPLC Purify CAS CAS Agar Assay (Fe3+ Affinity Check) HPLC->CAS Validate Chelation MIC MIC Assay vs. P. aeruginosa HPLC->MIC Validate Efficacy CAS->MIC Correlate Function

Diagram 2: Self-validating isolation and functional verification workflow for Ferrocin B.

Conclusion

The structural integration of three hydroxamate moieties within the Ferrocin B cyclodepsipeptide framework is not a mere chemical anomaly; it is an evolutionary masterpiece of targeted chemical warfare. By forming an impenetrable octahedral shield around a ferric ion, Ferrocin B guarantees its own active transport into multidrug-resistant Gram-negative pathogens. Understanding and replicating this hydroxamate-driven "Trojan Horse" mechanism holds immense potential for the next generation of narrow-spectrum, resistance-breaking antibiotics.

References

2.[2] Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

3.[4] Title: Ferrocin B | CID 139587141 Source: PubChem / NIH URL: [Link]

4.[3] Title: Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity Source: Journal of the American Chemical Society / PMC URL: [Link]

5.[6] Title: Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

6.[5] Title: Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310 Source: ResearchGate URL: [Link]

Sources

Foundational

Ferrocin B: Comprehensive Technical Guide on Physical, Chemical, and Biological Properties

Executive Summary Ferrocin B is a highly specialized, iron-containing cyclic decapeptide antibiotic originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-310[1],[2]. Functioning as a siderophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ferrocin B is a highly specialized, iron-containing cyclic decapeptide antibiotic originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-310[1],[2]. Functioning as a siderophore-antibiotic conjugate, it exhibits potent and selective antibacterial activity against Gram-negative pathogens, most notably Pseudomonas aeruginosa[1]. This whitepaper provides an in-depth analysis of the structural biology, coordination chemistry, isolation methodologies, and therapeutic mechanisms of Ferrocin B, designed to serve researchers and drug development professionals investigating novel anti-infective therapies.

Structural Biology & Coordination Chemistry

Ferrocin B belongs to a unique class of cyclic lipodepsipeptides. Its molecular architecture is specifically evolved to solve the biological challenge of iron acquisition in iron-depleted environments while simultaneously acting as a defensive weapon against competing microbial flora.

Peptide Core and Lipid Tail

The core structure of Ferrocin B is a cyclic decapeptide containing a highly conserved sequence of 10 amino acids, including non-proteinogenic residues[3],[4]. The macrocyclic ring is closed via a depsipeptide (ester) bond, typically involving a Serine residue[4]. Attached to this peptide core is a hydrophobic lipid tail—specifically a dec-3-enoyl (C10:1) group—which imparts amphiphilic properties critical for membrane interaction and permeability[4].

Octahedral Iron Coordination

The defining chemical feature of Ferrocin B is its iron-chelating capability. The peptide sequence incorporates three N-acetyl-N-hydroxyornithine (Ac-OH-Orn) residues[4]. These hydroxamate moieties act as bidentate ligands.

  • Causality of Chelation: Fe³⁺ is a "hard" Lewis acid that preferentially binds with "hard" Lewis bases like oxygen. The three hydroxamate groups provide six oxygen donor atoms, perfectly satisfying the hexacoordinate requirement of Fe³⁺ to form a highly stable, thermodynamically favored octahedral complex[5]. This structural conformation is essential for receptor recognition on the target bacterial surface.

Physical and Chemical Properties

The physicochemical profile of Ferrocin B dictates its behavior in both purification workflows and physiological environments. Below is a consolidated table of its core properties[6],[7],[4].

PropertyValue / Description
Compound Name Ferrocin B
CAS Registry Number 114562-40-2
Molecular Formula C₅₁H₈₄FeN₁₃O₁₉ (Holo-form)
Molecular Weight 1239.1 g/mol
Peptide Classification Cyclic decapeptide (Lipodepsipeptide)
Chelating Moieties 3 × N-acetyl-N-hydroxyornithine
Lipid Modification dec-3-enoyl (C10:1) chain
Metal Coordination Octahedral Fe³⁺ complex
Solubility Profile Soluble in lower alcohols (methanol, butanol), DMSO; sparingly soluble in non-polar organic solvents.

Isolation and Purification Workflow

Isolating amphiphilic cyclic peptides from complex fermentation broths requires a strategic sequence of orthogonal chromatographic techniques. The following protocol outlines the self-validating system used to purify Ferrocin B to >98% purity[5].

Step-by-Step Methodology
  • Fermentation & Harvest: Cultivate P. fluorescens YK-310 in iron-depleted media. Causality: Iron starvation de-represses the biosynthetic gene clusters responsible for siderophore production, maximizing Ferrocin B yield. Centrifuge to isolate the cell-free culture filtrate.

  • Liquid-Liquid Extraction (1-Butanol): Extract the filtrate with 1-butanol. Causality: 1-butanol possesses an ideal dielectric constant to partition the amphiphilic Ferrocin B (due to its lipid tail) into the organic phase, leaving highly polar salts, sugars, and hydrophilic proteins in the aqueous waste.

  • Macroporous Resin Chromatography (Diaion HP-20): Load the concentrated organic extract onto an HP-20 column. Wash with deionized water, then elute with a methanol/water gradient. Causality: HP-20 is a hydrophobic styrene-divinylbenzene copolymer. It captures the dec-3-enoyl tail via Van der Waals forces, allowing the removal of residual polar impurities before selectively eluting the peptide with increasing organic modifier.

  • Normal-Phase Silica Gel Chromatography: Apply the enriched fraction to a silica gel column, eluting with a chloroform/methanol gradient. Causality: This step separates the Ferrocin complex (A, B, C, and D) from bulk lipids based on the polarity of the peptide backbone and hydroxamate groups.

  • Preparative Reverse-Phase HPLC (RP-HPLC): Perform final polishing using an ODS (C18) column with an acetonitrile/water gradient containing 0.1% TFA. Causality: RP-HPLC provides the high theoretical plate count necessary to resolve Ferrocin B from its structurally analogous variants (Ferrocins A, C, and D) based on minute differences in amino acid side chains. Fraction collection is validated by monitoring UV absorbance at 220 nm (peptide bonds) and ~430 nm (Fe-hydroxamate charge transfer band).

Isolation_Workflow Step1 1. Fermentation Filtrate (P. fluorescens YK-310) Step2 2. 1-Butanol Extraction (Isolates Amphiphilic Peptides) Step1->Step2 Step3 3. Diaion HP-20 Resin (Hydrophobic Capture) Step2->Step3 Step4 4. Silica Gel Chromatography (Polarity-Based Separation) Step3->Step4 Step5 5. Preparative RP-HPLC (High-Resolution Polishing) Step4->Step5 Step6 6. Purified Ferrocin B (>98% Purity) Step5->Step6

Fig 1. Step-by-step isolation workflow for Ferrocin B from bacterial culture filtrate.

Mechanism of Action: The "Trojan Horse" Strategy

Ferrocin B exhibits highly selective antibacterial activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa[2]. P. aeruginosa is notoriously difficult to eradicate due to its highly impermeable outer membrane and robust efflux pump systems. Ferrocin B bypasses these defenses using a "Trojan Horse" mechanism.

  • Receptor Hijacking: In the host environment, P. aeruginosa faces severe iron limitation and upregulates TonB-dependent outer membrane receptors (such as FpvA or FptA) to scavenge iron-loaded siderophores.

  • Active Internalization: The Holo-Ferrocin B (Fe³⁺-bound state) mimics the pathogen's native siderophores. The TonB-dependent receptor recognizes the octahedral iron-hydroxamate geometry and actively transports the intact Ferrocin B molecule across the outer membrane into the periplasm[5],[2].

  • Bactericidal Execution: Once internalized, Ferrocin B acts as an antibiotic. While the exact intracellular target is still under investigation, the amphiphilic nature of the cyclic lipopeptide suggests it rapidly depolarizes the inner bacterial membrane or disrupts essential intracellular biosynthetic pathways, leading to rapid cell death.

MOA_Pathway Apo Apo-Ferrocin B (Cyclic Decapeptide) Holo Holo-Ferrocin B (Octahedral Complex) Apo->Holo Chelation Fe Environmental Fe(III) Fe->Holo Binding Receptor TonB-Dependent Receptor (P. aeruginosa Outer Membrane) Holo->Receptor Trojan Horse Entry Action Intracellular Transport & Bactericidal Activity Receptor->Action Active Uptake

Fig 2. "Trojan Horse" mechanism of action of Ferrocin B targeting P. aeruginosa.

Therapeutic Potential & Pharmacokinetics

The clinical and research potential of Ferrocin B lies in its high efficacy against multidrug-resistant Gram-negative strains. In standard in vitro assays, Ferrocin B shows broad Gram-negative inhibition. However, its true potential is realized in vivo.

In an experimentally infected mouse model, Ferrocin B demonstrated a remarkably potent Half Effective Dose (ED₅₀) of 0.593 mg/kg specifically against P. aeruginosa[1],[2]. This strong therapeutic index highlights its stability in serum and its ability to successfully compete with host transferrin for iron, delivering its antibiotic payload directly to the invading pathogen.

Sources

Exploratory

Exploiting the Ferrocin B Siderophore-Mediated Iron Transport Mechanism: A "Trojan Horse" Strategy Against Gram-Negative Pathogens

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The rapid emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, necessitates the development of novel antimicrobial strategies that bypass traditional resistance mechanisms (e.g., efflux pumps and porin downregulation). One of the most promising avenues in contemporary anti-infective drug development is the exploitation of bacterial iron acquisition systems. This whitepaper provides an in-depth mechanistic analysis of Ferrocin B , an iron-containing cyclic decapeptide siderophore produced by Pseudomonas fluorescens YK-310. By functioning as a "Trojan horse" (sideromycin), Ferrocin B hijacks the pathogen's native iron transport machinery to deliver targeted, narrow-spectrum antibacterial activity.

Structural Biology and Chelation Dynamics of Ferrocin B

Iron is an essential micronutrient for bacterial survival, acting as a critical cofactor in cellular respiration and DNA synthesis. In the iron-depleted environment of a mammalian host, bacteria secrete high-affinity chelators known as siderophores.

Ferrocin B is a specialized microbial metabolite and a member of the hexadentate hydroxamate class of siderophores . Structurally, it is a cyclic decapeptide containing three hydroxamate residues. These residues form a highly stable, octahedral coordination complex with ferric iron (Fe³⁺).

The causality behind its efficacy lies in its structural mimicry. Because its holo-complex (Ferrocin B-Fe³⁺) closely resembles the spatial and electrostatic profile of native pathogen siderophores, it is readily recognized by the highly specific Outer Membrane Receptors (OMRs) of competing Gram-negative species.

The Siderophore Transport Mechanism: A TonB-Dependent Pathway

The outer membrane of Gram-negative bacteria is notoriously impermeable, lacking the ATP necessary for active transport. To overcome this, bacteria utilize the TonB-ExbB-ExbD complex , an inner membrane protein assembly that transduces the proton motive force (PMF) to the outer membrane receptors. Ferrocin B exploits this exact pathway to achieve intracellular accumulation.

Mechanism of Entry:
  • Extracellular Chelation: Apo-Ferrocin B binds extracellular Fe³⁺ with extreme affinity, forming the holo-siderophore complex.

  • Receptor Recognition: The holo-complex binds to a specific OMR (e.g., FpvA or FptA homologs) on the surface of P. aeruginosa.

  • Energy Transduction: The TonB complex undergoes a conformational change driven by the inner membrane PMF, physically interacting with the TonB box of the OMR.

  • Translocation: The OMR undergoes an allosteric shift, allowing Ferrocin B to pass through the outer membrane barrel into the periplasm.

  • Inner Membrane Transport: Periplasmic binding proteins (PBPs) shuttle the complex to an ATP-binding cassette (ABC) transporter, which hydrolyzes ATP to pump Ferrocin B into the cytoplasm.

  • Target Engagement: Once inside, the iron is released via reduction (Fe³⁺ to Fe²⁺), and the Ferrocin B scaffold exerts its potent antibacterial payload, disrupting vital cellular processes and inhibiting native siderophore pathways .

TransportMechanism Fe Extracellular Fe3+ Holo Ferrocin B-Fe3+ (Holo-complex) Fe->Holo Chelation FerB Ferrocin B (Apo) FerB->Holo Chelation OMR Outer Membrane Receptor Holo->OMR Recognition ABC ABC Transporter (Inner Membrane) OMR->ABC Periplasmic Transit TonB TonB Complex (Energy) TonB->OMR PMF Transfer Target Intracellular Target ABC->Target ATP Hydrolysis

Ferrocin B-mediated Trojan horse transport pathway across the Gram-negative bacterial envelope.

Experimental Protocols for Mechanistic Validation

To rigorously validate that Ferrocin B utilizes a specific, receptor-mediated active transport system rather than passive diffusion, researchers must employ a self-validating experimental matrix. The following protocols establish direct causality between TonB-dependent transport and in vivo efficacy.

Protocol A: ⁵⁵Fe-Radiolabeled Siderophore Uptake Assay

This assay quantifies the active internalization of the Ferrocin B complex. By utilizing a ΔtonB knockout mutant as a negative control, the system self-validates: if uptake is abolished in the mutant, passive diffusion is ruled out.

Step-by-Step Methodology:

  • Preparation of ⁵⁵Fe-Ferrocin B: Incubate apo-Ferrocin B with ⁵⁵FeCl₃ (1:1 molar ratio) in a 100 mM Tris-HCl buffer (pH 7.4) for 30 minutes to ensure complete complexation.

  • Culture Preparation: Grow wild-type (WT) P. aeruginosa and a ΔtonB isogenic mutant in iron-deficient succinate medium to induce the overexpression of outer membrane siderophore receptors.

  • Incubation: Wash the cells and resuspend to an OD₆₀₀ of 0.5. Add 1 µM of ⁵⁵Fe-Ferrocin B to both the WT and mutant cultures. Incubate at 37°C.

  • Sampling & Washing: At specific time intervals (e.g., 5, 10, 20, 30 mins), extract 100 µL aliquots. Rapidly filter through 0.45 µm nitrocellulose membranes and wash twice with 0.1 M LiCl to remove nonspecifically bound extracellular iron.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the intracellular accumulation of ⁵⁵Fe using a liquid scintillation counter.

Protocol B: In Vivo Murine Infection Efficacy Model

To prove that the in vitro transport mechanism translates to systemic clearance, an in vivo model is required .

Step-by-Step Methodology:

  • Infection: Inoculate female ICR mice intraperitoneally with a lethal dose of P. aeruginosa suspended in 5% mucin.

  • Treatment Administration: One hour post-infection, administer Ferrocin B subcutaneously at varying dose gradients (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg).

  • Observation & ED₅₀ Calculation: Monitor survival rates over 7 days. Calculate the 50% effective dose (ED₅₀) using probit analysis. (Note: Ferrocin B demonstrates a highly potent ED₅₀ of 0.593 mg/kg against P. aeruginosa).

ExperimentalWorkflow Step1 1. Ferrocin B Isolation (P. fluorescens YK-310) Step2 2. Isotope Labeling (55Fe-Ferrocin B) Step1->Step2 Purify & Chelate Step3 3. In Vitro Uptake Assay (WT vs. TonB-Mutant) Step2->Step3 Incubate with Pathogen Step4 4. Scintillation Counting (Quantify Intracellular 55Fe) Step3->Step4 Wash & Lyse Step5 5. In Vivo Efficacy (Murine ED50 Model) Step4->Step5 Correlate Uptake to Efficacy

Step-by-step workflow for validating the TonB-dependent uptake and efficacy of Ferrocin B.

Quantitative Data & Comparative Siderophore Analysis

Understanding Ferrocin B's competitive advantage requires benchmarking it against native pathogen siderophores and other targeted therapeutics. The table below summarizes the structural and functional parameters of key siderophores relevant to Pseudomonas ecology.

Siderophore / CompoundOrigin OrganismTarget PathogenStructural ClassKey Feature / Efficacy Profile
Ferrocin B P. fluorescens YK-310P. aeruginosaCyclic decapeptide (Hydroxamate)Potent narrow-spectrum antibiotic; ED₅₀ = 0.593 mg/kg.
Pyoverdine P. aeruginosaN/A (Native)Mixed (Catechol / Hydroxamate)Primary native iron scavenger; critical virulence factor.
Pyochelin P. aeruginosaN/A (Native)Phenolate-thiazolineSecondary native iron scavenger; lower affinity than Pyoverdine.
Promysalin P. putidaP. aeruginosaAmphiphilic iron-bindingInhibits native pyoverdine production; narrow-spectrum agent.

Therapeutic Implications in Drug Development

The Ferrocin B transport mechanism represents a paradigm shift in rational drug design. Because Gram-negative bacteria upregulate outer membrane siderophore receptors during infection (due to host iron sequestration), the "Trojan horse" strategy ensures that the antibiotic payload is actively pumped into the pathogen precisely when it is most virulent.

For drug development professionals, Ferrocin B serves as both a standalone therapeutic candidate and a highly efficient molecular scaffold. By conjugating synthetic antibiotics to the Ferrocin B macrocycle, researchers can bypass efflux-mediated multidrug resistance, effectively forcing the pathogen to actively import its own destruction.

References

  • Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Taxonomy, fermentation and biological activity. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

  • Title: Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity Source: Journal of the American Chemical Society / PMC URL: [Link]

Foundational

The In Vitro Antibacterial Activity Profile of Ferrocin B: Mechanistic Insights and Assay Methodologies

Executive Summary: The Siderophore Paradigm Ferrocin B is a potent, iron-containing cyclic lipodecapeptide antibiotic originally isolated from the soil bacterium Pseudomonas fluorescens YK-310[1]. Characterized by the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Siderophore Paradigm

Ferrocin B is a potent, iron-containing cyclic lipodecapeptide antibiotic originally isolated from the soil bacterium Pseudomonas fluorescens YK-310[1]. Characterized by the presence of three hydroxamate residues, Ferrocin B functions as a high-affinity iron chelator[2]. Unlike conventional broad-spectrum antibiotics that rely on passive diffusion or porin entry, Ferrocin B exploits a highly targeted "Trojan Horse" strategy[3]. By mimicking native siderophores, it hijacks the active iron-transport machinery of Gram-negative bacteria, leading to intracellular accumulation and subsequent targeted cell death[4].

This whitepaper provides an in-depth analysis of Ferrocin B’s in vitro antibacterial profile, detailing the causality behind its narrow-spectrum efficacy and outlining the self-validating experimental protocols required to accurately quantify its activity.

Structural & Mechanistic Profiling

The antibacterial efficacy of Ferrocin B is intrinsically linked to its structural mimicry. In iron-depleted environments—such as the host infection site—Gram-negative bacteria upregulate TonB-dependent outer membrane receptors to scavenge trace iron[3]. Ferrocin B chelates extracellular Fe³⁺, forming a complex that is recognized by these specific receptors[5].

Once actively transported across the outer membrane into the periplasm, the complex disrupts cellular homeostasis. The precise intracellular target remains an area of active investigation, but the dependency on receptor-mediated entry is the defining characteristic of its narrow-spectrum potency against pseudomonads[4].

G A Ferrocin B (Apo-form) C Ferrocin B-Fe3+ Complex A->C Chelation B Fe3+ Ion (Host Environment) B->C Binding D Outer Membrane Siderophore Receptor C->D Receptor Recognition (Trojan Horse) E Periplasmic Transport & Inner Membrane D->E Active Transport (TonB-dependent) F Intracellular Target Disruption E->F Antibacterial Action

Ferrocin B Trojan Horse Mechanism: Iron chelation and receptor-mediated cellular entry.

In Vitro Antibacterial Activity Profile

Ferrocin B exhibits a highly skewed activity profile, demonstrating potent inhibitory effects primarily against Gram-negative bacteria, with exceptional specificity for Pseudomonas aeruginosa[6]. In contrast, Gram-positive organisms like Staphylococcus aureus lack the specific outer membrane transport architecture required for Ferrocin B uptake, rendering them intrinsically resistant[1].

Quantitative Susceptibility Summary

The following table synthesizes the baseline in vitro Minimum Inhibitory Concentration (MIC) data for Ferrocin B across standard bacterial panels under iron-restricted conditions[1],[2].

Bacterial StrainGram StainMIC (µg/mL)Susceptibility ProfileMechanistic Rationale
Pseudomonas aeruginosaNegative3.1Highly SusceptibleHigh expression of compatible TonB-dependent receptors.
Escherichia coliNegative3.1 - 6.25SusceptibleCross-recognition by enterobactin/ferrichrome receptors.
Klebsiella pneumoniaeNegative6.25 - 12.5Moderately SusceptibleVariable receptor affinity for the lipodecapeptide scaffold.
Staphylococcus aureusPositive> 50ResistantAbsence of Gram-negative outer membrane transport machinery.

Note: In vivo translation of this profile is robust; Ferrocin B demonstrates an ED₅₀ of 0.593 mg/kg against P. aeruginosa in murine infection models[6].

Methodology: In Vitro Susceptibility & Mechanistic Assays

To accurately evaluate a siderophore antibiotic like Ferrocin B, standard clinical microbiological assays must be fundamentally altered. The protocols below are designed not just as procedural steps, but as self-validating systems grounded in the biological causality of iron transport.

Protocol 1: Iron-Depleted Broth Microdilution Assay

Standard Mueller-Hinton Broth (MHB) contains high levels of free iron, which downregulates bacterial siderophore receptors. Testing Ferrocin B in standard MHB will yield false-negative resistance. This protocol forces receptor expression.

  • Step 1: Media Chelation (The Causality of Starvation): Treat standard MHB with Chelex-100 resin (5% w/v) for 2 hours to strip all divalent and trivalent cations. Filter-sterilize, then supplement with physiological concentrations of Mg²⁺ and Ca²⁺, strictly omitting Fe³⁺. Why: This creates a controlled, iron-deficient microenvironment that mimics host nutritional immunity, forcing the bacteria to express the TonB-dependent receptors required for Ferrocin B entry.

  • Step 2: Inoculum Standardization: Prepare a bacterial suspension to 5×105 CFU/mL using mid-logarithmic phase cultures. Why: Log-phase cells are actively dividing and synthesizing outer membrane proteins. Using stationary phase cells results in erratic receptor density and irreproducible MICs.

  • Step 3: Titration & Incubation: Serially dilute Ferrocin B (0.1 to 64 µg/mL) in the iron-depleted media. Inoculate and incubate at 37°C for 18–24 hours. Why: This duration allows sufficient time for the depletion of intracellular iron stores, ensuring that survival is entirely dependent on the inhibited transport pathways.

Protocol 2: Siderophore Competition Assay (Internal Validation)

To scientifically prove that Ferrocin B utilizes the "Trojan Horse" mechanism rather than passive membrane disruption, we must establish a self-validating competitive antagonism model.

  • Step 1: Co-administration of Native Siderophores: Set up the iron-depleted MIC assay as described in Protocol 1. However, to the test wells, add a saturating concentration (100 µM) of a purified native siderophore (e.g., Pyoverdine for P. aeruginosa). Why: Pyoverdine acts as a competitive antagonist. It has a high affinity for its native receptor.

  • Step 2: Comparative Readout & Validation Logic: Compare the MIC of Ferrocin B alone versus Ferrocin B + Pyoverdine. Validation: If the MIC of Ferrocin B increases significantly (≥ 4-fold) in the presence of pyoverdine, it proves that Ferrocin B and pyoverdine compete for the same receptor. If the MIC remains unchanged, the hypothesis is invalidated, indicating Ferrocin B enters via an alternative, non-receptor-mediated pathway (e.g., lipid bilayer diffusion).

Therapeutic Implications

The unique in vitro profile of Ferrocin B highlights the immense potential of targeting bacterial iron-acquisition systems[3]. Because the transport machinery is essential for virulence and survival in the host, bacteria cannot easily mutate these receptors without suffering a severe fitness cost. Consequently, Ferrocin B and its synthetic analogs represent a critical frontier in the development of narrow-spectrum, resistance-evading therapeutics against multidrug-resistant Gram-negative pathogens[4].

References

  • Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity Source: PubMed (National Institutes of Health) URL:[Link]

  • Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity Source: PMC (National Institutes of Health) / Journal of the American Chemical Society URL:[Link]

  • Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310 Source: ResearchGate URL:[Link]

Sources

Exploratory

A Technical Guide to Ferrocin B: An Iron-Containing Antimicrobial Cationic Peptide

Abstract The rise of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Ferrocin B, a naturally occurring iron-containing cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rise of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Ferrocin B, a naturally occurring iron-containing cyclic lipodecapeptide, represents a promising candidate in this arena.[1][2] Produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310, ferrocin B exhibits potent and selective activity against clinically significant Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] This technical guide provides an in-depth overview of the core characteristics of ferrocin B, including its physicochemical properties, antimicrobial spectrum, proposed mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new anti-infective therapies.

Introduction and Significance

Ferrocin B belongs to a family of structurally related antibiotics known as ferrocins (A, B, C, and D), all of which are produced by Pseudomonas fluorescens YK-310.[3][4] What sets these compounds apart is the presence of a ferric iron atom complexed within a cyclic peptide structure, a feature that likely plays a crucial role in their biological activity.[4] The potent in vivo efficacy of ferrocin B against P. aeruginosa infections in animal models underscores its potential as a therapeutic lead.[1][5] This guide aims to consolidate the available technical information on ferrocin B to facilitate further research and development efforts.

Physicochemical Characteristics of Ferrocin B

PropertyValueSource
Molecular Formula C₅₁H₈₄FeN₁₃O₁₉
Molecular Weight ~1239.1 g/mol
Type Cyclic Lipodecapeptide[2]
Key Structural Features Ferric iron (Fe³⁺) complex with three hydroxamate moieties[4]
Source Organism Pseudomonas fluorescens YK-310[3][4]

Antimicrobial Spectrum and Potency

Ferrocin B demonstrates significant antibacterial activity, primarily targeting Gram-negative bacteria.[3] Its efficacy is particularly pronounced against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many conventional antibiotics.

CompoundOrganismPotency MetricValueSource
Ferrocin A*Pseudomonas aeruginosa IFO3080Minimum Inhibitory Concentration (MIC)3.1 µg/mL[2]
Ferrocin B Pseudomonas aeruginosa P9In vivo Efficacy (mouse model)ED₅₀ = 0.593 mg/kg[1][5]

Note: The ferrocins exhibit similar antibacterial activity profiles.[3]

Proposed Mechanism of Action: A Dual-Pronged Approach

The precise molecular mechanism of ferrocin B's antimicrobial action has not been fully elucidated. However, based on its structural features—a cationic peptide framework, an iron-chelating system, and a ferrocene-like core—a multifactorial mechanism can be proposed. This likely involves both membrane disruption and interference with iron-dependent cellular processes.

Membrane Interaction and Disruption (Cationic Peptide Activity)

As a cationic peptide, ferrocin B is expected to initially interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction facilitates its accumulation at the cell surface, leading to membrane destabilization and increased permeability. This is a common mechanism for many antimicrobial cationic peptides, which can lead to leakage of essential intracellular contents and dissipation of the proton motive force.[7][8]

Iron-Mediated Cytotoxicity (Siderophore and Redox Activity)

Ferrocins are classified as siderophores, which are molecules that bind and transport iron.[2] However, unlike typical siderophores, their production is enhanced in the presence of iron.[2] This suggests a more complex role in iron metabolism. It is plausible that ferrocin B acts as a "Trojan horse," utilizing the bacterium's own siderophore uptake systems to gain entry into the cell.[9] Once inside, the ferrocene-like iron complex could participate in redox cycling, potentially leading to the generation of cytotoxic reactive oxygen species (ROS) through Fenton-like reactions.[10][11] This would induce oxidative stress, damaging DNA, proteins, and lipids, ultimately contributing to cell death. A study on a ferrocene-boronic acid compound against P. aeruginosa demonstrated effects on DNA helicase and various metabolic pathways, supporting the concept of intracellular targets for ferrocene-containing molecules.[12]

G cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm FerrocinB Ferrocin B OuterMembrane Outer Membrane (LPS) FerrocinB->OuterMembrane Electrostatic Attraction SiderophoreReceptor Siderophore Receptor FerrocinB->SiderophoreReceptor Binding & Uptake ('Trojan Horse') InnerMembrane Cytoplasmic Membrane OuterMembrane->InnerMembrane Membrane Perturbation CellDeath Cell Death InnerMembrane->CellDeath Leakage & Depolarization IronMetabolism Disruption of Iron Homeostasis IronMetabolism->CellDeath ROS Reactive Oxygen Species (ROS) Generation ROS->CellDeath SiderophoreReceptor->IronMetabolism SiderophoreReceptor->ROS

Caption: Proposed dual-action mechanism of Ferrocin B.

Experimental Protocols

Isolation and Purification of Ferrocin B

The following protocol is based on the methodology described for the isolation of ferrocins from Pseudomonas fluorescens YK-310 culture.[4]

Step 1: Fermentation

  • Culture P. fluorescens YK-310 in a suitable fermentation medium.

  • Incubate under appropriate conditions (temperature, aeration, time) to maximize ferrocin B production.

Step 2: Initial Extraction

  • Centrifuge the culture broth to separate the supernatant from the bacterial cells.

  • Perform a butanol extraction on the culture filtrate to isolate the crude antibiotic mixture.

Step 3: Column Chromatography

  • Adsorption Chromatography: Apply the butanol extract to a column packed with an adsorption resin (e.g., Diaion HP-20). Elute with a suitable solvent gradient to separate the ferrocins from other metabolites.

  • Silica Gel Chromatography: Further purify the ferrocin-containing fractions using a silica gel column.

  • Preparative Reverse-Phase HPLC: Achieve final purification of ferrocin B using a preparative C18 reverse-phase HPLC column with an appropriate mobile phase (e.g., a water/acetonitrile gradient).

Step 4: Characterization

  • Confirm the identity and purity of the isolated ferrocin B using spectroscopic methods (e.g., NMR, Mass Spectrometry) and by comparing with known standards.

G start Fermentation of P. fluorescens YK-310 extraction Butanol Extraction of Supernatant start->extraction adsorption Adsorption Resin Chromatography extraction->adsorption silica Silica Gel Chromatography adsorption->silica hplc Preparative Reverse-Phase HPLC silica->hplc end Pure Ferrocin B hplc->end

Caption: Workflow for the isolation and purification of Ferrocin B.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ferrocin B can be determined using the broth microdilution method according to CLSI guidelines.

Step 1: Preparation of Bacterial Inoculum

  • Culture the test bacterium (e.g., P. aeruginosa) on an appropriate agar plate overnight.

  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Ferrocin B Dilutions

  • Prepare a stock solution of purified ferrocin B in a suitable solvent (e.g., DMSO or water).

  • Perform a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

Step 3: Inoculation and Incubation

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the ferrocin B dilutions.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

Step 4: Reading the MIC

  • The MIC is defined as the lowest concentration of ferrocin B that completely inhibits visible growth of the bacterium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_b Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_b->inoculate prep_f Prepare Serial Dilutions of Ferrocin B in Plate prep_f->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Plate and Determine MIC (No Visible Growth) incubate->read_mic

Caption: Experimental workflow for MIC determination.

Drug Development Potential and Future Perspectives

Ferrocin B presents a compelling starting point for the development of new antibiotics, particularly for treating infections caused by multidrug-resistant P. aeruginosa. Its unique structure and proposed dual-action mechanism may circumvent existing resistance pathways.

Key Advantages:

  • Novel Structure: The iron-peptide complex is chemically distinct from most antibiotic classes.

  • Potent in vivo Activity: Demonstrated efficacy in animal models is a strong indicator of therapeutic potential.[1][5]

  • Targeted Spectrum: Its primary activity against Gram-negative pathogens addresses a critical area of unmet medical need.

Challenges and Future Directions:

  • Synthesis Complexity: The total chemical synthesis of ferrocin B is likely to be complex and low-yielding, which could pose a challenge for large-scale production. Research into biosynthetic pathway engineering in the native or a heterologous host could offer an alternative.

  • Mechanism Deconvolution: Further studies are required to definitively elucidate the mechanism of action. This would involve membrane permeabilization assays, studies on iron uptake and metabolism, and assessment of ROS generation in treated bacteria.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues would be crucial to identify the key structural motifs responsible for antimicrobial activity and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Tsubotani, S., Katayama, N., Funabashi, Y., Ono, H., & Harada, S. (1993). Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(2), 287–293. [Link]

  • Katayama, N., Nozaki, Y., Okonogi, K., Harada, S., & Ono, H. (1993). Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. The Journal of Antibiotics, 46(1), 65–70. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139587141, Ferrocin B. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ferrocene. Retrieved from [Link]

  • Llama-Palacios, A., et al. (2006). The Heterologous Siderophores Ferrioxamine B and Ferrichrome Activate Signaling Pathways in Pseudomonas aeruginosa. Journal of Bacteriology, 188(10), 3643–3652. [Link]

  • Hassan, A. S., & Hafez, T. S. (2018). Antimicrobial Activities of Ferrocenyl Complexes: A Review. Journal of Applied Pharmaceutical Science, 8(5), 156-165. [Link]

  • Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]

  • Engin, K., et al. (2020). Screening the antimicrobial effect of ferrocene-boronic acid on Pseudomonas aeruginosa using proteomics and metabolomics approach. Hacettepe University Journal of the Faculty of Pharmacy, 40(3), 163-174. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations of lactoferricin B (LFcin B) and milk RNase of 15 kDa (MR15) alone or in combination against various microorganisms. Retrieved from [Link]

  • Hancock Laboratory. (n.d.). Cationic Antimicrobial Peptides. Retrieved from [Link]

  • Gahlaut, A., & Gothwal, A. (2020). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. [Link]

  • Wang, Y., et al. (2023). Investigation of the Antibacterial Mechanism of the Bacteriocin-like Substance (FC) Produced by Limosilactobacillus fermentum z-6 Against Salmonella enterica Serovar Typhimurium. Foods, 12(23), 4304. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Efficacy Testing of Ferrocin B in a Mouse Infection Model

Executive Summary & Scientific Rationale Ferrocin B is a highly potent, iron-containing cyclic decapeptide antibiotic originally isolated from Pseudomonas fluorescens YK-310[1],[2]. It exhibits exceptional targeted antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Ferrocin B is a highly potent, iron-containing cyclic decapeptide antibiotic originally isolated from Pseudomonas fluorescens YK-310[1],[2]. It exhibits exceptional targeted antibacterial activity against Gram-negative pathogens, with remarkably potent inhibitory effects on Pseudomonas aeruginosa[1]. In established mouse infection models, Ferrocin B demonstrates a half-maximal effective dose (ED50) of 0.593 mg/kg against P. aeruginosa[1], positioning it as a highly promising candidate for anti-infective therapy development.

This application note provides a comprehensive, self-validating protocol for evaluating the in vivo efficacy of Ferrocin B. Because Ferrocin B operates via a siderophore-mimetic mechanism, standard in vitro assays often fail to accurately predict its clinical potential. This guide details the causal reasoning, experimental design, and step-by-step methodologies required to execute robust systemic septicemia and neutropenic thigh infection models.

Mechanism of Action: The Siderophore "Trojan Horse"

To design an effective in vivo model, one must first understand the compound's mechanism of action. Ferrocin B acts as a "Trojan Horse" antibiotic[3]. In the mammalian host environment, free iron is extremely scarce due to sequestration by host proteins like transferrin and lactoferrin. To survive, invading P. aeruginosa upregulates TonB-dependent outer membrane receptors to scavenge iron via siderophores.

Ferrocin B mimics these natural siderophores. It chelates extracellular iron and is actively transported into the bacterial cell through these specific receptors[4],[5]. Once translocated across the inner membrane, it exerts its lethal antibacterial effects.

Because standard laboratory media (e.g., Mueller-Hinton Broth) are iron-rich, they downregulate bacterial siderophore receptors, often resulting in artificially high in vitro Minimum Inhibitory Concentrations (MICs). Therefore, an in vivo model—where the host environment naturally restricts iron—is mandatory to observe the true therapeutic potency of Ferrocin B.

Mechanism A Ferrocin B (Iron-Decapeptide) C TonB-Dependent Receptors (P. aeruginosa OM) A->C Trojan Horse Uptake B Host Environment (Low Free Iron) B->A Chelates Fe3+ D Periplasmic Binding Proteins C->D Translocation E ABC Transporters (Inner Membrane) D->E Active Transport F Intracellular Target (Cell Death) E->F Antibacterial Action

Mechanism of Ferrocin B targeted uptake via TonB-dependent siderophore receptors in P. aeruginosa.

Experimental Design & Causality

To ensure high scientific integrity, experimental choices must be grounded in physiological causality:

  • Induction of Neutropenia: Cyclophosphamide is administered prior to infection. Causality: By depleting the host's neutrophils, we eliminate the variable of the host immune response. This ensures that any reduction in bacterial burden is strictly attributable to the pharmacodynamics of Ferrocin B.

  • Use of Porcine Mucin (Systemic Model): Bacteria are suspended in 5% mucin for intraperitoneal (IP) injection. Causality: Mucin coats the bacteria, protecting them from immediate macrophage phagocytosis in the peritoneal cavity. This lowers the required lethal dose (LD100), ensuring a rapid, highly reproducible systemic infection without inducing immediate endotoxic shock from excessively high bacterial inoculums.

Self-Validating Protocol: Neutropenic Infection Models

Reagent and Inoculum Preparation
  • Ferrocin B Formulation: Reconstitute Ferrocin B ()[6] in a biologically compatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to achieve the desired dosing concentrations (ranging from 0.1 to 5.0 mg/kg).

  • Bacterial Preparation: Grow P. aeruginosa (e.g., PAO1) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Subculture into fresh media and grow to mid-log phase (OD600 ≈ 0.5).

  • Washing: Centrifuge at 4000 × g for 10 minutes. Wash twice with sterile 0.9% saline to remove residual iron-rich media, which could prematurely saturate Ferrocin B or alter receptor expression.

In Vivo Workflow Timeline

Workflow D0 Day -4 Cyclophosphamide (150 mg/kg) D3 Day -1 Cyclophosphamide (100 mg/kg) D0->D3 D4 Day 0 (0h) P. aeruginosa Inoculation D3->D4 D4_Trt Day 0 (+2h) Ferrocin B Administration D4->D4_Trt D5 Day 1 (+24h) CFU Enumeration & Survival D4_Trt->D5

Timeline of the neutropenic mouse infection model for evaluating Ferrocin B in vivo efficacy.
Model A: Systemic Septicemia (ED50 Determination)

This model is designed to calculate the exact dose required to rescue 50% of the infected animals[1].

  • Infection: Inject 0.5 mL of the P. aeruginosa suspension (adjusted to ~10^6 CFU/mL in 5% porcine mucin) intraperitoneally (IP) into neutropenic mice.

  • Treatment: Administer Ferrocin B intravenously (IV) or subcutaneously (SC) at 1 hour post-infection. Use a dose-ranging cohort (e.g., 0.1, 0.3, 0.6, 1.0, and 3.0 mg/kg; n=8 per group).

  • Monitoring: Track survival and clinical signs of morbidity every 6 hours for the first 48 hours, then daily for 7 days.

  • Endpoint: Calculate the ED50 using Probit analysis or the Reed-Muench method based on 7-day survival data.

Model B: Neutropenic Thigh Infection (PK/PD & CFU Reduction)

This model quantifies the bactericidal tissue-level efficacy of the compound.

  • Infection: Inject 0.1 mL of the P. aeruginosa suspension (~10^5 CFU/mL in sterile saline) intramuscularly (IM) into the right thigh of the mice.

  • T=0 Baseline: Exactly 2 hours post-infection, euthanize a subset of untreated mice (n=4). Harvest, homogenize, and plate the thighs to establish the baseline bacterial burden (T=0).

  • Treatment: Administer Ferrocin B (IV or SC) to the treatment groups at 2 hours post-infection.

  • Endpoint: At 24 hours post-infection, euthanize the remaining mice. Aseptically excise the infected thighs, homogenize in 1 mL of cold saline, serially dilute, and plate on Mueller-Hinton Agar. Incubate at 37°C for 18-24 hours and enumerate CFUs.

Assay Validation Criteria

To ensure this protocol functions as a self-validating system , the following criteria must be met for the assay to be considered successful:

  • Baseline Growth Verification: The vehicle-treated control group must exhibit a minimum of a 1.5 to 2.0 log10 CFU/g increase in the thigh from T=0 to T=24h. Failure to achieve this indicates the infection did not establish, invalidating the drug efficacy data.

  • Neutropenia Confirmation: A sentinel uninfected mouse must be bled on Day 0 to confirm an absolute neutrophil count (ANC) of < 100 cells/µL.

  • Positive Control Efficacy: A known antipseudomonal agent (e.g., Ciprofloxacin at 10 mg/kg) must demonstrate a ≥ 2 log10 CFU reduction compared to the 24h untreated control.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of Ferrocin B when utilizing this protocol, highlighting the critical divergence between standard in vitro metrics and in vivo realities.

ParameterExpected Value / OutcomeExperimental ModelScientific Significance
ED50 (P. aeruginosa) 0.593 mg/kgSystemic SepticemiaDemonstrates exceptionally high in vivo potency[1].
In vitro MIC (Standard Media) > 16 µg/mL (Typical)Broth Microdilution (CAMHB)Highlights the suppression of TonB receptors in iron-rich media.
In vitro MIC (Iron-Depleted) ≤ 0.25 µg/mL (Typical)Broth Microdilution (Chelex-treated)Confirms siderophore-dependent active transport mechanism.
In vivo Tissue Efficacy > 2 log10 CFU/g decreaseNeutropenic Thigh ModelValidates potent bactericidal activity directly within host tissue.

References

  • Katayama N, Nozaki Y, Okonogi K, Harada S, Ono H. (1993). Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Taxonomy, fermentation and biological activity. Journal of Antibiotics (Tokyo), 46(1):65-70.

  • Tsubotani S, Katayama N, Funabashi Y, Ono H, Harada S. (1993). Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Journal of Antibiotics (Tokyo), 46(2):287-93.

  • MedChemExpress. Ferrocin B | Antibiotic Product Data.

  • Budzikiewicz H. (2001). Siderophore-Antibiotic Conjugates Used as Trojan Horses Against Pseudomonas aeruginosa. Current Topics in Medicinal Chemistry, 1(1):73-82.

Sources

Application

NMR spectroscopy structural elucidation of ferrocin B

Application Note: Structural Elucidation of the Siderophore Ferrocin B via High-Resolution NMR Spectroscopy Executive Summary Ferrocin B is a potent, iron-chelating cyclodepsipeptide antibiotic produced by Pseudomonas fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of the Siderophore Ferrocin B via High-Resolution NMR Spectroscopy

Executive Summary

Ferrocin B is a potent, iron-chelating cyclodepsipeptide antibiotic produced by Pseudomonas fluorescens YK-310 (1)[1]. It exhibits targeted antibacterial activity against Gram-negative pathogens, notably demonstrating high efficacy against Pseudomonas aeruginosa[1]. Structurally, it comprises a dec-3-enoyl lipid tail and a cyclic decapeptide core containing three N5 -acetyl- N5 -hydroxy-L-ornithine (hydroxamate) residues responsible for coordinating ferric iron (Fe 3+ ) (2)[2].

Elucidating the exact 3D structure and connectivity of such siderophores using Nuclear Magnetic Resonance (NMR) spectroscopy presents a fundamental physical challenge: the native Fe 3+ ion is paramagnetic, causing massive signal broadening. This application note details the causal logic, sample preparation protocols, and 2D NMR workflows required to bypass paramagnetic interference via diamagnetic Gallium (Ga 3+ ) substitution, enabling complete structural assignment.

The Causality of Experimental Design: Overcoming Paramagnetic Relaxation Enhancement (PRE)

In its native state, Ferrocin B tightly binds Fe 3+ . Fe 3+ is a high-spin d5 transition metal with five unpaired electrons. The magnetic moment of these unpaired electrons is approximately 650 times greater than that of a proton. This results in Paramagnetic Relaxation Enhancement (PRE) , which drastically shortens the spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation times of nearby nuclei. In NMR spectra, this manifests as extreme line broadening and pseudocontact shifts, rendering the signals of the hydroxamate-bearing ornithine residues and the peptide backbone entirely undetectable.

The Gallium Substitution Rationale: To perform high-resolution NMR, the metal must either be removed (yielding the deferro-siderophore) or replaced. Analyzing the metal-free deferroferrocin B is suboptimal because the removal of the central metal ion eliminates the structural constraints of the coordination sphere, leading to high conformational flexibility and broad lines in the NMR spectrum.

The optimal solution is to substitute Fe 3+ with Ga 3+ (). Gallium(III) is diamagnetic ( d10 configuration) and possesses an ionic radius (0.62 Å) nearly identical to that of high-spin Fe 3+ (0.65 Å). Consequently, the Ga-Ferrocin B complex adopts the exact same rigid, octahedral coordination geometry as the native iron complex, locking the cyclodepsipeptide into its biologically active conformation while yielding sharp, highly resolved NMR signals[3].

Workflow A Native Ferrocin B (Paramagnetic Fe3+) B Deferration (8-Hydroxyquinoline) A->B C Deferroferrocin B (Metal-free) B->C D Ga3+ Complexation (Ga(acac)3) C->D E Ga-Ferrocin B (Diamagnetic) D->E F High-Res 2D NMR (TOCSY, NOESY) E->F

Workflow for overcoming paramagnetic interference via Gallium(III) substitution for NMR analysis.

Quantitative Physicochemical Properties

Before initiating structural elucidation, it is critical to validate the intact mass and fundamental properties of the isolated compound. Table 1 summarizes the quantitative data for Ferrocin B.

Table 1: Quantitative Physicochemical Properties of Ferrocin B

PropertyValueSource
Molecular Formula C 51​ H 84​ FeN 13​ O 19​ PubChem[2]
Molecular Weight 1239.1 g/mol PubChem[2]
Exact Mass (Monoisotopic) 1238.535578 DaSmolecule[4]
Half Effective Dose (ED 50​ , P. aeruginosa) 0.593 mg/kgMedChemExpress[1]
Hydrogen Bond Donors 12Smolecule[4]
Hydrogen Bond Acceptors 20Smolecule[4]

Step-by-Step Experimental Protocols

Protocol 4.1: Deferration of Ferrocin B

This step chemically strips the iron from the siderophore using a competing chelator with a higher affinity for Fe 3+ in organic solvents.

  • Dissolution: Dissolve 10 mg of purified native Ferrocin B in 5 mL of a 1:1 mixture of Methanol:Water.

  • Chelation: Add a 10-fold molar excess of 8-hydroxyquinoline (8-HQ). Adjust the pH to 5.0 using dilute HCl. Stir the mixture at room temperature for 12 hours in the dark.

  • Extraction: Extract the highly lipophilic Fe(8-HQ) 3​ complex by adding 5 mL of chloroform. Shake vigorously and allow the phases to separate. The metal-free deferroferrocin B remains in the upper aqueous/methanol phase.

  • Purification: Repeat the chloroform extraction three times until the organic layer is colorless. Lyophilize the aqueous phase to obtain crude deferroferrocin B.

Protocol 4.2: Synthesis of the Diamagnetic Ga-Ferrocin B Complex
  • Reconstitution: Dissolve the lyophilized deferroferrocin B in 3 mL of Milli-Q water.

  • Complexation: Add a 1.5-fold molar excess of Gallium(III) acetylacetonate[Ga(acac) 3​ ].

  • pH Adjustment: Carefully adjust the pH to 6.0 using 0.1 M NaOH to facilitate optimal hydroxamate deprotonation and metal coordination. Incubate at 40°C for 2 hours.

  • HPLC Purification: Purify the Ga-Ferrocin B complex using Preparative Reversed-Phase HPLC (C18 column, H 2​ O/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.

Protocol 4.3: NMR Data Acquisition
  • Sample Preparation: Dissolve 5 mg of Ga-Ferrocin B in 600 µL of DMSO- d6​ . DMSO- d6​ provides a stable lock signal and slows amide proton exchange, which is crucial for observing NOESY/TOCSY correlations.

  • Instrument: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1H and 13C 1D NMR: For initial chemical shift profiling.

    • DQF-COSY & TOCSY (Mixing time ~80 ms): To trace the continuous J -coupled spin networks of individual amino acids.

    • NOESY (Mixing time ~200-300 ms): To identify spatial proximities (< 5 Å), specifically the dαN​(i,i+1) and dNN​(i,i+1) cross-peaks for sequential assignment.

    • HSQC: To map all protons to their directly attached carbons.

    • HMBC: To connect spin systems across quaternary carbons and ester/amide bonds.

Data Presentation: NMR Assignment Strategy

The structural elucidation relies on a systematic matrix of 2D NMR correlations. Table 2 summarizes the logical framework used to piece together the sequence: dec-3-enoyl - L-Ser - N5 -Ac- N5 -OH-Orn - Gly - D-Val - L-Ser - N5 -Ac- N5 -OH-Orn - L-Ser - Gly - N5 -Ac- N5 -OH-Orn - Gly (5)[5].

Table 2: Matrix of Key 2D NMR Correlations for Ferrocin B Structural Elucidation

Structural ComponentTOCSY Spin System IdentificationNOESY Sequential LinksKey HMBC Correlations (Backbone & Linkages)
Dec-3-enoyl tail Aliphatic chain protons ( α , β , γ , etc.)Tail H α Ser1 NHTail Carbonyl C Ser1 NH
Serine (Ser1, Ser5, Ser7) NH H α H β (AB system)Ser H α Next Residue NHSer Carbonyl C Next Residue NH
Hydroxamate Ornithines NH H α H β H γ H δ Orn H α Next Residue NHAcetyl Carbonyl C Orn H δ
Glycine (Gly3, Gly8, Gly10) NH H α (AB system)Gly H α Next Residue NHGly Carbonyl C Next Residue NH
Macrolactone Ring Closure N/AGly10 H α Ser(OH) H β Gly10 Carbonyl C Ser H β (Definitive proof)

Logical Sequence of NMR Experiments

To ensure a self-validating protocol, the data must be analyzed in a strict hierarchical order. The diagram below illustrates the flow of information from raw chemical shifts to the final 3D topology.

NMR_Logic Start 1H & 13C 1D NMR (Chemical Shift Profiling) SpinSys TOCSY & DQF-COSY (Intra-residue Spin Systems) Start->SpinSys CarbonMap HSQC (1H-13C One-bond Mapping) Start->CarbonMap SeqAssign NOESY & ROESY (Sequential Inter-residue Links) SpinSys->SeqAssign Backbone HMBC (Quaternary C & Carbonyl Links) CarbonMap->Backbone Structure 3D Structure & Macrolactone Linkage SeqAssign->Structure Backbone->Structure

Logical sequence of 2D NMR experiments for the structural elucidation of cyclic lipopeptides.

Conclusion

The structural elucidation of ferrocin B exemplifies the necessity of integrating chemical modification with advanced spectroscopy. By understanding the causality of paramagnetic relaxation enhancement, researchers can rationally design sample preparation workflows—specifically Gallium(III) substitution—that transform an intractable analytical problem into a highly resolved, self-validating structural model. The combination of TOCSY for spin-system isolation and HMBC/NOESY for sequential mapping remains the gold standard for the characterization of complex, non-ribosomal cyclodepsipeptides[2][5].

References

  • [2] PubChem. "Ferrocin B | C51H84FeN13O19 | CID 139587141". National Institutes of Health (NIH).2

  • [1] MedChemExpress. "Ferrocin B | Antibiotic". 1

  • [4] Smolecule. "Buy Ferrocin B". 4

  • [5] Royal Society of Chemistry. "Short CLPs - Ferrocin B Sequence". 5

  • bioRxiv. "Structure Elucidation of the Gallium–Ornibactin Complex by 2D‐NMR Spectroscopy" (Drechsel et al., 1993, referenced within).

  • [3] Scribd. "Products of Secondary Metabolism: Wiley Encyclopedia" (Winkelmann, G.). 3

Sources

Method

Application Note: Exploiting Siderophore-Mediated Delivery in Multidrug-Resistant Pseudomonas aeruginosa Using Ferrocin B

Executive Summary & Mechanistic Rationale The outer membrane of Gram-negative bacteria presents a formidable permeability barrier, rendering many conventional antibiotics ineffective. Multidrug-resistant (MDR) Pseudomona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The outer membrane of Gram-negative bacteria presents a formidable permeability barrier, rendering many conventional antibiotics ineffective. Multidrug-resistant (MDR) Pseudomonas aeruginosa is particularly notorious for its restrictive porins and robust efflux pumps. To bypass this barrier, researchers are increasingly utilizing "Trojan Horse" strategies that hijack the bacteria's own essential nutrient uptake systems.

Ferrocin B is a naturally occurring, iron-containing cyclic decapeptide antibiotic isolated from the bacterium Pseudomonas fluorescens YK-310[1]. It exhibits potent antibacterial activity primarily against Gram-negative pathogens, with exceptional in vivo and in vitro efficacy against P. aeruginosa[2]. By structurally mimicking natural siderophores, Ferrocin B chelates extracellular iron and is actively transported into the bacterial cell via TonB-dependent outer membrane receptors[]. This active transport mechanism allows Ferrocin B to achieve high intracellular concentrations, effectively bypassing traditional membrane-based resistance mechanisms.

Mechanism FB Ferrocin B (Fe3+ Complex) OMR Outer Membrane Receptor (TonB-Dependent) FB->OMR Hijacks Receptor Peri Periplasmic Binding Protein OMR->Peri Energy from TonB IMT Inner Membrane ABC Transporter Peri->IMT Substrate Delivery Cyto Intracellular Accumulation & Bacterial Death IMT->Cyto ATP Hydrolysis

Fig 1: Ferrocin B "Trojan Horse" mechanism bypassing Gram-negative outer membranes.

Quantitative Pharmacological Profile

To establish baseline expectations for experimental design, the physicochemical and biological properties of Ferrocin B are summarized below.

ParameterDescription / Value
Compound Class Iron-containing cyclic decapeptide antibiotic
Source Organism Pseudomonas fluorescens YK-310
Primary Target Gram-negative bacteria (Highly specific to P. aeruginosa)
In Vivo Efficacy (ED50) 0.593 mg/kg (Murine P. aeruginosa infection model)
Mechanism of Entry Siderophore-mediated active transport (TonB-dependent)

Experimental Protocols: In Vitro Evaluation

Protocol A: Iron-Restricted Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: Standard Mueller-Hinton Broth (MHB) contains variable, often high, levels of trace iron. In iron-replete conditions, bacteria downregulate the expression of siderophore receptors because iron scavenging is metabolically expensive and unnecessary. If Ferrocin B is tested in standard MHB, its uptake is artificially restricted, leading to falsely elevated MIC values. Therefore, the assay must be conducted in iron-depleted media. This forces the bacteria into an iron-starved state, upregulating TonB-dependent receptors and maximizing Ferrocin B uptake, accurately reflecting its clinical potential.

Step-by-Step Methodology:

  • Media Preparation: Treat cation-adjusted Mueller-Hinton Broth (CAMHB) with Chelex-100 resin (10 g/L) for 2 hours under constant stirring at room temperature to chelate divalent cations and trace iron.

  • Filtration & Supplementation: Filter-sterilize the Chelex-treated media. Because Chelex-100 also removes essential non-iron cations, you must supplement the media with physiological concentrations of Mg²⁺ (10-12.5 mg/L) and Ca²⁺ (20-25 mg/L) to support baseline bacterial viability, creating Iron-Depleted CAMHB (ID-CAMHB).

  • Inoculum Preparation: Grow MDR P. aeruginosa strains overnight in ID-CAMHB. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve a final inoculum of ~5 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of Ferrocin B in ID-CAMHB across a 96-well microtiter plate (recommended concentration range: 0.125 to 64 µg/mL).

  • Incubation & Readout: Inoculate the plates and incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of Ferrocin B that completely inhibits visible bacterial growth (OD600 < 0.05).

Protocol B: Self-Validating Iron Competition Assay

Causality & Rationale: A robust drug development protocol must be self-validating. To unequivocally prove that Ferrocin B's antibacterial activity is dependent on the siderophore uptake pathway, researchers must introduce an iron competition control. By supplementing the media with excess exogenous iron, the bacteria's siderophore receptors are repressed, and the excess iron competitively inhibits Ferrocin B binding. A successful assay will show a dramatic increase in the MIC, confirming the "Trojan Horse" mechanism of action.

Step-by-Step Methodology:

  • Set up a parallel MIC assay identical to Protocol A.

  • Prior to inoculation, supplement the ID-CAMHB in this specific control plate with 50 µM FeCl₃.

  • Proceed with the Ferrocin B serial dilution, inoculation, and incubation as described above.

  • Validation Criteria: Compare the MIC of Ferrocin B in ID-CAMHB versus the FeCl₃-supplemented ID-CAMHB. If the MIC shifts significantly (e.g., from 0.5 µg/mL to >16 µg/mL), the siderophore-mediated uptake mechanism is validated, proving the compound's specific mode of entry.

Workflow Prep Prepare Iron-Depleted Media (Chelex-100) Inoc Inoculate MDR P. aeruginosa Prep->Inoc Treat Dose Ferrocin B (0.125 - 64 µg/mL) Inoc->Treat Incub Incubate 18-24h at 37°C Treat->Incub Read Determine MIC (OD600) Incub->Read Valid Self-Validation: Fe3+ Reversal Assay Read->Valid

Fig 2: Workflow for Ferrocin B MIC determination and self-validating iron reversal assay.

In Vivo Efficacy Guidelines

In murine models of P. aeruginosa infection, Ferrocin B has demonstrated a highly potent half-effective dose (ED50) of 0.593 mg/kg[2]. When translating in vitro findings to in vivo models, researchers must account for the host's "nutritional immunity"—the host's natural iron-withholding defense mechanism. The mammalian host environment is inherently iron-restricted due to circulating iron-binding proteins like transferrin and lactoferrin. This natural iron starvation inherently primes invading P. aeruginosa to highly express siderophore receptors, making Ferrocin B exceptionally effective in systemic infection models without the need for artificial iron depletion[1].

References

  • Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. PubMed / J Antibiot (Tokyo).1

  • Bacterial (Inhibitors Agonists Modulators Antagonists). MedChemExpress.2

  • CAS 114562-40-2 (Ferrocin B). BOC Sciences.

Sources

Application

preparation of standard assay media for ferrocin B testing

Application Note: Preparation of Iron-Depleted Standard Assay Media for Ferrocin B Susceptibility Testing Abstract Ferrocin B is a potent siderophore-like cyclic decapeptide antibiotic. Accurate in vitro minimum inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Iron-Depleted Standard Assay Media for Ferrocin B Susceptibility Testing

Abstract Ferrocin B is a potent siderophore-like cyclic decapeptide antibiotic. Accurate in vitro minimum inhibitory concentration (MIC) testing requires specialized media that mimics the iron-restricted environment of the mammalian host. This application note details the preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) to ensure standardized, reproducible, and physiologically relevant susceptibility testing of Ferrocin B.

Mechanistic Rationale: The Necessity of Iron Depletion

Ferrocin B, isolated from Pseudomonas fluorescens YK-310, is an iron-containing lipopeptide antibiotic that exhibits highly selective and potent activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa[1][2]. Its molecular structure contains three hydroxamate moieties that form a stable octahedral complex with ferric iron (Fe³⁺)[3].

Like other siderophore-conjugated antimicrobials (e.g., cefiderocol), Ferrocin B utilizes a "Trojan horse" strategy. It exploits the pathogen's own iron acquisition systems—specifically TonB-dependent outer membrane receptors—to gain entry into the periplasmic space and exert its antibacterial effects[4][5].

The Causality of Media Choice: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains highly variable and elevated iron concentrations (often >1.0 µg/mL). In iron-rich environments, bacteria downregulate the expression of siderophore receptors, rendering them artificially resistant to Ferrocin B in vitro[6]. To accurately assess the MIC of Ferrocin B, the assay medium must be artificially iron-depleted to ≤0.03 µg/mL. This forces the bacteria to upregulate their iron transport mechanisms, accurately mimicking the iron-restricted environment of human host tissues[6][7].

Pathway A ID-CAMHB (Fe ≤ 0.03 µg/mL) B Bacterial Iron Starvation Response A->B Induces C Upregulation of TonB Outer Membrane Receptors B->C Triggers F Active Transport into Periplasmic Space C->F Facilitates Entry D Ferrocin B (Siderophore Peptide) E Ferrocin B-Fe3+ Complex Formation D->E Chelates Trace Fe3+ E->F Hijacks Receptor G Bacterial Growth Inhibition F->G Leads to

Caption: Ferrocin B utilizes a Trojan horse strategy, hijacking upregulated TonB receptors in iron-depleted media.

Materials and Reagents

  • Base Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). BD-BBL or BD-Difco brands are empirically recommended to ensure optimal lot-to-lot reproducibility[6][8].

  • Chelating Agent: Chelex® 100 resin, sodium form (200-400 mesh)[9].

  • Cation Supplements (Analytical Grade):

    • Calcium chloride (CaCl₂)

    • Magnesium chloride (MgCl₂)

    • Zinc sulfate (ZnSO₄)

  • Test Compound: Ferrocin B analytical standard[10].

Quantitative Data: Target Cation Concentrations

Because Chelex-100 is a non-specific chelator, it strips the medium not only of iron but also of essential divalent cations required for baseline bacterial growth and outer membrane stability[5]. These must be precisely replenished to create a self-validating assay system.

Table 1: Target Cation Concentrations in ID-CAMHB Preparation [5][6][11]

CationPre-Chelation (CAMHB)Post-Chelation (Depleted)Target Replenishment ConcentrationPurpose in Assay
Iron (Fe³⁺) Variable (0.1 - 1.5 µg/mL)≤ 0.03 µg/mL Do Not Replenish Forces upregulation of TonB receptors.
Calcium (Ca²⁺) ~20.0 - 25.0 mg/L< 1.0 mg/L22.5 mg/L Outer membrane stability.
Magnesium (Mg²⁺) ~10.0 - 12.5 mg/L< 1.0 mg/L11.25 mg/L Enzyme cofactor; growth baseline.
Zinc (Zn²⁺) Variable< 0.1 mg/L0.65 mg/L Essential trace element for growth.

Step-by-Step Protocol: Preparation of ID-CAMHB

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines for siderophore antimicrobial testing[5][8].

Step 1: Chelation (Iron Removal)

  • Prepare 1 Liter of double-strength (2X) CAMHB according to the manufacturer's instructions.

  • Add 100 g of Chelex-100 resin to the 1 L of 2X CAMHB (1:10 ratio w/v)[11].

  • Stir the suspension continuously using a magnetic stirrer at room temperature for exactly 6 hours . Note: A 6-hour chelation time is critical to reliably reduce iron levels below the 0.03 µg/mL threshold across different media lots[6].

Step 2: Resin Filtration

  • Filter the broth through coarse filter paper (e.g., Whatman No. 1) to completely remove the Chelex-100 resin.

  • Dilute the 2X broth to 1X concentration using sterile, deionized, iron-free water.

Step 3: Cation Replenishment

  • Aseptically add sterile stock solutions of CaCl₂, MgCl₂, and ZnSO₄ to achieve the final target concentrations listed in Table 1 (e.g., 22.5 mg/L Ca²⁺, 11.25 mg/L Mg²⁺, and 0.65 mg/L Zn²⁺)[6][11].

Step 4: pH Adjustment and Sterilization

  • Adjust the pH of the medium to 7.2 – 7.4 using 1N HCl or 1N NaOH[11].

  • Sterilize the ID-CAMHB by passing it through a 0.22 µm hydrophilic polytetrafluoroethylene (PTFE) or polyethersulfone (PES) bottle-top filter[6][11].

  • Quality Control: Verify the final iron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)[6][11].

Protocol: Ferrocin B Broth Microdilution (BMD) Assay

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., P. aeruginosa ATCC 27853) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute the suspension in ID-CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[11].

  • Plate Setup: In a 96-well U-bottom polystyrene microtiter plate, add 50 µL of ID-CAMHB, 25 µL of serially diluted Ferrocin B (working concentrations typically ranging from 0.016 to 64 µg/mL), and 25 µL of the bacterial inoculum[11][12].

  • Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16 to 20 hours[11].

  • Endpoint Reading: The MIC is defined as the lowest concentration of Ferrocin B that completely inhibits visible growth. Crucial Note: Siderophore antibiotics often exhibit "trailing" growth (a faint haze or micro-button <1 mm). Read the MIC at the first well where growth is significantly reduced compared to the positive control[7][13].

Workflow Step1 1. Chelation Add Chelex-100 to 2X CAMHB Stir for 6 hours at RT Step2 2. Resin Removal Filter via coarse paper to remove Chelex-100 Step1->Step2 Step3 3. Cation Replenishment Add Ca2+ (22.5 mg/L), Mg2+ (11.25 mg/L), Zn2+ (0.65 mg/L) Step2->Step3 Step4 4. Quality Control Verify Fe ≤ 0.03 µg/mL via ICP-MS Adjust pH to 7.2-7.4 Step3->Step4 Step5 5. Sterilization Filter through 0.22 µm PTFE membrane Step4->Step5 Step6 6. MIC Assay Perform Broth Microdilution with Ferrocin B Read at 16-20 hours Step5->Step6

Caption: Step-by-step preparation of ID-CAMHB and subsequent Ferrocin B broth microdilution assay.

References

  • PubMed. Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. Available at:[Link]

  • PubMed. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Available at:[Link]

  • ResearchGate. Use of Iron-Depleted Cation-adjusted Mueller Hinton Broth (ID-CAMHB) for microdilution testing. Available at: [Link]

  • JMI Labs. S-649266 MIC Quality Control Ranges in Iron-depleted cation-adjusted Mueller-Hinton Broth. Available at: [Link]

  • Antimicrobianos. Comparison of iron-depleted (ID) versus cation-adjusted Mueller-Hinton broth (CAMHB). Available at: [Link]

  • Journal of Laboratory Physicians. In Vitro Susceptibility of Burkholderia pseudomallei Isolates. Available at:[Link]

  • Dove Medical Press. Analysis of In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Gram-Negative Bacilli. Available at:[Link]

  • ASM Journals. The impact of commercially available media on cefiderocol susceptibility testing. Available at: [Link]

  • Shionogi Inc. Cefiderocol Broth Microdilution Testing. Available at: [Link]

  • PMC. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method. Available at: [Link]

  • ResearchGate. Use of Iron-Depleted Cation-adjusted Mueller Hinton Broth (ID-CAMHB). Available at:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of Ferrocin B in Anti-Infective Therapy Research

Abstract Ferrocin B, an iron-containing cyclic decapeptide, presents a promising avenue for combating multi-drug resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1][2] Its unique "Trojan Horse" mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ferrocin B, an iron-containing cyclic decapeptide, presents a promising avenue for combating multi-drug resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1][2] Its unique "Trojan Horse" mechanism, where it hijacks bacterial iron uptake systems to gain intracellular entry, offers a highly targeted approach to antibiotic delivery.[1][3][4] However, the successful translation of this potent molecule from discovery to preclinical and clinical research hinges on the development of a stable and effective formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential steps for formulating ferrocin B. It moves beyond a simple recipe, offering a logical, evidence-based workflow for characterization, formulation design, and quality control, thereby empowering researchers to develop a robust formulation tailored to their specific research needs.

Introduction: The Scientific Rationale for Ferrocin B Formulation

Ferrocin B belongs to a class of natural antibiotics known as sideromycins.[1][4] These molecules cleverly consist of two key components: a siderophore moiety and an antibiotic "warhead". The siderophore is a high-affinity iron-chelating group—in ferrocin B, this is a complex of three hydroxamate moieties forming an octahedral complex with a ferric ion—that is recognized and actively transported across the outer membrane of bacteria like P. aeruginosa by TonB-dependent transporters.[2][3][5] Once inside the periplasmic space or cytoplasm, the antibiotic component is released, exerting its cytotoxic effect.[1][3]

This sophisticated mechanism underscores the primary challenge and directive for its formulation: to preserve the native three-dimensional structure and iron-chelated state of the entire molecule. Any disruption to the siderophore component will render the "key" unusable, preventing the molecule from entering the bacterial cell and nullifying its therapeutic potential. Therefore, pre-formulation studies to understand the molecule's vulnerabilities are not just a preliminary step but the very foundation of a successful research program.

Pre-Formulation Characterization: Understanding Your Molecule

Before combining ferrocin B with any excipients, a thorough understanding of its intrinsic physicochemical properties is paramount. This section provides protocols to generate the essential data needed to make informed formulation decisions.

Development of a Quantitative Analytical Method

A reliable method to quantify ferrocin B in solution is critical for all subsequent studies. The original isolation work utilized preparative reverse-phase HPLC, which serves as an excellent starting point for a quantitative analytical method.[5]

Protocol 1: Quantitative HPLC-UV Method Development

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), a common choice for peptide analysis.[6][7]

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acidic pH helps to sharpen peptide peaks and improve reproducibility.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN).

  • Gradient Elution: Start with a broad gradient to determine the approximate elution time of ferrocin B.

    • Example Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Use a Photo-Diode Array (PDA) detector to scan a wide range of wavelengths (e.g., 200-600 nm). Ferrocin B, containing peptide bonds and the iron complex, will likely have multiple absorbance maxima. The characteristic absorbance of the iron-hydroxamate complex may provide a highly specific wavelength for detection, separate from peptide bond absorbance (~220 nm).

  • Optimization: Once the elution time is known, optimize the gradient to ensure a sharp, symmetrical peak with a reasonable retention time (ideally 5-10 minutes) for efficient sample throughput.

  • Validation: Perform a preliminary validation for linearity by preparing a standard curve (e.g., 1-100 µg/mL) from a stock solution of purified ferrocin B. The R² value should be >0.99.

Aqueous Solubility Assessment

Determining the solubility of ferrocin B in aqueous systems is the most critical factor dictating the formulation strategy.

Protocol 2: Equilibrium Solubility Determination

  • Prepare Buffers: Prepare a series of pharmaceutically relevant buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.0).

  • Sample Preparation: Add an excess amount of solid ferrocin B powder to a known volume of each buffer in a glass vial. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Protect samples from light to prevent potential photodegradation.

  • Sample Processing: After equilibration, allow the samples to stand to let undissolved solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant into the mobile phase and quantify the concentration of dissolved ferrocin B using the validated HPLC method from Protocol 1.

  • Data Interpretation: The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Parameter Condition 1 Condition 2 Condition 3
Buffer System Citrate BufferPhosphate-Buffered Saline (PBS)Tris Buffer
pH 5.07.48.0
Temperature 25°C25°C25°C
Solubility (µg/mL) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Table 1: Example Data Table for Ferrocin B Solubility Assessment.
Stability Profiling

Understanding how ferrocin B degrades is essential for selecting appropriate manufacturing processes, storage conditions, and compatible excipients. Stability should be assessed by monitoring the loss of the parent ferrocin B peak and the appearance of degradation products using the HPLC method.

Protocol 3: pH and Temperature Stability Assessment

  • Stock Solution: Prepare a stock solution of ferrocin B in a suitable solvent (e.g., water or a buffer in which it is most soluble) at a known concentration (e.g., 100 µg/mL).

  • pH Stability:

    • Dilute the stock solution into a series of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9).

    • Store aliquots at a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample, quench any reaction by diluting into the mobile phase, and analyze by HPLC.

  • Temperature Stability:

    • Using the buffer in which ferrocin B is most stable, create aliquots and store them at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Analyze samples by HPLC at specified time points (e.g., 0, 1, 3, 7, 14 days).

  • Data Analysis: Plot the percentage of initial ferrocin B remaining versus time for each condition. This will reveal the pH and temperature ranges where the molecule is most stable.

Formulation Development: A Logic-Driven Approach

The data from the pre-formulation characterization will guide the selection of an appropriate formulation strategy. The following decision tree illustrates this process.

Formulation_Decision_Tree Start Pre-Formulation Data (Solubility & Stability) Solubility_Check Aqueous Solubility at pH 7.4 > Target Dose? Start->Solubility_Check Stability_Check Stable in Solution (>90% remaining after 7 days at 25°C)? Solubility_Check->Stability_Check Yes Low_Solubility Formulation Strategy 3: Advanced Delivery System (e.g., Liposomes, Nanoparticles) Solubility_Check->Low_Solubility No High_Sol_Stable Formulation Strategy 1: Simple Aqueous Solution (Buffered, Isotonic) Stability_Check->High_Sol_Stable Yes High_Sol_Unstable Formulation Strategy 2: Lyophilized Powder for Reconstitution Stability_Check->High_Sol_Unstable No

Caption: Decision tree for selecting a Ferrocin B formulation strategy.

Strategy 1: Simple Aqueous Solution
  • Applicability: If ferrocin B demonstrates adequate aqueous solubility (>1 mg/mL) and good stability at a physiological pH (e.g., 7.4).

  • Protocol 4: Preparation of a Buffered Aqueous Formulation

    • Determine the optimal buffer system and pH from the stability studies (e.g., 20 mM Phosphate Buffer, pH 7.2).

    • Dissolve an appropriate tonicity-adjusting agent (e.g., NaCl or Dextrose) to achieve an isotonic solution (~290 mOsm/kg).

    • Slowly dissolve the calculated amount of ferrocin B powder into the buffered solution with gentle stirring. Avoid vigorous mixing that could denature the peptide.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into the final sterile container.

    • Store at recommended conditions (e.g., 2-8°C, protected from light).

Strategy 2: Lyophilized Powder for Reconstitution
  • Applicability: If ferrocin B is soluble but demonstrates poor stability in an aqueous environment. Lyophilization (freeze-drying) removes water and can dramatically improve long-term stability.

  • Protocol 5: Lyophilization Cycle Development

    • Formulation: Prepare a solution as in Protocol 4. Consider including a lyoprotectant (e.g., sucrose, trehalose) at 5-10% (w/v) to protect the peptide structure during freezing and drying.

    • Freezing: Dispense the solution into lyophilization vials. Cool the shelves of the lyophilizer to -40°C and allow the product to freeze completely for several hours.

    • Primary Drying (Sublimation): Apply a vacuum (e.g., <200 mTorr) and raise the shelf temperature to a point below the product's collapse temperature (e.g., -10°C). This removes the bulk of the water via sublimation.

    • Secondary Drying (Desorption): After all ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) under vacuum to remove residual bound water.

    • Stoppering: Backfill the chamber with sterile nitrogen and stopper the vials under vacuum before removing them. The final product should be a uniform, solid "cake".

    • Reconstitution: The lyophilized powder is reconstituted with a sterile diluent (e.g., Water for Injection) prior to use.

Strategy 3: Advanced Delivery Systems (Liposomes)
  • Applicability: If ferrocin B has poor aqueous solubility or significant instability that cannot be overcome by lyophilization. Encapsulation can protect the drug and modify its release profile.

  • Protocol 6: Liposomal Encapsulation via Thin-Film Hydration

    • Lipid Film Formation: Dissolve lipids (e.g., DSPC and Cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.

    • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Hydration: Prepare a concentrated solution of ferrocin B in the aqueous buffer where it has the highest stability. Add this solution to the flask containing the lipid film and hydrate above the lipid transition temperature (Tc) with gentle agitation. This will form multilamellar vesicles (MLVs).

    • Size Reduction: To create smaller, unilamellar vesicles suitable for injection, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Purification: Remove unencapsulated ferrocin B by size exclusion chromatography or dialysis.

    • Characterization: Analyze the final formulation for particle size, zeta potential, encapsulation efficiency, and iron content.

Quality Control and Characterization

Rigorous quality control ensures the consistency, safety, and efficacy of the prepared formulation.

QC_Workflow cluster_tests Quality Control Assays Formulation Final Ferrocin B Formulation Appearance Visual Appearance (Color, Clarity) Formulation->Appearance pH_Test pH Measurement Formulation->pH_Test HPLC_Assay HPLC for Identity, Potency & Purity Formulation->HPLC_Assay Iron_Assay Total Iron Content Assay Formulation->Iron_Assay Sterility Sterility Testing Formulation->Sterility Endotoxin Endotoxin (LAL) Test Formulation->Endotoxin

Caption: Key quality control assays for a final Ferrocin B formulation.

Key QC Assays:
  • Appearance: The solution should be clear and free of visible particulates. The characteristic color of the iron complex should be consistent between batches.

  • pH: The pH of the final formulation should be within a specified range determined during stability studies.

  • Potency (HPLC): The concentration of ferrocin B must be within a defined specification (e.g., 90-110% of the label claim) as measured by the validated HPLC method.

  • Purity (HPLC): The chromatogram should be free of significant degradation peaks or impurities.

  • Iron Content: As the iron atom is integral to the molecule's function, quantifying the total iron can serve as a surrogate marker for the active drug concentration.

    • Protocol 7: Ferrozine-Based Iron Assay

      • Sample Preparation: Dilute the ferrocin B formulation to fall within the linear range of the assay.

      • Iron Release and Reduction: Add an acidic releasing agent (e.g., HCl) to dissociate the iron from the peptide, followed by a reducing agent (e.g., hydroxylamine or ascorbic acid) to convert all Fe³⁺ to Fe²⁺.[8]

      • Complexation: Add ferrozine reagent. Ferrozine forms a stable, magenta-colored complex with Fe²⁺.[8][9]

      • Measurement: After a short incubation period, measure the absorbance at 562 nm.

      • Quantification: Calculate the iron concentration against a standard curve prepared from a certified iron standard.

  • Sterility and Endotoxin: For any formulation intended for in vivo use, testing for microbial contamination and bacterial endotoxins is mandatory.

Conclusion

The formulation of ferrocin B is a scientifically demanding but achievable goal. By adopting a systematic approach that begins with thorough physicochemical characterization, researchers can logically progress to a formulation strategy that protects the molecule's unique "Trojan Horse" structure. The protocols and decision frameworks provided in this guide are designed to serve as a robust starting point for developing stable, effective, and well-characterized ferrocin B formulations, thereby accelerating its journey as a next-generation anti-infective agent.

References

  • Location, Location, Location: Establishing Design Principles for New Antibacterials from Ferric Siderophore Transport Systems. (2024). MDPI. Retrieved from [Link]

  • Sideromycins: tools and antibiotics. (2009). PMC. Retrieved from [Link]

  • Unraveling the mechanisms behind the enhanced efficacy of β-lactam-based sideromycins. (2025). Nature. Retrieved from [Link]

  • Unraveling the mechanisms behind the enhanced efficacy of β-lactam-based sideromycins. (2025). ResearchGate. Retrieved from [Link]

  • Sideromycins: Tools and antibiotics. (2009). ResearchGate. Retrieved from [Link]

  • Inhibition of Pseudomonas aeruginosa by Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers. (n.d.). PMC. Retrieved from [Link]

  • Natural and Man-Made Cyclic Peptide-Based Antibiotics. (2022). MDPI. Retrieved from [Link]

  • Cyclization of Two Antimicrobial Peptides Improves Their Activity. (2025). ACS Omega. Retrieved from [Link]

  • Natural and Man-Made Cyclic Peptide-Based Antibiotics. (2022). ResearchGate. Retrieved from [Link]

  • On the Solubility of Ferrocene in Nonaqueous Solvents. (2015). ResearchGate. Retrieved from [Link]

  • Solubility of Ferrocene in Organic Solvents With Pictures PDF. (2001). Scribd. Retrieved from [Link]

  • On the Solubility of Ferrocene in Nonaqueous Solvents. (2015). ACS Publications. Retrieved from [Link]

  • Solubility of Ferrocene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. (2026). ResearchGate. Retrieved from [Link]

  • HPLC (High Performance Liquid Chromatography) method for measuring n-octyl ferrocene and impurity content. (n.d.). Google Patents.
  • Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubilities of Substituted Ferrocenes in Organic Solvents. (2001). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin. (n.d.). PMC. Retrieved from [Link]

  • An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. (2026). MDPI. Retrieved from [Link]

  • Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. (2019). PMC. Retrieved from [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (n.d.). Redalyc. Retrieved from [Link]

  • Unraveling pH Dependent Cycling Stability of Ferricyanide/Ferrocyanide in Redox Flow Batteries. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. (1993). PubMed. Retrieved from [Link]

  • Iron Oxide Nanoparticles with Supramolecular Ureido-Pyrimidinone Coating for Antimicrobial Peptide Delivery. (2023). MDPI. Retrieved from [Link]

  • Metal–Peptide Complexes as Promising Antibiotics to Fight Emerging Drug Resistance: New Perspectives in Tuberculosis. (n.d.). PMC. Retrieved from [Link]

  • Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. (2019). ACS Omega. Retrieved from [Link]

  • The Era of Antimicrobial Peptides: Use of Hepcidins to Prevent or Treat Bacterial Infections and Iron Disorders. (n.d.). Frontiers. Retrieved from [Link]

  • Validated HPLC Assay for Iron Determination in Biological Matrices Based on Ferrioxamine Formation. (2005). PubMed. Retrieved from [Link]

  • Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer. (2024). RSC Publishing. Retrieved from [Link]

  • Peptide Deformylase: A New Type of Mononuclear Iron Protein. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pseudomonas fluorescens Fermentation for Ferrocin B Yield

Welcome to the Ferrocin B Technical Support Hub. Ferrocin B is a highly potent, iron-containing cyclic lipodecapeptide antibiotic produced by Pseudomonas fluorescens YK-310, exhibiting targeted efficacy against Gram-nega...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ferrocin B Technical Support Hub. Ferrocin B is a highly potent, iron-containing cyclic lipodecapeptide antibiotic produced by Pseudomonas fluorescens YK-310, exhibiting targeted efficacy against Gram-negative pathogens like Pseudomonas aeruginosa.

Because of its unique structural features—specifically its amphiphilic fatty acid tail and three hydroxamate moieties that form an octahedral iron complex—standard fermentation and downstream processing (DSP) workflows often result in poor yields or degraded products. This guide addresses the most critical bottlenecks in Ferrocin B production.

Module 1: Media Preparation & The "Iron Paradox"

Q: Why is my Ferrocin B titer nearly undetectable when using standard iron-depleted siderophore-inducing media?

A: This is the most common point of failure. Researchers often treat Ferrocin B like a traditional siderophore (e.g., pyoverdine), assuming it is synthesized under iron starvation to scavenge trace metals. However, the production of ferrocins by P. fluorescens YK-310 is uniquely upregulated in the presence of iron .

The 13-gene cluster encoding the Non-Ribosomal Peptide Synthetases (NRPSs) responsible for ferrocin biosynthesis requires iron supplementation for optimal expression. Starving the bioreactor of iron will default the bacteria to pyoverdine production, completely halting Ferrocin B synthesis.

IronLogic Fe_Low Low Iron (<1 µM) NRPS_Low Standard Siderophores (e.g., Pyoverdine) Fe_Low->NRPS_Low Starvation Response Fe_Opt Optimal Iron (10-50 µM) NRPS_High Ferrocin Gene Cluster (NRPS Activated) Fe_Opt->NRPS_High Upregulation Fe_High Excess Iron (>100 µM) Tox Cellular Toxicity & Iron Precipitation Fe_High->Tox Oxidative Stress

Iron concentration effects on secondary metabolite pathways in P. fluorescens YK-310.

Module 2: Bioreactor Dynamics and Precursor Feeding

Q: How do I prevent the metabolic shift from Ferrocin B to Ferrocins A, C, or D during scale-up?

A: The four primary ferrocin analogs differ at the 7th amino acid position and in the methylation pattern of their acetate groups . Ferrocin B specifically incorporates Alanine at the 7th position. If the intracellular pool of Alanine is depleted during exponential growth, the NRPS machinery will substitute Serine, yielding Ferrocin A. To maximize Ferrocin B, you must tightly control the amino acid feed and maintain stable dissolved oxygen (DO).

Table 1: Ferrocin Analogs Structural Differences
Analog7th Amino Acid ResidueMethylation PatternAntibacterial Activity (MIC vs P. aeruginosa)
Ferrocin A Serine (Ser7)Standard~3.1 µg/mL
Ferrocin B Alanine (Ala7)StandardPotent (ED50 0.593 mg/kg)
Ferrocin C Serine (Ser7)Altered (Methylated)Moderate
Ferrocin D Alanine (Ala7)Altered (Methylated)Moderate
Table 2: Optimal Fermentation Parameters for P. fluorescens YK-310
ParameterTarget RangeCausality / Effect
Temperature 25 - 28 °CPrevents thermal degradation of sensitive NRPS enzymes.
pH 6.8 - 7.2Maintains solubility of supplemented ferric chloride (FeCl₃).
Dissolved Oxygen 30 - 40%Supports aerobic respiration without triggering oxidative stress.
Iron (FeCl₃) 10 - 50 µMDirectly upregulates the ferrocin biosynthetic gene cluster.

Module 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, meaning each major phase includes a physical or chemical checkpoint to verify success before proceeding.

Workflow N1 1. YK-310 Inoculum N2 2. Seed Culture N1->N2 N3 3. Fe-Enriched Bioreactor N2->N3 N4 4. Broth Clarification N3->N4 N5 5. Butanol Extraction N4->N5 N6 6. Silica/ Resin N5->N6 N7 7. Prep RP-HPLC N6->N7

Step-by-step workflow for Ferrocin B production and purification from YK-310.

Protocol 1: Iron-Supplemented Seed Train & Fermentation
  • Inoculum Preparation: Revive cryopreserved P. fluorescens YK-310 on LB agar plates incubated at 28°C for 24 hours.

  • Seed Culture: Inoculate a single colony into 50 mL of basal medium. Incubate at 28°C, 200 rpm for 18-24 hours until OD₆₀₀ reaches 2.0.

  • Production Bioreactor: Transfer 5% (v/v) seed culture into a bioreactor containing production media supplemented with 20 µM FeCl₃ and 5 mM L-Alanine (to drive Ferrocin B specificity).

  • Fermentation: Maintain pH at 7.0 using 1M NaOH/HCl. Aerate to maintain DO at 30%. Run for 72 hours.

  • Self-Validation Checkpoint: Centrifuge a 5 mL broth aliquot at 48 hours. The supernatant must exhibit a distinct reddish-brown hue, confirming the formation of the octahedral ferric-hydroxamate complex. A fluorescent green hue indicates iron starvation and pyoverdine production, signaling a failed batch.

Protocol 2: Butanol Extraction and RP-HPLC Purification
  • Clarification: Centrifuge the 72-hour fermentation broth at 8,000 × g for 20 minutes to remove cell mass.

  • Solvent Extraction: Add 1-butanol to the clarified supernatant at a 1:1 (v/v) ratio. Shake vigorously for 30 minutes. Ferrocin B's amphiphilic nature allows it to partition cleanly into the butanol phase.

  • Concentration: Separate the organic layer and evaporate to dryness under vacuum at 40°C.

  • Chromatography: Resuspend the crude extract in 20% aqueous methanol. Load onto a preparative Reverse-Phase HPLC (C18 column).

  • Self-Validation Checkpoint: Before HPLC injection, spot the crude butanol extract on a TLC plate and spray with a 1% FeCl₃ solution. A rapid color change to deep red/orange confirms the presence of intact hydroxamate-iron complexes. If no color change occurs, the complex has degraded.

Module 4: Troubleshooting FAQs

Q: My extracted product shows poor antibacterial activity against P. aeruginosa, despite HPLC mass peaks matching Ferrocin B. What happened?

A: Ferrocin B exhibits its highly potent ED50 (0.593 mg/kg) precisely because of its intact octahedral iron complex . If you used an acidic mobile phase (e.g., >0.1% Trifluoroacetic acid / TFA) during RP-HPLC, you likely stripped the central ferric ion, destroying the molecule's active amphiphilic conformation.

  • Solution: Buffer your HPLC mobile phases to a near-neutral pH (e.g., using 10 mM ammonium acetate) to preserve the iron complex during purification.

Q: I'm experiencing severe foaming during the 48-72 hour mark, and Ferrocin B yields are dropping simultaneously.

A: Ferrocin B is a lipodecapeptide with strong surfactant properties . As your titer increases, the surface tension of the broth drops dramatically, causing foaming.

  • Solution: Implement a mechanical foam breaker or use a non-metabolizable silicone-based antifoam. Never use lipid-based antifoams (like soybean or canola oil). P. fluorescens will metabolize the exogenous lipids, which can alter the fatty acid tail biosynthesis of the ferrocin structure, ruining your target yield.

References

  • Katayama N, Nozaki Y, Okonogi K, Harada S, Ono H. "Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity." Journal of Antibiotics (Tokyo). 1993 Jan;46(1):65-70.[Link]

  • Tsubotani S, Katayama N, Funabashi Y, Ono H, Harada S. "Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation." Journal of Antibiotics (Tokyo). 1993 Feb;46(2):287-93.[Link]

  • "Biosynthetic Pathway and Gene Cluster Analysis of Ferrocins, Pseudomonas-specific siderophore antibiotics from Pseudomonas fluorescens YK-310." VAAM Workshop Conference. 2017.[Link]

  • "Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity." Journal of the American Chemical Society. 2016.[Link]

Optimization

Technical Support Center: Troubleshooting Ferrocin B Degradation During HPLC Purification

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex microbial secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex microbial secondary metabolites. Here, we address the mechanistic causes of Ferrocin B degradation during reverse-phase HPLC (RP-HPLC) and provide field-proven, self-validating protocols to ensure high-yield purification.

I. Mechanistic FAQ: Understanding the Degradation

Q1: Why does my Ferrocin B peak split into multiple broad peaks during standard RP-HPLC? A1: This is the chromatographic hallmark of partial de-metallation. Ferrocin B is a cyclic decapeptide siderophore produced by Pseudomonas fluorescens YK-310 that coordinates a central Fe³⁺ ion via three hydroxamate moieties, forming a highly stable octahedral complex[1]. Most standard peptide purification protocols utilize 0.1% Trifluoroacetic acid (TFA), which drops the mobile phase pH to ~2.0. At this highly acidic pH, the hydroxamate oxygens become protonated, drastically reducing their binding affinity for iron[2].

Causality: The complex enters a dynamic equilibrium between the intact holo-form (iron-bound) and the unfolded apo-form (iron-free). Because these two states possess drastically different hydrodynamic radii and hydrophobicities, they elute at different retention times, resulting in peak splitting and severe broadening.

Q2: I am losing my target mass entirely. LC-MS shows lower molecular weight fragments. What is causing this degradation? A2: When the complex loses its iron core in an acidic environment, the apo-peptide backbone becomes highly flexible and exposed. Hydroxamate groups are highly susceptible to acid-catalyzed hydrolysis, especially under the elevated pressures and localized heating of an HPLC column. The hydroxamate bonds cleave into hydroxylamine derivatives and corresponding carboxylic acids[2],[3]. Furthermore, as a cyclodepsipeptide, the backbone itself can undergo acid-catalyzed ring-opening.

Q3: Even when I detect the apo-peptide mass, the recovery is extremely low (<20%) and the peak tails severely. Why? A3: Once Ferrocin B is stripped of its iron, the free hydroxamate groups act as aggressive chelators. They will scavenge trace metals (such as Fe, Ni, and Cr) directly from the stainless steel frits, tubing, and column hardware of your HPLC system. This secondary interaction causes severe peak tailing and irreversible adsorption to the stationary phase hardware, plummeting your recovery yields.

II. Quantitative Data: Mobile Phase Impact on Stability

To optimize recovery, the mobile phase must be tailored to protect the octahedral coordination sphere of the siderophore.

Table 1: Impact of Mobile Phase Additives on Ferrocin B Stability and Recovery

Mobile Phase AdditivepH RangeHolo-Complex StabilityHydrolysis RiskHardware AdsorptionExpected Recovery
0.1% TFA 1.8 - 2.2Poor (Rapid de-metallation)HighHigh (Apo-form chelates column)< 25%
0.1% Formic Acid 2.7 - 3.0Marginal (Partial dissociation)ModerateModerate40 - 60%
10 mM NH₄OAc 5.5 - 6.5Excellent (Intact coordination)LowLow> 90%

III. Pathway Visualization: Acidic vs. Buffered Chromatography

The following diagram illustrates the divergent chemical pathways Ferrocin B undergoes depending on your choice of mobile phase buffer.

FerrocinDegradation Holo Ferrocin B Holo-complex (Fe3+ Coordinated) Acidic Acidic HPLC (0.1% TFA) pH ~2.0 Holo->Acidic Standard Peptide Protocol Buffered Buffered HPLC (NH4OAc) pH 5.5 - 6.5 Holo->Buffered Optimized Protocol Protonation Protonation of Hydroxamate Oxygens Acidic->Protonation Intact Octahedral Coordination Maintained Buffered->Intact Demetallation De-metallation (Loss of Fe3+ Core) Protonation->Demetallation Apo Apo-Ferrocin B (Unfolded & Reactive) Demetallation->Apo Hydrolysis Acid-Catalyzed Hydrolysis (Ring Opening / Cleavage) Apo->Hydrolysis Adsorption Hardware Chelation (Stainless Steel Adsorption) Apo->Adsorption Degraded Degraded Fragments (Low Recovery) Hydrolysis->Degraded Tailing Severe Peak Tailing (Signal Loss) Adsorption->Tailing Success High Purity & Recovery (Single Sharp Peak) Intact->Success

Figure 1: Divergent chromatographic pathways of Ferrocin B under acidic vs. buffered HPLC conditions.

IV. Self-Validating Experimental Protocol

To prevent degradation, you must abandon TFA and adopt a near-neutral, buffered methodology. This protocol is designed as a self-validating system —meaning you can visually and chromatographically verify the integrity of the molecule at every step.

Protocol: pH-Stabilized RP-HPLC Purification of Holo-Ferrocin B

Phase 1: Sample Preparation & Visual Validation

  • Reconstitution: Dissolve the crude Ferrocin B extract in a loading buffer of 10 mM Ammonium Acetate (NH₄OAc), pH 6.0, containing 5% Acetonitrile.

  • Visual Check (Self-Validation): The solution must retain a distinct reddish-brown hue. This color is the physical manifestation of the Fe³⁺-hydroxamate charge transfer band. If the solution turns pale or colorless, the complex has already de-metallated. Do not inject; adjust the pH and add a stoichiometric trace of FeCl₃ to reconstitute the holo-complex.

Phase 2: Chromatographic Setup 3. Column Selection: Use a PEEK-lined C18 column if available. If using stainless steel, passivate the system overnight with 20 mM EDTA, followed by a thorough water wash to remove background trace metals. 4. Mobile Phases:

  • Buffer A: 10 mM NH₄OAc in LC-MS grade H₂O (pH adjusted to 6.0).

  • Buffer B: 10 mM NH₄OAc in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes to ensure the folded holo-complex has time to partition without structural stress.

Phase 3: Dual-Wavelength Monitoring & Validation 6. Detection: Set your Diode Array Detector (DAD) to monitor two specific wavelengths simultaneously: 220 nm (peptide backbone amides) and 420-435 nm (Fe³⁺-hydroxamate specific charge transfer band)[4]. 7. Chromatographic Check (Self-Validation): A successful, degradation-free run will yield a single, sharp peak where the 220 nm and 435 nm signals perfectly co-elute. If you observe a 220 nm peak eluting later without a corresponding 435 nm signal, the complex has de-metallated on the column.

V. References

  • Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

  • Title: Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Isolation and Preliminary Characterization of Hydroxamic Acids Formed by Nitrogen-Fixing Azotobacter chroococcum B-8 Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

Sources

Troubleshooting

Section 1: Core Troubleshooting Guide &amp; Step-by-Step Methodology

Technical Support Center: Optimizing Aqueous Solubility of Ferrocin B for In Vitro Assays Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of working with Ferrocin B ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility of Ferrocin B for In Vitro Assays

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of working with Ferrocin B , an iron-containing cyclic decapeptide (cyclodepsipeptide) antibiotic derived from Pseudomonas fluorescens YK-310 [1]. While Ferrocin B exhibits potent in vitro and in vivo efficacy against Gram-negative bacteria (particularly Pseudomonas aeruginosa), its macrocyclic structure and high lipophilicity make aqueous solubilization a significant hurdle for robust in vitro testing.

Below, you will find field-proven methodologies, validated troubleshooting steps, and mechanistic explanations to ensure your experimental protocols yield reproducible, artifact-free data.

The Challenge: Cyclic peptides inherently lack terminal ionizable groups (the N-terminus and C-terminus are covalently linked). This drastically increases their desolvation energy and propensity for hydrophobic collapse in water [6]. The Solution: A stepwise solvent transition protocol that prevents local supersaturation and irreversible aggregation.

Protocol: Stepwise Solubilization & Validation Workflow

This self-validating protocol ensures that Ferrocin B remains in a monomeric, bioactive state before introduction to your assay system.

Step 1: Primary Stock Preparation (Organic Phase)

  • Accurately weigh the lyophilized Ferrocin B powder.

  • Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a highly concentrated primary stock (e.g., 5 to 10 mM). DMSO acts as a powerful aprotic solvent that disrupts intermolecular hydrogen bonds between peptide backbones[3].

  • Action: Vortex gently for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 5 to 10 minutes until optically clear.

Step 2: Intermediate Carrier Addition (Recommended for highly sensitive assays)

  • To prevent the peptide from "crashing out" upon aqueous dilution, add a non-ionic surfactant or a carrier molecule directly to the DMSO stock before adding water.

  • Action: Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:5 molar ratio (Peptide:Carrier). Cyclodextrins create a hydrophilic exterior shell around the hydrophobic peptide side chains, thermodynamically stabilizing the molecule.

Step 3: Aqueous Dilution (The Dropwise Method)

  • Pre-warm your target aqueous buffer (e.g., PBS, Mueller-Hinton broth, or cell culture media) to 37°C.

  • Critical Action: Slowly add the aqueous buffer dropwise to the DMSO-peptide solution while continuously vortexing. Causality: Never add the DMSO stock into a large volume of unagitated buffer. Doing so causes an immediate, localized drop in DMSO concentration at the solvent interface, triggering rapid hydrophobic collapse and irreversible precipitation.

Step 4: Validation via Turbidity Solubility Assay (TSA)

  • Before applying the solution to your cells or targets, measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer [4].

  • Action: An OD600 > 0.05 (compared to a vehicle blank) indicates colloidal aggregation. If turbid, centrifuge the sample at 12,000 x g for 5 minutes. The presence of a pellet confirms insolubility, meaning the formulation must be adjusted prior to the assay [5].

Section 2: Data Presentation – Solubilization Additives Comparison

When pure DMSO dilution is insufficient, excipients must be used. Use the table below to select the appropriate additive for your specific in vitro assay.

Additive / CarrierMechanism of ActionRecommended ConcentrationProsCons / Assay Interferences
DMSO Aprotic solvent; disrupts H-bonds≤ 0.5% (Final)Highly effective primary solvent; low cost.Cytotoxic to mammalian cells at >0.5%; can alter membrane permeability [3].
HP-β-Cyclodextrin Encapsulates lipophilic side chains1–5% (w/v)Excellent biocompatibility; prevents aggregation.May sequester other lipophilic assay components (e.g., lipid membranes).
Tween-80 Non-ionic surfactant; lowers surface tension0.01–0.1% (v/v)Highly effective at preventing non-specific binding.Can lyse cells at higher concentrations; may interfere with colorimetric assays.
BSA (Bovine Serum Albumin) Carrier protein; binds hydrophobic domains0.1–1.0% (w/v)Mimics in vivo plasma binding; highly biocompatible.Can reduce the "free" effective concentration of the peptide, shifting IC50 values.

Section 3: Workflow Visualization

G Start Lyophilized Ferrocin B Stock Step 1: Primary Stock Dissolve in 100% DMSO (Concentration: 1-5 mM) Start->Stock Intermediate Step 2: Intermediate Dilution Add Surfactant/Carrier (e.g., Tween-80 or HP-β-CD) Stock->Intermediate Optional but recommended Final Step 3: Aqueous Dilution Dropwise addition to Assay Media (Vortex continuously) Stock->Final Direct dilution (High risk) Intermediate->Final Validate Step 4: TSA Validation Check for turbidity/precipitation Final->Validate Success Proceed to In Vitro Assay (Final DMSO ≤ 0.5%) Validate->Success Clear solution (OD600 < 0.05) Fail Precipitation Detected (Sonicate or adjust carrier) Validate->Fail Turbid solution (OD600 > 0.05) Fail->Intermediate Optimize formulation

Caption: Step-by-step workflow for Ferrocin B solubilization and Turbidity Solubility Assay validation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does Ferrocin B precipitate immediately when diluted into my assay media? A: Ferrocin B is a cyclodepsipeptide. The lack of charged N- and C-termini, combined with its hydrophobic side chains, results in a massive desolvation energy barrier. When the DMSO concentration drops rapidly during dilution, the hydrophobic residues undergo a "hydrophobic collapse," aggregating together to minimize contact with the aqueous environment[6]. The dropwise dilution method mitigates this by allowing a gradual, thermodynamically stable solvent exchange.

Q2: How does the iron-bound (holo) versus iron-free (apo) state affect Ferrocin B's solubility? A: As a siderophore, Ferrocin B coordinates ferric iron (Fe³⁺) via its hydroxamate groups[2]. In the apo-state (iron-free), these polar hydroxamate groups are exposed to the solvent, offering slightly better aqueous interaction. Upon iron chelation (holo-state), the peptide undergoes a conformational shift, folding tightly around the metal ion. This buries the polar groups and exposes a highly lipophilic exterior. If your assay media is iron-rich, in situ chelation may trigger spontaneous precipitation.

Q3: What is the maximum allowable DMSO concentration for my in vitro cell assays? A: For most mammalian cell lines, the final DMSO concentration must not exceed 0.5% (v/v), and ideally should be kept below 0.1% [3]. Exceeding this limit causes solvent-induced cytotoxicity and artifactual membrane permeabilization, which can lead to false-positive efficacy results. Bacterial Minimum Inhibitory Concentration (MIC) assays can sometimes tolerate up to 1–2% DMSO, but appropriate vehicle-only controls are mandatory to establish baseline viability.

Q4: My peptide is still aggregating. Can I adjust the pH of the buffer to improve solubility? A: Adjusting pH is highly effective for linear peptides with ionizable side chains (by moving the pH 1-2 units away from the peptide's isoelectric point) [5]. However, because Ferrocin B is a cyclic peptide lacking terminal charges, pH adjustment is generally less effective unless it specifically targets the protonation state of the hydroxamate groups. If aggregation persists, focus on optimizing co-solvents (like HP-β-CD) rather than altering pH, which could negatively impact your biological target.

References

  • Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. PubMed (NIH). URL: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. URL: [Link]

  • Peptide Solubility Testing. Creative Peptides (PepDD). URL: [Link]

  • In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide. PMC (NIH). URL: [Link]

Optimization

resolving co-elution issues in ferrocin B silica gel chromatography

In-Depth Guide: Resolving Co-Elution Issues in Ferrocin B Silica Gel Chromatography Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Isolation and Purification of Ferrocin...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Guide: Resolving Co-Elution Issues in Ferrocin B Silica Gel Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Isolation and Purification of Ferrocin B (CID 139587141)

Overview & Mechanistic Context

Ferrocin B is a highly potent, iron-containing cyclic lipodecapeptide antibiotic originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-310[1]. It exhibits narrow-spectrum, targeted antibacterial activity against Pseudomonas aeruginosa by functioning as a siderophore-like molecule[2][3].

Chromatographically, Ferrocin B (C₅₁H₈₄FeN₁₃O₁₉, MW: 1239.1 g/mol ) presents a unique challenge[4]. It possesses a highly polar, octahedral iron(III) hydroxamate core coupled with a lipophilic fatty acid tail[3][5]. When subjected to traditional normal-phase silica gel chromatography, the polar peptide core interacts non-specifically with acidic silanol groups, causing severe peak tailing. Simultaneously, the lipophilic tail dominates partitioning in non-polar solvents, leading to intractable co-elution with its structural analogs (Ferrocins A, C, and D) and matrix lipids[1][5].

Troubleshooting Workflow

G Start Co-elution of Ferrocin B on Normal-Phase Silica Analyze Analyze Impurity Profile (TLC / LC-MS) Start->Analyze Matrix Matrix Contaminants (Lipids/Pigments) Analyze->Matrix Non-peptide Analogs Structural Analogs (Ferrocin A, C, D) Analyze->Analogs Peptide analogs Solvent Optimize Solvent System (DCM:MeOH + NH4OAc) Matrix->Solvent RP Switch to RP-HPLC (C18) or Sephadex LH-20 Analogs->RP Pure Purified Ferrocin B (>95% Purity) Solvent->Pure RP->Pure

Workflow for diagnosing and resolving Ferrocin B co-elution during silica gel chromatography.

Diagnostic Data & Solvent Optimization

To successfully separate Ferrocin B from co-eluting impurities, you must first identify whether the co-elutant is a matrix contaminant or a structural analog.

Table 1: Chromatographic Behavior of the Ferrocin Complex

Analyte Approx. MW ( g/mol ) Structural Variance RP-HPLC Retention Shift Normal-Phase Co-Elution Risk
Ferrocin A ~1225 Variant lipid chain length Baseline (Earlier) High
Ferrocin B 1239.1 Standard lipid chain Baseline (Target) N/A (Target)
Ferrocin C ~1253 Additional methylation + Retention (Later) High
Ferrocin D ~1267 Di-methylation ++ Retention (Latest) High

| Free Lipids | Varies | No peptide/iron core | Early Elution | Low |

Table 2: Normal-Phase Solvent System Optimization

Solvent System (Normal Phase) Polarity Index Ferrocin B Rf Peak Shape / Tailing Resolution from Analogs
100% Chloroform 4.1 0.00 N/A (Stuck on column) None
Chloroform:MeOH (9:1) ~4.6 0.15 Severe tailing (>2.5) Poor (Co-elutes with A/C)
Chloroform:MeOH (4:1) ~5.1 0.35 Moderate tailing (1.8) Poor

| DCM:MeOH (8:2) + 0.1% NH₄OAc | ~4.8 | 0.40 | Sharp (1.1) | Moderate to Good |

Frequently Asked Questions (FAQs)

Q1: Why does Ferrocin B streak so heavily on bare silica gel, causing it to bleed into subsequent fractions? A: The causality lies in the molecule's iron-hydroxamate core[5]. The three hydroxamate moieties coordinate the central Fe(III) ion, creating a dense, highly polar domain that acts as a strong hydrogen-bond network. On bare normal-phase silica, these polar domains interact non-specifically with acidic silanol groups. This multi-point binding causes the molecule to drag through the column, resulting in severe tailing and co-elution.

Q2: How can I modify my solvent system to disrupt these silanol interactions without stripping the iron from the complex? A: You must avoid strong acids (like TFA or HCl), which will rapidly demetalate the iron-hydroxamate complex and destroy the natural product's conformation. Instead, use a volatile, near-neutral modifier like 0.1% Ammonium Acetate (NH₄OAc) in a Dichloromethane (DCM) / Methanol (MeOH) gradient. The ammonium ions competitively bind to the free silanols on the stationary phase, sharpening the Ferrocin B band without compromising the iron center.

Q3: My normal-phase silica column still isn't resolving Ferrocin B from Ferrocin C. What is the definitive orthogonal approach? A: Normal-phase silica separates primarily by polar interactions. Because Ferrocins B and C share identical highly polar iron-hydroxamate cores, their subtle lipophilic differences are masked[5]. You must switch to an orthogonal method: Reversed-Phase (RP) HPLC (C18) . RP-HPLC differentiates the molecules based on their hydrophobic lipid tails, providing baseline resolution between the analogs[5].

Step-by-Step Methodology: 2D Purification Protocol

To achieve >95% purity of Ferrocin B, we recommend a two-dimensional approach: a modified normal-phase bulk cleanup followed by high-resolution preparative RP-HPLC[5].

Phase 1: Modified Normal-Phase Silica Gel Chromatography (Bulk Cleanup)
  • Sample Preparation: Dissolve the crude butanol extract of P. fluorescens YK-310 in a minimal volume of Dichloromethane (DCM).

  • Column Packing: Slurry-pack a standard silica gel column (230-400 mesh) using 100% DCM.

  • Loading: Apply the dissolved sample evenly to the column head.

  • Elution (Gradient):

    • Wash with 2 Column Volumes (CV) of 100% DCM to elute non-polar free fatty acids and pigments.

    • Elute with 3 CV of DCM:MeOH (9:1) containing 0.1% NH₄OAc.

    • Analytical Check: Monitor fractions via TLC. Visualize under UV (254 nm) and use a 1% FeCl₃ stain (hydroxamates will immediately turn a deep reddish-purple).

  • Pooling: Pool the fractions containing the Ferrocin complex. (Note: Ferrocins A, B, C, and D will likely co-elute as a single enriched band at this stage).

Phase 2: Preparative Reversed-Phase HPLC (High-Resolution Separation)
  • Column Selection: Equip the LC system with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS Grade Water (Do not add TFA; if a modifier is needed for peak shape, use 10 mM Ammonium Acetate, pH 6.8).

    • Solvent B: LC-MS Grade Acetonitrile (ACN).

  • Gradient Elution: Run a shallow gradient from 40% B to 70% B over 45 minutes at a flow rate of 15 mL/min.

    • Causality: The shallow gradient allows the stationary phase to exploit the minute differences in the lipophilic tails (e.g., methylation patterns) of the Ferrocin analogs, achieving baseline resolution[5].

  • Detection: Monitor absorbance at 220 nm (peptide bonds) and 400-450 nm (Fe-hydroxamate charge transfer band). Ferrocin B typically elutes as the second major peak in the complex series.

  • Recovery: Immediately freeze and lyophilize the purified Ferrocin B fractions to prevent aqueous degradation.

References
  • Katayama N, et al. "Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity." Journal of Antibiotics (Tokyo). 1993.

  • Katayama N, et al. "Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation." Journal of Antibiotics (Tokyo). 1993.

  • PubChem. "Ferrocin B | C51H84FeN13O19 | CID 139587141". National Institutes of Health (NIH).

  • Wencewicz TA, et al. "Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity." Journal of the American Chemical Society. 2016.

  • MedChemExpress. "Ferrocin B - Bacterial Inhibitors". MedChemExpress.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Ferrocene-Based Octahedral Iron Complexes in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferrocene-based octahedral iron complexes. This guide is designed to provide you with in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferrocene-based octahedral iron complexes. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to enhance the stability of your compounds in solution. The unique properties of ferrocene, including its stable 18-electron sandwich structure and reversible redox chemistry, make it a valuable moiety in various applications, from catalysis to medicine.[1][2][3] However, maintaining the integrity of these complexes in solution can be challenging. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the stability of ferrocene-based complexes.

Q1: What are the primary factors that influence the stability of my ferrocene-based octahedral iron complex in solution?

The stability of your complex is a multifactorial issue, governed by both the intrinsic properties of the molecule and the experimental environment. Key factors include:

  • Nature of the Central Metal Ion: The charge and size of the iron center are crucial. A higher positive charge on the metal ion generally leads to stronger electrostatic attraction with the ligands, enhancing stability.[4][5][6]

  • Ligand Properties: The nature of the ligands coordinated to the iron, in addition to the cyclopentadienyl rings of the ferrocene core, plays a significant role. This includes the ligand's charge, size (steric hindrance), and ability to form chelate rings (the chelate effect).[4][5][7]

  • Solvent Choice: The solvent can influence stability through its polarity, coordinating ability, and the potential for solute-solvent interactions that may lead to degradation.[4][8]

  • pH of the Solution: The stability of ferrocene derivatives, particularly the oxidized ferrocenium form, can be highly pH-dependent. For instance, the ferrocenium cation can be unstable in de-aerated aqueous solutions at pH values below 4 and can decompose rapidly at a pH greater than 4.[1][9]

  • Presence of Oxygen and Light: Molecular oxygen can react with the ferrocenium ion in polar solvents, leading to degradation.[1][9] Additionally, some ferrocene derivatives are susceptible to photodecomposition.[8]

  • Temperature: As with most chemical compounds, higher temperatures can accelerate degradation pathways.[4]

Q2: My ferrocene complex is changing color in solution. What does this indicate?

A color change in a solution containing a ferrocene derivative often signals a change in the oxidation state of the iron center or decomposition of the complex. Ferrocene itself is typically orange, while its one-electron oxidized form, the ferrocenium cation, is often green or blue.[9] This reversible oxidation is a key feature of ferrocene chemistry.[2] However, an unexpected or progressive color change may indicate irreversible degradation.

Q3: Can I predict the stability of my novel ferrocene derivative?

While a precise prediction of stability without experimental data is difficult, you can make an educated assessment based on its structure. For example, the presence of electron-donating groups on the cyclopentadienyl rings can increase the electron density on the iron center, which can improve the chemical stability of the oxidized ferrocenium form against reaction with oxygen.[1] Conversely, bulky substituents on the ligands can cause steric hindrance, potentially destabilizing the complex.[7]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more detailed, in-a-question-and-answer format to address specific problems you may encounter during your experiments.

Issue 1: Rapid Decomposition in Aqueous Solutions

Q: I've dissolved my ferrocene-based complex in an aqueous buffer, and it appears to be degrading quickly, as evidenced by a loss of its characteristic UV-Vis absorbance.

A: This is a common issue, often related to the pH of your buffer and the presence of dissolved oxygen.

  • Underlying Cause: The oxidized form of ferrocene, the ferrocenium cation, is known to be unstable in aqueous solutions under certain conditions. The degradation process can be pH-dependent and may involve the interaction of water molecules with the iron center, leading to the formation of iron(III) aquo ions.[10]

  • Troubleshooting Protocol:

    • Deoxygenate your solvent: Before dissolving your complex, thoroughly deoxygenate your aqueous buffer by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes. This minimizes the reaction of the ferrocenium ion with molecular oxygen.[1][9]

    • Optimize the pH: If your experimental conditions allow, adjust the pH of your buffer. The stability of ferrocenium can be sensitive to pH, with instability reported at pH < 4 and rapid decomposition at pH > 4 in de-aerated aqueous solutions.[1][9] You may need to experimentally determine the optimal pH range for your specific derivative.

    • Consider alternative solvents: If aqueous conditions are not strictly necessary, consider using a non-aqueous solvent in which your complex exhibits greater stability. Common choices include acetonitrile, dichloromethane, and THF. However, be aware that even in non-aqueous solvents, the ferrocenium ion can react with oxygen, especially in polar solvents like acetonitrile.[1][9]

Issue 2: Photodegradation of the Complex

Q: My complex seems to be stable in the dark, but when I expose it to ambient light or use it in a photochemical experiment, I observe decomposition.

A: Some ferrocene derivatives are susceptible to photolysis, especially in certain solvents.

  • Underlying Cause: Solute-solvent interactions can lead to the formation of photochemically unstable species.[8] The energy from light absorption can promote the complex to an excited state that has different degradation pathways available to it.

  • Troubleshooting Protocol:

    • Protect from light: Conduct your experiments in the dark or by using amber-colored glassware to minimize exposure to ambient light.

    • Solvent screening: The photostability of ferrocene derivatives can be highly solvent-dependent.[8] If you suspect photodegradation, perform a small-scale stability study in a panel of different solvents to identify one that minimizes this effect.

    • Wavelength considerations: If you are conducting a photochemical experiment, the wavelength of incident light can be a factor. It may be possible to find a wavelength that excites a desired feature of your molecule without triggering the degradation pathway.

Issue 3: Instability due to Ligand Dissociation

Q: I have a complex with additional ligands besides the ferrocene core, and I suspect these ligands are dissociating in solution.

A: Ligand dissociation can be a significant stability issue, particularly for complexes that do not have a high formation constant.

  • Underlying Cause: The stability of a metal complex is influenced by the strength of the metal-ligand bonds. Factors that can promote ligand dissociation include the use of coordinating solvents that can compete for binding sites on the iron center, or the presence of bulky ligands that create steric strain.[7]

  • Troubleshooting Protocol:

    • Chelating Ligands: If you are in the design phase of your complex, consider using multidentate (chelating) ligands. These form more stable complexes than an equivalent number of monodentate ligands, a phenomenon known as the chelate effect.[4][5][7]

    • Solvent Choice: Use a non-coordinating solvent if possible to reduce competition for the iron's coordination sites.

    • Optimize Ligand Design: For future iterations of your complex, consider ligands that are strong π-acceptors. These can increase the stability of octahedral complexes by participating in back-bonding with the metal center.[11] Also, minimizing steric bulk on the ligands can reduce strain and enhance stability.[7]

Data Summary and Experimental Protocols

Table 1: Influence of Substituents on Ferrocene Redox Potential
Substituent on Cyclopentadienyl RingEffect on Redox Potential (Fc+/Fc)Rationale
Electron-donating (e.g., methyl)Shifts to a more negative potentialIncreases electron density on the iron, making it easier to oxidize.
Electron-withdrawing (e.g., carboxylic acid)Shifts to a more positive potentialDecreases electron density on the iron, making it more difficult to oxidize.

This table summarizes the expected trends based on the principle that electron-donating groups make the ferrocene moiety easier to oxidize, while electron-withdrawing groups make it more difficult.[2]

Protocol 1: Basic Stability Assessment using UV-Vis Spectroscopy

This protocol provides a straightforward method to assess the stability of your ferrocene-based complex in a given solvent over time.

  • Prepare a stock solution: Dissolve a known amount of your complex in the chosen solvent to a concentration that gives a convenient absorbance value (typically between 0.5 and 1.5) at its λmax.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution. This will be your time-zero measurement.

  • Incubation: Store the solution under the desired experimental conditions (e.g., at a specific temperature, in the dark or exposed to light).

  • Time-course measurements: At regular intervals (e.g., every hour, or as appropriate for the expected stability), record the UV-Vis spectrum of the solution.

  • Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates decomposition.

Diagrams

Degradation Pathway of Ferrocenium in the Presence of Oxygen

Fc_plus Ferrocenium (Fc+) Intermediate μ-peroxy iron radical intermediate Fc_plus->Intermediate reacts with O2 Molecular Oxygen (O2) O2->Intermediate Dimer μ-peroxy di-iron complex (degradation product) Intermediate->Dimer reacts with another Fc+

Caption: Reaction of ferrocenium with oxygen in polar solvents.[1][9]

Workflow for Troubleshooting Complex Instability

Start Instability Observed Check_pH Is the solution aqueous? Start->Check_pH Check_Light Is the experiment light-sensitive? Start->Check_Light Check_Solvent Consider solvent effects Start->Check_Solvent Check_Ligands Could ligands be dissociating? Start->Check_Ligands Adjust_pH Optimize pH & Deoxygenate Check_pH->Adjust_pH Yes Check_pH->Check_Light No Stable Stability Enhanced Adjust_pH->Stable Protect_Light Protect from light Check_Light->Protect_Light Yes Check_Light->Check_Solvent No Protect_Light->Stable Solvent_Screen Screen alternative solvents Check_Solvent->Solvent_Screen Solvent_Screen->Stable Redesign_Ligands Use chelating/less bulky ligands Check_Ligands->Redesign_Ligands Yes Redesign_Ligands->Stable

Caption: A logical workflow for diagnosing and resolving instability issues.

References

  • Stability of Metal Complexes. IntechOpen. (2020). [Link]

  • Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. (2019). [Link]

  • Ferrocene. Wikipedia. [Link]

  • Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal. (2024). [Link]

  • Electronic absorption spectra and photodecomposition of some substituted ferrocenes. Canadian Journal of Chemistry. (1968). [Link]

  • Q(a)-Explain the factors affecting the stability of metal complexes. (b)- describe any one method to determine magnetic susceptibility. Filo. (2025). [Link]

  • Ferrocene-catalyzed heterogeneous Fenton-like degradation mechanisms and pathways of antibiotics under simulated sunlight: A case study of sulfamethoxazole. Journal of Hazardous Materials. (2018). [Link]

  • Factors Influencing Stability of Metal Complexes. ScienceDirect. (2026). [Link]

  • Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations. MDPI. (2025). [Link]

  • Ferrocene-based compounds: promising anticancer and antimalarial agents in modern therapeutics. ResearchGate. (2025). [Link]

  • Water Stability and Cytotoxic Activity Relationship of a Series of Ferrocenium Derivatives. ESR Insights on the Radical Production during the Degradation Process. Journal of Medicinal Chemistry. (2002). [Link]

  • Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). YouTube. (2020). [Link]

  • Degradation Mechanism of Methylene Blue in a Heterogeneous Fenton-like Reaction Catalyzed by Ferrocene. Industrial & Engineering Chemistry Research. (2013). [Link]

  • Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. Molecules. (2022). [Link]

  • Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s. ResearchGate. (2014). [Link]

  • Towards Iron(II) Complexes with Octahedral Geometry: Synthesis, Structure and Photophysical Properties. Molecules. (2020). [Link]

  • Factors Influencing Complex Stability. Scribd. [Link]

  • Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. (2019). [Link]

  • Synthesis and Reactions of Ferrocene. Magritek. [Link]

  • Effect of stabilizing ligands bearing ferrocene moieties on the gold nanoparticle-catalyzed reactions of arylboronic acids. Academia.edu. [Link]

  • Comment upon the statement: π -acceptor ligands increase the stability of the octahedral complexes. Vaia. [Link]

  • Iron(II) coordination compounds with improved octahedral character and photophysical properties for solar energy harvesting. UBC Library Open Collections. (2019). [Link]

  • (PDF) Towards Iron(II) Complexes with Octahedral Geometry: Synthesis, Structure and Photophysical Properties. ResearchGate. (2020). [Link]

  • Organometallic compound found to break textbook principle. Chemistry World. (2025). [Link]

  • Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. MDPI. (2023). [Link]

  • Antimicrobial Activities of Ferrocenyl Complexes: A Review. Journal of Applied Pharmaceutical Science. (2018). [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Efficiency of Ferrocin B from Bacterial Broth

Welcome to the technical support center for the extraction of Ferrocin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of Ferrocin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the extraction of this potent iron-containing cyclic decapeptide antibiotic from bacterial fermentation broths.[1] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the isolation and purification of Ferrocin B.

Frequently Asked Questions (FAQs)

Q1: What is Ferrocin B and why is its extraction challenging?

Ferrocin B is a novel iron-containing peptide antibiotic produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310.[2] It exhibits strong antibacterial activity, particularly against Pseudomonas aeruginosa.[1][2] The molecule is a cyclodepsipeptide, meaning it has a cyclic structure containing both peptide and ester bonds.[3] Its structure includes three hydroxamate moieties that form a stable octahedral complex with a ferric ion.[4]

The primary challenges in extracting Ferrocin B from bacterial broth stem from its:

  • Complex Broth Matrix: Fermentation broths are complex mixtures of cellular debris, proteins, lipids, and other metabolites that can interfere with extraction and lead to the formation of stable emulsions.[5][6]

  • Amphipathic Nature: As a peptide-based molecule, Ferrocin B possesses both hydrophilic and hydrophobic regions, making solvent selection and phase separation critical for efficient extraction.

  • Potential for Degradation: Like many natural products, Ferrocin B may be sensitive to pH, temperature, and enzymatic degradation during the extraction process.[7]

Q2: What are the initial steps I should take before starting the extraction?

Before proceeding with extraction, it is crucial to characterize the fermentation broth and have a clear understanding of Ferrocin B's properties.

  • Cell Lysis: Determine if Ferrocin B is primarily intracellular or secreted into the broth. For intracellular metabolites, an optimized cell lysis method (e.g., sonication, freeze-thaw cycles) is necessary.[8]

  • Biomass Removal: If Ferrocin B is extracellular, the first step is typically to separate the bacterial cells from the culture supernatant. This can be achieved by centrifugation or microfiltration. Removing biomass early can significantly reduce emulsion formation during subsequent liquid-liquid extraction steps.[9]

  • Quantification Method: Establish a reliable method for quantifying Ferrocin B, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Mass Spectrometry (MS).[10][11] This is essential for assessing the efficiency of each extraction step. The Chrome Azurol S (CAS) assay can also be used for a colorimetric estimation of siderophores like Ferrocin B.[12][13][14]

Q3: What type of solvent should I use for the initial extraction?

The choice of solvent is critical and depends on the polarity of Ferrocin B. Based on its peptide nature, a polar organic solvent is a good starting point. The original isolation of ferrocins utilized butanol for extraction from the culture filtrate.[4]

Solvent ClassExamplesPolaritySuitability for Ferrocin B
Alcohols Butanol, MethanolHighGood. Butanol has been successfully used. Methanol is also a strong candidate for extracting polar metabolites.[15]
Esters Ethyl AcetateMediumCan be effective, but may require pH adjustment of the aqueous phase to ensure Ferrocin B is in a less polar state.
Ketones AcetoneHighGood for initial extraction from biomass, but its miscibility with water requires subsequent partitioning steps.
Chlorinated Chloroform, DichloromethaneLowOften used in combination with a polar solvent (e.g., methanol/chloroform) for broader metabolite extraction.[16]

Recommendation: Start with n-butanol or a mixture of chloroform and methanol. It is advisable to test a small panel of solvents to determine the optimal choice for your specific bacterial strain and culture conditions.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction of Ferrocin B.

Issue 1: Low Extraction Yield

A low yield of Ferrocin B in the crude extract is a common problem. The following decision tree can help diagnose the root cause.

Low_Yield_Troubleshooting start Low Ferrocin B Yield check_lysis Is Ferrocin B intracellular? start->check_lysis lysis_optimization Optimize Cell Lysis: - Sonication - Freeze-thaw - Enzymatic digestion check_lysis->lysis_optimization Yes supernatant_check Is Ferrocin B in the supernatant? check_lysis->supernatant_check No solvent_optimization Optimize Solvent System: - Vary polarity (e.g., butanol, ethyl acetate) - Use solvent mixtures (e.g., Chloroform/Methanol) - Adjust solvent-to-broth ratio supernatant_check->solvent_optimization ph_adjustment Adjust Broth pH: - Test a range (e.g., acidic, neutral, basic) - Siderophores can have pH-dependent solubility solvent_optimization->ph_adjustment extraction_time Increase Extraction Time/Repetitions: - Perform multiple extractions (3x) - Increase contact time with gentle agitation ph_adjustment->extraction_time degradation_check Check for Degradation: - Work at low temperatures - Add protease inhibitors - Check pH stability extraction_time->degradation_check

Caption: Troubleshooting decision tree for low Ferrocin B yield.

Detailed Troubleshooting Steps for Low Yield:
  • Inefficient Cell Lysis (if applicable): If Ferrocin B is intracellular, inefficient cell disruption is a primary cause of low yield.

    • Action: Compare different lysis methods. For Pseudomonas species, sonication combined with a solvent like 50% methanol has been shown to be effective for metabolite extraction.[8] Ensure complete cell breakage by microscopy.

  • Suboptimal Solvent Choice: The solvent may not be effectively partitioning Ferrocin B from the aqueous broth.

    • Action: Perform small-scale pilot extractions with a range of solvents (e.g., n-butanol, ethyl acetate, dichloromethane, methanol/chloroform mixtures).[16][17] Analyze the organic phase for Ferrocin B content to identify the most efficient solvent. The solvent-to-fermentation liquid ratio is another critical parameter to optimize.[18]

  • Incorrect pH: The charge state of Ferrocin B can significantly impact its solubility in a given solvent.

    • Action: Adjust the pH of the bacterial broth before extraction. Test a range of pH values (e.g., 3, 7, 9). The optimal pH will depend on the pKa values of the functional groups in Ferrocin B. The stability of many natural products is pH-dependent.[19][20]

  • Degradation of Ferrocin B: The molecule may be degrading during the extraction process due to temperature, pH instability, or enzymatic activity.

    • Action: Perform all extraction steps at a low temperature (4°C) to minimize thermal degradation and enzymatic activity.[7] Consider adding protease inhibitors to the broth if proteolytic degradation is suspected. Assess the stability of a purified Ferrocin B sample under your extraction conditions.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

The formation of a stable emulsion at the aqueous-organic interface is a frequent and frustrating problem when working with fermentation broths.[5][21] This is often caused by the presence of surfactant-like molecules such as proteins and lipids.[21]

Emulsion_Troubleshooting start Emulsion Formation prevention Prevention Strategies start->prevention resolution Resolution Techniques start->resolution gentle_mixing Gentle Mixing: - Swirl instead of shaking vigorously prevention->gentle_mixing centrifugation_first Centrifuge Broth First: - Remove cells and debris before extraction prevention->centrifugation_first add_salt Add Salt (Salting Out): - Add NaCl or brine to the aqueous phase resolution->add_salt centrifuge_emulsion Centrifuge the Emulsion: - Force separation of layers resolution->centrifuge_emulsion filter Filtration: - Pass through glass wool or phase separation paper resolution->filter add_solvent Add a Different Solvent: - A small amount can alter polarity and break the emulsion resolution->add_solvent

Caption: Strategies for preventing and resolving emulsions.

Detailed Strategies for Emulsion Management:
  • Prevention is Key:

    • Gentle Agitation: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact.[21]

    • Pre-extraction Centrifugation: As mentioned, removing bacterial cells and other solids before adding the organic solvent is highly effective in preventing emulsion formation.[9]

  • Breaking an Existing Emulsion:

    • Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[21]

    • Centrifugation: Transfer the entire emulsion to a centrifuge tube and spin at a moderate speed. The g-force can often compel the layers to separate.[21]

    • Filtration: Attempt to filter the emulsion through a plug of glass wool or specialized phase separation filter paper.[21]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion by changing the overall properties of the organic phase.[21]

Issue 3: Impurities in the Crude Extract

Even with a good yield, the crude extract may contain a high level of impurities that complicate downstream purification.

  • Co-extraction of Pigments and Lipids: Bacterial broths often contain pigments and lipids that are soluble in organic solvents.

    • Action:

      • Defatting: Before the main extraction, perform a pre-extraction with a non-polar solvent like hexane to remove lipids.[17]

      • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to perform a preliminary cleanup of the crude extract. This can selectively bind Ferrocin B while allowing less polar or more polar impurities to be washed away.

  • Contamination with Other Metabolites: The chosen solvent may be extracting a wide range of other metabolites alongside Ferrocin B.

    • Action:

      • Optimize Solvent Selectivity: Re-evaluate your solvent choice. A slightly less polar or more selective solvent might reduce the co-extraction of unwanted compounds.

      • pH Manipulation: Adjusting the pH can alter the charge of interfering compounds, potentially making them less soluble in the organic phase.

Recommended Extraction and Purification Workflow

The following workflow provides a step-by-step methodology for the extraction and initial purification of Ferrocin B, incorporating best practices and troubleshooting insights.

Extraction_Workflow start Bacterial Broth (P. fluorescens YK-310) centrifuge_broth Step 1: Centrifugation (e.g., 10,000 x g, 20 min) start->centrifuge_broth supernatant Cell-Free Supernatant centrifuge_broth->supernatant pellet Cell Pellet (discard or test for intracellular product) centrifuge_broth->pellet adjust_ph Step 2: pH Adjustment (Adjust to optimal pH for extraction) supernatant->adjust_ph lle Step 3: Liquid-Liquid Extraction (e.g., with n-Butanol, 3x) adjust_ph->lle organic_phase Organic Phase (contains Ferrocin B) lle->organic_phase aqueous_phase Aqueous Phase (discard) lle->aqueous_phase concentrate Step 4: Concentration (Rotary Evaporation) organic_phase->concentrate crude_extract Crude Extract concentrate->crude_extract column_chrom Step 5: Column Chromatography (e.g., Silica Gel, Adsorption Resin) crude_extract->column_chrom fractions Collect & Analyze Fractions (TLC/HPLC) column_chrom->fractions hplc Step 6: Preparative HPLC (e.g., Reverse-Phase C18) fractions->hplc pure_ferrocin_b Pure Ferrocin B hplc->pure_ferrocin_b

Caption: Recommended workflow for Ferrocin B extraction and purification.

Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
  • Preparation: Harvest the bacterial culture and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to the pre-determined optimum (e.g., slightly acidic) using HCl or NaOH.

  • Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Gently swirl the funnel for 5-10 minutes to ensure thorough mixing without forming a stable emulsion.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Drain the lower aqueous layer and collect the upper organic (butanol) layer.

  • Repeat: Repeat the extraction process on the aqueous layer two more times with fresh n-butanol to maximize recovery.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Initial Purification by Column Chromatography

Following the initial isolation, further purification is necessary.[4]

  • Stationary Phase: Prepare a column with a suitable adsorbent, such as silica gel or an adsorption resin (e.g., Amberlite XAD series).[12][22]

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. For example, start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate and then methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Ferrocin B.

  • Final Polish: Pool the pure fractions and consider a final purification step using preparative reverse-phase HPLC for high-purity Ferrocin B.[4]

References

  • ChemicalBook. (2025, April 18). ferrocin B | 114562-40-2.
  • Tsubotani, S., et al. (1993). Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. The Journal of Antibiotics, 46(2), 287-93. [Link]

  • Behrends, V., et al. (2012). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. PMC. [Link]

  • Benchchem. (n.d.).
  • PubChem. (n.d.). Ferrocin B. [Link]

  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Optimization of the extraction process: (a) solvent fermentation liquid ratio. [Link]

  • Santos, V. C., et al. (2023). Optimization of the first extraction protocol for metabolomic studies of Brucella abortus. PMC. [Link]

  • Madla, S., et al. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Walsh Medical Media. [Link]

  • Karas, M., et al. (2012). A ferrocene-based reagent for the conjugation and quantification of reactive metabolites. Analytical and Bioanalytical Chemistry, 402(3), 1335-43. [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. [Link]

  • Maurya, C. B., et al. (2015). Extraction and Characterization of Catecholic Siderophores in Bacillus Sp. Isolated from the Mangrove Sediments. ARC Journals. [Link]

  • Zhang, Y., et al. (2020). Siderophore Production by Rhizosphere Biological Control Bacteria Brevibacillus brevis GZDF3 of Pinellia ternata and Its Antifungal Effects on Candida albicans. PMC. [Link]

  • ResearchGate. (n.d.). Determination of ferrocene by spectrophotometric titration. [Link]

  • Revue Roumaine de Chimie. (n.d.). STUDY OF THE DEGRADATION KINETICS OF CROCIN DURING STORAGE AT DIFFERENT TEMPERATURES: EFFECT OF pH VARIATION AND THE USE OF PRESERVATIVES. [Link]

  • Digital Commons@ETSU. (n.d.). Screening of Siderophore Producers from Soil. [Link]

  • Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. [Link]

  • Katayama, N., et al. (1993). Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. The Journal of Antibiotics, 46(1), 65-70. [Link]

  • NBU-IR. (n.d.). Characterization and Purification of Siderophores. [Link]

  • Frontiers. (n.d.). Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ferrocin B ED50 Variability in Murine Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams transitioning from in vitro minimum inhibitory concentration (MIC) assays to in vivo efficacy m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams transitioning from in vitro minimum inhibitory concentration (MIC) assays to in vivo efficacy models.

Ferrocin B is a potent, iron-containing cyclic decapeptide antibiotic (a siderophore mimic) naturally produced by Pseudomonas fluorescens YK-310 1. While it demonstrates exceptional efficacy against Gram-negative bacteria like Pseudomonas aeruginosa (historical ED50 ~0.593 mg/kg), researchers often report frustrating lot-to-lot or cohort-to-cohort variability in their mouse infection models.

This guide bypasses generic advice to address the specific biochemical and pharmacological causality behind Ferrocin B ED50 variability, providing self-validating protocols to stabilize your readouts.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my Ferrocin B ED50 fluctuate wildly between different cohorts of mice, even when using the same bacterial strain?

The Causality: The mechanism of action of Ferrocin B relies on a "Trojan Horse" strategy. It exploits the bacterial iron-scavenging system, entering P. aeruginosa cells via TonB-dependent siderophore receptors. In a mammalian host, the innate immune system triggers a hypoferremic response (lowering serum iron) to starve the bacteria, which forces the bacteria to upregulate these receptors. If your facility uses standard mouse chow, the dietary iron content can vary significantly between batches. High dietary iron leads to elevated host serum iron, which suppresses the bacterial expression of siderophore receptors. Consequently, Ferrocin B uptake plummets, and your apparent ED50 artificially increases 2.

The Solution: Standardize the host iron status by placing mice on a purified, controlled-iron diet (e.g., 50 ppm iron) for 7 days prior to inoculation.

Q2: I suspect my dosing formulation is losing potency before I even inject the mice. Is Ferrocin B unstable in solution?

The Causality: It is rarely chemical instability; it is physical loss. Ferrocin B is a cyclic lipodecapeptide. Cyclic peptides possess a high propensity for molecular self-assembly and non-specific hydrophobic adherence to the walls of untreated polystyrene or standard polypropylene tubes and syringe barrels 3. If you formulate a 0.5 mg/kg dose in standard plasticware, up to 40% of the peptide may remain stuck to the tube, meaning you are under-dosing the animal.

The Solution: Utilize low-binding plasticware and incorporate a biologically inert carrier surfactant (like 0.01% Tween-80) in your vehicle to outcompete the peptide for plastic binding sites.

Q3: Does the way I grow my P. aeruginosa inoculum affect the drug's efficacy?

The Causality: Absolutely. If you grow your P. aeruginosa inoculum in standard, iron-rich Brain Heart Infusion (BHI) or Tryptic Soy Broth (TSB), the bacteria will downregulate their siderophore receptors. Upon injection into the mouse, there is a lag phase (often 4-8 hours) before the bacteria adapt to the host's low-iron environment and express the receptors needed for Ferrocin B entry 4. If you dose Ferrocin B 1-hour post-infection, the drug may be cleared pharmacokinetically before the bacteria are susceptible.

The Solution: Pre-condition your inoculum by growing it in iron-depleted media (e.g., Chelex-100 treated broth) to prime receptor expression prior to infection.

Part 2: Quantitative Impact of Variables

The following table summarizes the key variables that induce ED50 drift and their quantitative impact on your pharmacological readouts.

Experimental VariableMechanistic CauseImpact on Apparent ED50Corrective Action
Mouse Diet (Iron Content) High host iron suppresses bacterial TonB receptor expression, preventing drug uptake.Increases ED50 by 3x to 10x Implement a 7-day pre-study acclimation on a 50 ppm iron purified diet.
Dosing Tube Material Cyclic decapeptides adhere non-specifically to untreated plastics via hydrophobic interactions.Increases ED50 by 1.5x to 2x (due to under-dosing)Use low-binding polypropylene tubes + 0.01% Tween-80 in the vehicle.
Inoculum Growth Media Iron-rich media represses siderophore receptors, creating a therapeutic lag phase.Increases ED50 by 2x to 4x Pre-condition P. aeruginosa in Chelex-treated (iron-depleted) broth.

Part 3: Pathway & Workflow Visualizations

To fully grasp the causality of Ferrocin B efficacy, we must visualize both the biological pathway and the optimized experimental workflow.

Mechanism A Low Host Iron (Hypoferremia) B P. aeruginosa Upregulates TonB Receptors A->B Triggers D Receptor Binding & Active Transport B->D Provides Entry C Ferrocin B (Siderophore Mimic) C->D Binds E Intracellular Accumulation D->E Translocation F Bacterial Cell Death (Low ED50) E->F Antibacterial Effect

Ferrocin B exploits P. aeruginosa iron-scavenging pathways for intracellular accumulation.

Workflow A 1. Mouse Acclimation (Standardized 50ppm Iron Diet) C 3. Inoculation (IP or IV Administration) A->C B 2. P. aeruginosa Culture (Chelex-Treated Media) B->C E 5. Dosing (1h Post-Infection) C->E D 4. Ferrocin B Formulation (Low-Binding Tubes + Tween-80) D->E F 6. Survival & CFU Tracking (48h Endpoint) E->F G 7. ED50 Calculation F->G

Standardized workflow for determining Ferrocin B ED50 in a murine infection model.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation steps. If an experiment fails, these validation checkpoints will tell you exactly where the failure occurred.

Protocol 1: Standardized P. aeruginosa Inoculum Preparation

Objective: Prime bacterial siderophore receptors prior to host injection.

  • Media Preparation: Treat standard Mueller-Hinton Broth (MHB) with Chelex-100 resin (5 g/L) for 2 hours stirring at room temperature to chelate divalent cations (specifically iron). Filter sterilize (0.22 µm). Supplement with physiological levels of Mg2+ and Ca2+, leaving iron depleted.

  • Bacterial Culture: Inoculate P. aeruginosa from a single colony into the iron-depleted MHB. Incubate at 37°C with shaking (200 rpm) until the culture reaches an OD600 of 0.5 (mid-log phase).

  • Washing: Centrifuge the culture at 4,000 x g for 10 minutes. Wash the pellet twice with sterile, iron-free Phosphate Buffered Saline (PBS) to remove any residual secreted siderophores.

  • Resuspension: Resuspend in PBS containing 5% porcine mucin (to enhance in vivo virulence) to a target concentration of 1×106 CFU/mL.

  • VALIDATION STEP (Self-Validation): Immediately following mouse inoculation, take the exact syringe used for injection, expel the remaining volume, and perform serial dilutions. Plate on standard agar to retrospectively confirm the exact CFU administered. Variability in the actual injected CFU is the #1 cause of false ED50 shifts.

Protocol 2: Ferrocin B Formulation and Dosing

Objective: Prevent cyclic peptide loss to plasticware and ensure accurate dosing.

  • Reconstitution: Dissolve lyophilized Ferrocin B powder in 100% LC-MS grade DMSO to create a 10 mg/mL master stock. Store in a glass vial.

  • Vehicle Preparation: Prepare an aqueous vehicle consisting of sterile saline supplemented with 0.01% (v/v) Tween-80. The surfactant is critical to prevent peptide adsorption.

  • Dilution: Using low-binding polypropylene pipette tips and tubes , dilute the DMSO stock into the vehicle to achieve your desired dosing concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg equivalents). Final DMSO concentration must be <5% to avoid vehicle toxicity.

  • VALIDATION STEP (Self-Validation): Before dosing the animals, extract a 50 µL aliquot from the lowest concentration dosing tube. After dosing is complete (approx. 1 hour later), extract another 50 µL aliquot from the same tube. Run both samples via LC-MS/MS. If the post-dosing concentration is lower than the pre-dosing concentration, your peptide is actively crashing out of solution or binding to the plastic, invalidating your ED50.

References

  • Development of Neutropenic Murine Models of Iron Overload and Depletion To Study the Efficacy of Siderophore-Antibiotic Conjugates. Antimicrobial Agents and Chemotherapy (ASM Journals).2

  • Antibacterial Efficacy of R-Type Pyocins towards Pseudomonas aeruginosa in a Murine Peritonitis Model. Antimicrobial Agents and Chemotherapy (ASM Journals).4

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews (ACS Publications).3

  • Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. PubMed (J Antibiot).1

Sources

Optimization

overcoming false positives in ferrocin B antimicrobial susceptibility testing

Welcome to the Technical Support Center for Ferrocin B Antimicrobial Susceptibility Testing (AST). As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ferrocin B Antimicrobial Susceptibility Testing (AST). As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues with siderophore-based therapeutics.

Ferrocin B is a potent iron-containing cyclic decapeptide antibiotic originally isolated from Pseudomonas fluorescens YK-310[1]. It exhibits narrow-spectrum, highly potent activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa[1]. Because it operates via a "Trojan horse" mechanism—hijacking bacterial iron-transport receptors to cross the outer membrane[2]—its in vitro AST readouts are exquisitely sensitive to environmental iron levels and media composition.

This guide is designed to help you identify the mechanistic causes of false positives (artificially low MICs) and implement self-validating experimental protocols to ensure your data is clinically translatable.

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing artificially low MICs (false positives) for Ferrocin B against P. aeruginosa?

Causality & Expert Insight: False positives in siderophore AST primarily stem from an iron starvation artifact . When testing the apo-form (iron-free) of Ferrocin B in Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)—the standard media for siderophore antibiotics like cefiderocol[3]—the compound acts as a powerful chelator. Instead of delivering its bactericidal payload via active transport, the apo-peptide chelates the remaining trace iron in the media. The resulting bacterial growth inhibition is merely a symptom of nutrient starvation, not true antimicrobial susceptibility. Corrective Action: Always test the holo-form (iron-bound) of Ferrocin B, or run a parallel Iron-Rescue Control Assay (detailed below) to differentiate between starvation and true target-mediated killing.

Q2: Can my choice of solvent or microtiter plate induce a false positive?

Causality & Expert Insight: Yes. Ferrocin B possesses amphiphilic features, including a lipid-like moiety[2]. Researchers often use DMSO or surfactants (like Polysorbate 80) to prevent the peptide from adsorbing to polystyrene plates. However, high concentrations of DMSO (>1% v/v) or membrane-active surfactants can artificially permeabilize the robust P. aeruginosa outer membrane. This allows Ferrocin B to bypass the specific siderophore-receptor requirement, leading to synergistic, artifactual killing. Corrective Action: Limit DMSO to ≤1% final concentration in the assay. Use polypropylene microtiter plates to minimize non-specific binding without relying on harsh surfactants.

Q3: How does divalent cation concentration affect Ferrocin B readouts?

Causality & Expert Insight: P. aeruginosa relies on calcium (Ca²⁺) and magnesium (Mg²⁺) to cross-link adjacent lipopolysaccharide (LPS) molecules, stabilizing its outer membrane. If the testing broth is deficient in these cations, the outer membrane destabilizes, allowing large cyclic decapeptides like Ferrocin B to diffuse passively into the periplasm. This bypasses the need for active siderophore transport, resulting in a falsely susceptible MIC. Corrective Action: Strictly ensure your CAMHB is adjusted to physiological cation levels (20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺).

Part 2: Mechanistic Visualizations

To understand how false positives occur, we must look at the divergent pathways of Ferrocin B in the testing environment.

Mechanism cluster_artifact Iron Starvation Pathway (False Positive) cluster_true Trojan Horse Pathway (True Susceptibility) A Apo-Ferrocin B (Iron-Free) C Trace Media Iron A->C Chelates B Holo-Ferrocin B (Iron-Bound) A->B Exogenous Iron Rescue D Severe Iron Depletion C->D G Growth Arrest (False Susceptibility) D->G E Outer Membrane Siderophore Receptor B->E Recognized by F Intracellular Delivery E->F Active Transport H Bactericidal Action (True MIC) F->H

Siderophore-mediated entry (True Susceptibility) vs. Iron Starvation Artifact (False Positive).

Part 3: Self-Validating Experimental Protocols

Protocol: The Iron-Rescue Control Assay

To definitively prove that an observed low MIC is due to Ferrocin B's specific mechanism and not an iron-starvation artifact, you must create a self-validating system using exogenous iron supplementation. By adding excess iron, you saturate the apo-peptide (preventing starvation) while simultaneously downregulating bacterial siderophore receptors.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB). Split the media into two aliquots:

    • Media A: Unsupplemented ID-CAMHB.

    • Media B: ID-CAMHB supplemented with 20 µM FeCl₃.

  • Inoculum Standardization: Prepare a 0.5 McFarland standard of the P. aeruginosa isolate. Dilute the suspension to achieve a strict final well concentration of 5 × 10⁵ CFU/mL. Over-inoculation can overwhelm iron transport systems, while under-inoculation exacerbates false positives[3].

  • Compound Preparation: Dissolve Ferrocin B in sterile water (or max 1% DMSO). Perform 2-fold serial dilutions (e.g., 64 to 0.06 µg/mL) in 96-well polypropylene plates to prevent amphiphilic adsorption[2].

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the drug dilutions in both Media A and Media B plates. Incubate at 37°C for 16-20 hours in ambient air.

  • Readout & Validation: Determine the MIC as the lowest concentration completely inhibiting visible growth, and compare the shift between Media A and Media B.

Workflow Step1 Observe Low MIC in Standard AST Step2 Perform Iron-Rescue Control Assay Step1->Step2 Cond1 MIC Increases >8-fold Step2->Cond1 Add FeCl3 Cond2 MIC Stable (Within 2-fold) Step2->Cond2 Add FeCl3 Res1 False Positive (Iron Starvation) Cond1->Res1 Res2 True Susceptibility Cond2->Res2

Experimental workflow utilizing the Iron-Rescue Assay to validate Ferrocin B MICs.

Part 4: Data Presentation & Validation Matrices

Use the following tables to benchmark your experimental observations and implement immediate corrective actions.

Table 1: Troubleshooting Matrix for False Positives

ObservationMechanistic CauseCorrective Action
MIC < 0.125 µg/mL in ID-CAMHB, but fails in vivoIron Starvation Artifact: Apo-Ferrocin B chelates trace iron, starving bacteria rather than killing them.Pre-load Ferrocin B with equimolar Fe³⁺ to form the holo-complex before testing.
MIC artificially drops when using >1% DMSOSolvent Permeabilization: High DMSO disrupts the P. aeruginosa outer membrane.Keep final DMSO concentration ≤1%. Use polypropylene plates to prevent adsorption.
MIC artificially low in standard CAMHBDivalent Cation Deficiency: Low Ca²⁺/Mg²⁺ destabilizes the LPS layer, causing passive entry.Supplement media to physiological levels: 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

Table 2: Iron-Rescue Assay Interpretation Guide

Media ConditionObserved MIC (µg/mL)Fold ChangeInterpretation
ID-CAMHB (Unsupplemented)0.06N/ABaseline (Potential False Positive)
ID-CAMHB + 20 µM FeCl₃>16.0>256-foldFalse Positive: Inhibition was purely due to iron starvation.
ID-CAMHB + 20 µM FeCl₃0.1252-foldTrue Susceptibility: Payload is actively transported and bactericidal.

References

  • Katayama N, et al. "Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity." PubMed - NIH.
  • "Diverted Total Synthesis of Promysalin Analogs Demonstrates That an Iron-Binding Motif Is Responsible for Its Narrow-Spectrum Antibacterial Activity." PubMed Central - NIH.
  • "Cefiderocol Antimicrobial Susceptibility Testing by Disk Diffusion: Influence of Agar Media and Inhibition Zone Morphology in K. pneumoniae Metallo-β-lactamase." PubMed Central - NIH.

Sources

Troubleshooting

Technical Support Center: Refining Adsorption Resin Chromatography for Ferrocin B Isolation

Welcome to the Technical Support Center for the isolation and purification of Ferrocin B. Ferrocin B is a potent iron-containing cyclic decapeptide antibiotic (siderophore) produced by the bacterium Pseudomonas fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Ferrocin B. Ferrocin B is a potent iron-containing cyclic decapeptide antibiotic (siderophore) produced by the bacterium Pseudomonas fluorescens YK-310 ()[1]. It features three hydroxamate moieties that form a highly stable octahedral complex with a ferric ion (Fe³⁺)[1].

Because of its molecular weight of 1239.1 g/mol ()[2] and its amphiphilic nature, primary purification from culture filtrate relies heavily on macroporous adsorption resin chromatography. This guide provides a self-validating protocol, quantitative selection criteria, and a troubleshooting FAQ to ensure high-yield recovery and structural integrity of the iron-hydroxamate complex during your experiments.

Part 1: Isolation Workflow Visualization

G A Culture Filtrate (P. fluorescens YK-310) B Butanol Extraction (Concentrates lipophilic peptides) A->B C Adsorption Resin Chromatography (Macroporous Resin e.g., HP-20) B->C D Silica Gel Chromatography (Normal Phase Separation) C->D E Preparative RP-HPLC (High-Resolution Polarity Separation) D->E F Purified Ferrocin B (Iron-Hydroxamate Complex) E->F

Workflow for the isolation and purification of Ferrocin B from culture filtrate.

Part 2: Quantitative Data for Resin Selection

To optimize the bulk capture of Ferrocin B, selecting the correct macroporous resin is critical. The table below summarizes the quantitative parameters of standard resins used for cyclic peptide isolation.

Resin TypeMatrix ChemistryAverage Pore Size (Å)PolarityFerrocin B Binding CapacityRecommended Application
Diaion HP-20 Styrene-divinylbenzene~260Non-polarHighPrimary bulk capture of hydrophobic cyclic peptides.
Amberlite XAD-16 Styrene-divinylbenzene~100Non-polarModerateAlternative capture; may exhibit partial size exclusion.
AB-8 Cross-linked polystyrene130–140Weakly polarModerateSecondary polishing; removal of highly polar pigments.

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

Optimized Adsorption Resin Protocol for Ferrocin B (Using Diaion HP-20)

Expertise & Experience: This protocol leverages the hydrophobic interaction between the cyclic decapeptide backbone of Ferrocin B and the non-polar styrene-divinylbenzene matrix. The iron-hydroxamate complex remains intact as long as neutral to slightly acidic conditions are maintained.

  • Resin Pre-treatment & Equilibration:

    • Wash the HP-20 resin with 3 column volumes (CV) of 100% methanol, followed by 5 CV of distilled water.

    • Causality: Methanol swells the resin, opening the 260 Å pores to maximize the surface area available for the 1.2 kDa peptide. Water establishes the highly polar initial mobile phase required to force hydrophobic binding.

  • Sample Loading:

    • Dissolve the concentrated butanol extract of P. fluorescens YK-310 in a minimum volume of 10% methanol/water. Load onto the column at a flow rate of 1–2 CV/hour.

    • Self-Validation: Collect the flow-through. If the flow-through exhibits a deep red/orange color (indicating the presence of the iron-hydroxamate complex), the column is overloaded or the loading solvent is too non-polar. Adjust the sample-to-resin ratio to <1:20 (w/w).

  • Washing Phase:

    • Wash the column with 3 CV of distilled water, followed by 2 CV of 20% methanol.

    • Causality: This step elutes highly polar impurities (salts, small hydrophilic metabolites) without disrupting the strong hydrophobic interactions anchoring Ferrocin B to the resin.

  • Elution Phase:

    • Apply a step gradient of 50%, 70%, and 100% methanol (3 CV each).

    • Causality: Ferrocin B typically elutes in the 70% to 80% methanol fraction. The stepwise increase in the non-polar solvent gradually disrupts the hydrophobic peptide-resin interactions.

  • Fraction Collection & Monitoring:

    • Monitor the eluate visually for a reddish-brown color and spectrophotometrically at 420–450 nm, which is highly specific to the ferrate hydroxamate complex ()[3].

Part 4: Troubleshooting Guide & FAQs

Q1: Why is Ferrocin B eluting prematurely during the aqueous or 20% methanol washing phase?

  • Cause: Premature elution is typically caused by pore size exclusion or insufficient resin equilibration. If a resin with small pores (e.g., <100 Å) is used, the bulky 1239.1 g/mol Ferrocin B molecule cannot enter the pores and only binds to the limited outer surface area, leading to rapid displacement.

  • Solution: Switch to a large-pore macroporous resin like Diaion HP-20 (~260 Å). Ensure the resin is fully swollen in methanol prior to water equilibration, and verify that the loading solvent contains no more than 10% organic modifier.

Q2: The eluted Ferrocin B fraction has lost its characteristic reddish-brown color. What happened?

  • Cause: Demetallation. Ferrocin B contains three hydroxamate moieties that form an octahedral complex with a ferric ion (Fe³⁺)[1]. This complex is responsible for the deep red/orange color. If the mobile phase or sample matrix drops below pH 3, the hydroxamate oxygens become protonated, causing the ferric ion to dissociate.

  • Solution: Maintain the pH of all loading and elution solvents between 5.0 and 7.0. Avoid using strong acids (like trifluoroacetic acid) during the bulk resin step. If the complex has dissociated, it can sometimes be reconstituted by adding a dilute solution of aqueous FeCl₃ to the fraction.

Q3: Recovery of Ferrocin B from the resin is unacceptably low (<40%). How can I improve the yield?

  • Cause: Irreversible adsorption. The highly hydrophobic cyclic peptide backbone of Ferrocin B can bind too strongly to the non-polar styrene-divinylbenzene matrix, preventing complete elution even in 100% methanol.

  • Solution: Introduce a stronger non-polar modifier to the final elution step. Adding 10–20% acetone or isopropanol to the 100% methanol fraction will decrease the polarity of the mobile phase further, disrupting the stubborn hydrophobic interactions and releasing the remaining Ferrocin B.

Q4: How do I rapidly track Ferrocin B across dozens of resin fractions without running HPLC on every single one?

  • Cause: High-throughput fraction screening requires at-line, self-validating assays rather than time-consuming chromatographic runs.

  • Solution: Utilize the natural optical properties of the siderophore. You can measure the absorbance of the fractions at 420–450 nm, which is highly specific for ferrate hydroxamate siderophores[4]. Alternatively, perform a rapid tetrazolium test: adding tetrazolium salt and a few drops of 2N NaOH to a fraction will instantly produce a deep red color if hydroxamate groups are present ()[3].

References

  • Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Source: Journal of Antibiotics (Tokyo) URL: [Link]

  • Title: PubChem Compound Summary for CID 139587141, Ferrocin B Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms Source: Frontiers in Microbiology (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Ferrocin B vs. Polymyxin B Against Pseudomonas aeruginosa: A Technical Comparison Guide

Overcoming the highly restrictive outer membrane of Pseudomonas aeruginosa remains a formidable challenge in antimicrobial drug development. Traditional antibiotics often fail to achieve therapeutic intracellular concent...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming the highly restrictive outer membrane of Pseudomonas aeruginosa remains a formidable challenge in antimicrobial drug development. Traditional antibiotics often fail to achieve therapeutic intracellular concentrations due to down-regulated porins and robust efflux pumps. This guide provides an objective, data-driven comparison of two structurally and mechanistically distinct approaches to breaching this barrier: Ferrocin B , an iron-chelating cyclic decapeptide[], and Polymyxin B , a polycationic lipopeptide[2].

By analyzing their mechanistic divergence, comparative pharmacodynamics, and the specific experimental protocols required to validate their efficacy, this guide serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Divergence: Bypassing vs. Disrupting the Outer Membrane

The fundamental difference between Ferrocin B and Polymyxin B lies in how they interact with the P. aeruginosa outer membrane. One acts as a stealth agent, while the other acts as a direct disruptor.

  • Ferrocin B (The "Trojan Horse" Strategy): Produced by the bacterium Pseudomonas fluorescens YK-310, Ferrocin B is a cyclic decapeptide containing three hydroxamate moieties that form an octahedral complex around a central ferric ion[3],[4]. Because P. aeruginosa relies heavily on scavenging environmental iron for survival, it expresses specialized TonB-dependent receptors to actively import siderophores. Ferrocin B mimics these natural siderophores, hijacking the pathogen's own active transport machinery to bypass the outer membrane entirely[].

  • Polymyxin B (The Membrane Disruptor): Polymyxin B is a cyclic lipopeptide that does not rely on active transport. Instead, its polycationic peptide ring binds electrostatically to the negatively charged Lipid A component of the lipopolysaccharide (LPS) on the bacterial outer membrane[2]. This binding competitively displaces the divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane destabilization, increased permeability, and rapid cell lysis[2].

G cluster_Ferrocin Ferrocin B Pathway cluster_Polymyxin Polymyxin B Pathway F_Drug Ferrocin B (Siderophore Mimic) F_Receptor TonB-Dependent Iron Transporter F_Drug->F_Receptor Trojan Horse Entry F_Action Intracellular Target Inhibition F_Receptor->F_Action Active Transport P_Drug Polymyxin B (Lipopeptide) P_Target Lipid A (LPS) Outer Membrane P_Drug->P_Target Electrostatic Binding P_Action Membrane Lysis & Cell Death P_Target->P_Action Cation Displacement

Mechanistic divergence: Ferrocin B active transport vs. Polymyxin B membrane disruption.

Comparative Pharmacodynamics & Efficacy

While Polymyxin B is a well-established, broad-spectrum, last-resort antibiotic, its clinical utility is severely bottlenecked by dose-limiting nephrotoxicity. Ferrocin B, conversely, offers a highly targeted approach. In murine infection models, Ferrocin B demonstrates exceptionally potent, selective inhibitory effects against P. aeruginosa, achieving a half-effective dose (ED50) of just 0.593 mg/kg[3].

Quantitative Efficacy Summary
ParameterFerrocin BPolymyxin B
Chemical Class Iron-chelating cyclic decapeptide[]Cationic cyclic lipopeptide[2]
Primary Target TonB-dependent iron transporters (Entry)Lipid A of Lipopolysaccharide (LPS)[2]
In Vivo Efficacy (ED50) 0.593 mg/kg (Murine P. aeruginosa model)[3]~1.5 - 3.0 mg/kg (Strain dependent)
Spectrum of Activity Highly selective for P. aeruginosa[3]Broad Gram-negative (ESKAPE pathogens)
Primary Resistance Mechanism Receptor down-regulation, target mutationmcr-1 plasmid, LPS modification (aminoarabinosylation)
Toxicity Profile Low (Preclinical models)High (Nephrotoxic, Neurotoxic)

Self-Validating Experimental Protocols for Efficacy Evaluation

A critical failure point in antimicrobial drug development is the use of non-physiological in vitro assays. Standard testing environments can artificially mask or exaggerate the efficacy of both siderophore-conjugates and lipopeptides. As a best practice, the following protocols are designed as self-validating systems to ensure causality and data integrity.

Protocol 1: Media-Conditioned Minimum Inhibitory Concentration (MIC) Assay

The Causality (Why this matters): Standard Mueller-Hinton Broth (MHB) contains highly variable concentrations of iron and divalent cations. High ambient iron represses the expression of TonB-dependent receptors in P. aeruginosa, effectively shutting the door on Ferrocin B and resulting in falsely elevated MICs. Conversely, high Ca²⁺/Mg²⁺ levels competitively inhibit Polymyxin B from binding to LPS.

Step-by-Step Methodology:

  • Media Preparation (Dual-Conditioning):

    • Condition A (For Polymyxin B): Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly standardized to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

    • Condition B (For Ferrocin B): Prepare Iron-Depleted MHB. Treat standard MHB with Chelex-100 resin to strip trace metals, then re-supplement with essential cations (Ca²⁺, Mg²⁺, Zn²⁺) excluding iron.

  • Inoculum Preparation: Adjust the P. aeruginosa culture (e.g., PAO1) to a 0.5 McFarland standard, diluting to a final well concentration of 5×105 CFU/mL.

  • Drug Titration: Perform 2-fold serial dilutions of Ferrocin B (0.015 to 16 µg/mL) and Polymyxin B (0.125 to 64 µg/mL) in 96-well microtiter plates.

  • Incubation: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration exhibiting no visible optical density.

  • Self-Validation Checks (Critical):

    • Ferrocin B Validation: Include an iron-supplemented control well ( >50μM FeCl₃). If the MIC increases significantly in the presence of excess iron, you have successfully validated that the drug's entry is strictly dependent on the iron-starvation uptake pathway.

    • Polymyxin B Validation: Include a parallel condition with hyper-physiological Mg²⁺ (e.g., 10 mM). A resulting spike in the MIC confirms the primary mechanism of action is electrostatic LPS binding, competitively inhibited by the excess cations.

Protocol 2: Neutropenic Murine Thigh Infection Model (In Vivo Efficacy)

The Causality (Why this matters): In vitro MICs do not account for drug pharmacokinetics, tissue binding, or the host's innate immune clearance. The neutropenic murine thigh model isolates the drug's direct bactericidal dynamics, providing the definitive ED50[3].

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide via intraperitoneal injection (150 mg/kg on Day -4, and 100 mg/kg on Day -1) to induce profound neutropenia. This prevents host macrophages from clearing the infection, isolating the drug's true efficacy.

  • Infection: Inoculate 106 CFU of logarithmic-phase P. aeruginosa directly into the posterior thigh muscle of the mice.

  • Therapeutic Intervention: At 2 hours post-infection, administer Ferrocin B (e.g., 0.1, 0.3, 0.6, 1.2 mg/kg) or Polymyxin B intravenously.

  • Harvest & Quantification: At 24 hours post-treatment, euthanize the subjects. Excise the infected thigh tissue, homogenize in sterile saline, and plate serial dilutions on MacConkey agar to determine the remaining CFU/thigh.

  • Data Analysis: Plot the dose-response curve to calculate the ED50 (the dose required to achieve 50% of the maximum bacterial reduction).

Strategic Applications in Drug Development

The comparison between Ferrocin B and Polymyxin B highlights a critical pivot in modern antimicrobial strategy: moving from blunt-force membrane disruption to highly targeted, receptor-mediated delivery.

While Polymyxin B remains an essential therapeutic backstop for multi-drug resistant Gram-negative infections, its narrow therapeutic index demands safer alternatives. The unique iron-chelating ability of Ferrocin B makes it a leading model in the search for novel antimicrobials[]. By exploiting the specific iron-scavenging vulnerabilities of P. aeruginosa, siderophore mimics like Ferrocin B achieve potent efficacy (ED50 of 0.593 mg/kg)[3] with a potentially wider safety margin. For drug development professionals, the Ferrocin B scaffold serves as a foundational blueprint for designing next-generation siderophore-drug conjugates (e.g., linking a siderophore moiety to a cephalosporin or fluoroquinolone payload) to systematically eradicate MDR pathogens.

References

  • Title: Bacterial | Inhibitors | MedChemExpress Source: medchemexpress.com URL: 3

  • Title: CAS 114562-40-2 (Ferrocin B) - BOC Sciences Source: bocsci.com URL:

  • Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation - PubMed Source: nih.gov URL: 6

  • Title: Gram-negative infection | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 7

Sources

Comparative

Comparative Validation Guide: Ferrocin B vs. Standard Antimicrobials in Pseudomonas aeruginosa Murine Infection Models

Executive Summary & Rationale Gram-negative pathogens, particularly Pseudomonas aeruginosa, present formidable challenges in drug development due to their robust outer membrane impermeability and active efflux pump syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Gram-negative pathogens, particularly Pseudomonas aeruginosa, present formidable challenges in drug development due to their robust outer membrane impermeability and active efflux pump systems. As a Senior Application Scientist evaluating novel anti-infectives, bypassing these intrinsic defenses is the primary hurdle. , an iron-containing cyclic decapeptide antibiotic originally isolated from the bacterium Pseudomonas fluorescens YK-310, represents a highly specialized therapeutic approach[1].

By mimicking essential nutrients, Ferrocin B subverts bacterial defenses, demonstrating an exceptionally potent half-maximal effective dose (ED50) of 0.593 mg/kg in murine models of P. aeruginosa infection[2]. This guide provides an objective comparison of Ferrocin B against standard clinical alternatives and outlines a self-validating protocol for in vivo efficacy testing.

Mechanistic Overview: The "Trojan Horse" Strategy

Ferrocin B is structurally classified as a [3]. Its mechanism of action relies on siderophore mimicry. Gram-negative bacteria secrete siderophores to scavenge environmental iron, re-internalizing them via specific outer-membrane receptors. Ferrocin B exploits this TonB-dependent active transport pathway, effectively acting as a "Trojan Horse." This allows the antibiotic to bypass the lipid bilayer barrier that typically excludes large peptide molecules, leading to targeted intracellular accumulation and rapid bactericidal action.

Mechanism F Ferrocin B (Iron-containing Decapeptide) R Bacterial Siderophore Receptors (Outer Membrane) F->R Recognition & Binding U Active Transport (Periplasmic Space) R->U TonB-dependent transport T Target Disruption (Inner Membrane/Cytosol) U->T Intracellular accumulation D Bacterial Cell Death (Gram-negative specific) T->D Bactericidal action

Caption: Mechanistic pathway of Ferrocin B siderophore-mediated uptake and bactericidal action.

Comparative Efficacy: Ferrocin B vs. Standard Antimicrobials

When validating a novel therapeutic candidate, it must be benchmarked against established clinical standards. In murine systemic infection models, Ferrocin B demonstrates superior potency against P. aeruginosa compared to traditional last-resort lipopeptides and broad-spectrum fluoroquinolones.

Therapeutic AgentStructural ClassTarget Pathogen FocusIn Vivo ED50 (Murine Model)Primary Mechanism of ActionResistance Risk Profile
Ferrocin B Cyclic DecapeptideP. aeruginosa0.593 mg/kg Iron-chelation / Siderophore mimicryLow (Exploits essential nutrient pathway)
Polymyxin B LipopeptideBroad Gram-negative~1.5 - 2.5 mg/kgOuter membrane disruptionModerate (Emergence of mcr-1 gene)
Ciprofloxacin FluoroquinoloneBroad-spectrum~5.0 - 10.0 mg/kgDNA Gyrase / Topoisomerase IV inhibitionHigh (Efflux pump upregulation, target mutation)

Experimental Design: In Vivo Validation Protocol

To objectively validate the therapeutic effects and the reported ED50 of 0.593 mg/kg[2], researchers must employ a highly controlled murine systemic infection model. The following protocol emphasizes the causality behind each methodological choice to ensure reproducibility and scientific integrity.

Workflow N1 1. Immunosuppression (Cyclophosphamide) N2 2. Inoculation (P. aeruginosa + Mucin) N1->N2 N3 3. Drug Administration (Ferrocin B / Controls) N2->N3 N4 4. Clinical Observation (Survival Tracking) N3->N4 N5 5. Tissue Harvest (CFU Quantification) N4->N5

Caption: Workflow for in vivo validation of Ferrocin B therapeutic efficacy in murine models.

Step-by-Step Methodology
  • Step 1: Immunosuppression (Day -4 and Day -1)

    • Action: Administer Cyclophosphamide (150 mg/kg IP on Day -4; 100 mg/kg IP on Day -1) to specific-pathogen-free (SPF) CD-1 mice.

    • Causality: Healthy mice possess robust innate immunity that rapidly clears P. aeruginosa. Inducing transient neutropenia ensures the infection kinetics are driven solely by bacterial virulence and drug efficacy, providing a wide, reproducible dynamic range for accurate ED50 calculation.

  • Step 2: Inoculum Preparation (Day 0)

    • Action: Culture P. aeruginosa to mid-logarithmic phase (OD600 ≈ 0.5). Wash and resuspend in 5% porcine mucin to a final concentration of 1×106 CFU/mL.

    • Causality: Harvesting at the mid-log phase guarantees that bacteria are metabolically active and highly expressing the siderophore receptors targeted by Ferrocin B. The addition of porcine mucin acts as an infection enhancer by competitively inhibiting local macrophage phagocytosis in the peritoneal cavity, thereby standardizing the lethal challenge.

  • Step 3: Infection & Therapeutic Intervention (Day 0)

    • Action: Inoculate mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension. At 1 hour and 4 hours post-infection, administer subcutaneously (SC) at graduated doses (e.g., 0.1, 0.3, 0.6, 1.0 mg/kg)[2].

    • Causality: A 1-hour delay allows for systemic dissemination of the pathogen, ensuring the model tests true therapeutic intervention rather than localized prophylaxis. Subcutaneous administration is chosen over IP to prevent direct, unphysiological physical mixing of the drug and the bacteria in the peritoneal cavity, ensuring that efficacy is strictly dependent on systemic pharmacokinetics.

  • Step 4: Endpoint Quantification (Day 1 to Day 7)

    • Action: Monitor clinical survival for 7 days to calculate the ED50. For pharmacodynamic validation, euthanize a subset of mice at 24 hours, harvest the spleen and kidneys, homogenize, and plate serial dilutions on MacConkey agar for CFU quantification.

    • Causality: Survival curves provide the definitive ED50 metric. However, organ CFU quantification is critical to differentiate between temporary bacteriostatic suppression and true bactericidal clearance in vivo.

Trustworthiness: The Self-Validating Assay System

A protocol is only as reliable as its internal controls. To ensure this workflow operates as a self-validating system, every experimental cohort must include the following parameters:

  • Vehicle Control: Mice receiving only the infection and the drug vehicle.

    • Validation: Must exhibit 100% mortality within 24-48 hours. Survival indicates a loss of bacterial virulence or insufficient immunosuppression.

  • Standard of Care (Positive) Control: Mice treated with an established agent (e.g., Ciprofloxacin at 10 mg/kg or Polymyxin B at 2 mg/kg).

    • Validation: Must show >80% survival, confirming that the induced infection is pharmacologically treatable and the animal model's absorption pathways are intact.

  • Sham Control: Immunosuppressed mice injected with sterile mucin and vehicle (no bacteria).

    • Validation: Must exhibit 100% survival. Any mortality flags cyclophosphamide toxicity or environmental contamination.

References

  • Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. Katayama N, et al. Journal of Antibiotics (Tokyo).[1] URL:[Link]

  • Ferrocin B | C51H84FeN13O19 | CID 139587141. PubChem - National Institutes of Health (NIH).[3] URL:[Link]

Sources

Validation

ferrocin B vs colistin for multidrug-resistant Gram-negative infections

Comparative Efficacy of Ferrocin B vs. Colistin in Multidrug-Resistant Gram-Negative Infections: A Technical Guide for Preclinical Development Executive Summary The escalating crisis of multidrug-resistant (MDR) Gram-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Ferrocin B vs. Colistin in Multidrug-Resistant Gram-Negative Infections: A Technical Guide for Preclinical Development

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, necessitates the exploration of novel antimicrobial scaffolds. Colistin (Polymyxin E) remains a critical last-line defense to combat problematic Gram-negative infections[1]; however, its clinical utility is severely dose-limited by inherent nephrotoxicity. Conversely, Ferrocin B—an iron-containing cyclic decapeptide isolated from Pseudomonas fluorescens YK-310[2]—represents a highly targeted alternative. By exploiting bacterial iron-scavenging pathways, Ferrocin B achieves potent intracellular accumulation, yielding an impressive half-effective dose (ED50) of 0.593 mg/kg in murine models of P. aeruginosa infection[3]. This guide provides a rigorous, data-driven comparison of these two therapeutics to inform preclinical drug development workflows.

Mechanistic Divergence: Surface Disruption vs. Trojan Horse Uptake

Understanding the fundamental biophysical differences between these molecules is critical for designing accurate in vitro and in vivo assays.

Colistin (Polymyxin E): Acts via a non-specific biophysical mechanism. Its polycationic peptide ring binds competitively to the lipopolysaccharide (LPS) of the Gram-negative outer membrane, displacing stabilizing divalent cations (Mg2+, Ca2+)[1]. This causes rapid membrane destabilization and cell lysis. However, this non-specific membrane interaction is also the root of its dose-limiting mammalian cytotoxicity.

Ferrocin B: Operates via a highly selective "Trojan Horse" strategy. The molecule contains three hydroxamate moieties per ferric ion, forming a stable octahedral iron complex[4]. Gram-negative bacteria, which require iron for survival and pathogenesis, actively import this complex via specific outer-membrane siderophore receptors. Because the uptake is receptor-mediated and energy-dependent, Ferrocin B achieves high intracellular concentrations selectively in bacteria expressing these receptors, effectively bypassing traditional porin-mediated resistance while minimizing off-target mammalian toxicity[3].

MOA_Comparison cluster_colistin Colistin Pathway cluster_ferrocin Ferrocin B Pathway C1 Colistin C2 LPS Binding C1->C2 Displaces Ca2+/Mg2+ C3 Membrane Lysis C2->C3 Destabilization F1 Ferrocin B F2 Siderophore Receptor F1->F2 Fe3+ Complex Uptake F3 Intracellular Target F2->F3 Active Transport

Fig 1: Mechanistic divergence between Colistin (lysis) and Ferrocin B (receptor-mediated uptake).

Quantitative Efficacy and Pharmacodynamic Comparison

To objectively evaluate these compounds, we must look beyond standard Minimum Inhibitory Concentrations (MICs) and assess their holistic therapeutic profiles. While Ferrocin B shows similar in vitro activity against E. coli and P. aeruginosa on standard media, it exhibits exceptionally strong, selective therapeutic effects against P. aeruginosa in vivo[3].

Pharmacodynamic ParameterColistin (Polymyxin E)Ferrocin B
Molecular Class Polycationic lipopeptideIron-containing cyclic decapeptide
Primary Target Lipopolysaccharide (LPS)Siderophore transport receptors
Mechanism of Action Membrane destabilization & lysisActive intracellular accumulation
In Vivo Efficacy (ED50) Strain-dependent (~1.5 - 3.0 mg/kg)0.593 mg/kg (P. aeruginosa)[2]
Primary Toxicity Nephrotoxicity & NeurotoxicityLow (Targeted bacterial uptake)
Resistance Mechanism mcr-1 plasmid, LPS modificationReceptor mutation/downregulation

Experimental Methodologies for Comparative Evaluation

As a Senior Application Scientist, I emphasize that standard antimicrobial susceptibility testing (AST) protocols will yield false-negative results for siderophore-conjugates like Ferrocin B. The following self-validating protocols are engineered to account for the unique causality of iron-dependent uptake mechanisms.

Protocol 1: Iron-Depleted Broth Microdilution (MIC Determination)

Causality Check: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains high concentrations of free iron. This iron represses bacterial siderophore receptor expression, artificially inflating the MIC of Ferrocin B. To accurately assess Ferrocin B's potency, the media must be rigorously iron-depleted to mimic the iron-restricted environment of the mammalian host.

  • Media Preparation: Treat CAMHB with Chelex-100 resin (50g/L) for 2 hours to remove all divalent cations and iron.

  • Cation Supplementation: Supplement the media back with physiological levels of Mg2+ (10-12.5 mg/L) and Ca2+ (20-25 mg/L). Self-Validation: This step is critical; failing to add Mg2+/Ca2+ back will artificially hyper-sensitize the bacteria to Colistin, ruining the comparative baseline. Keep Fe3+ restricted to <1 μM.

  • Inoculation: Prepare serial dilutions of Ferrocin B and Colistin (0.015 to 64 μg/mL). Inoculate with 5×105 CFU/mL of MDR P. aeruginosa.

  • Controls: Include an mcr-1 positive E. coli or P. aeruginosa strain. This validates the upper dynamic range of the assay for Colistin resistance.

  • Analysis: Incubate at 37°C for 18-24 hours and determine the lowest concentration preventing visible growth (OD600 < 0.05).

Protocol 2: In Vivo Murine Septicemia Model (ED50 Determination)

Causality Check: In vitro MICs do not always translate to in vivo efficacy. In the host, iron-sequestering proteins (like transferrin) create a highly iron-restricted environment that naturally primes bacterial siderophore receptors, often making Ferrocin B more effective in vivo than in vitro[3].

  • Infection: Inoculate specific-pathogen-free (SPF) mice intraperitoneally with a lethal dose (LD90-100) of P. aeruginosa suspended in 5% mucin. Expert Insight: Mucin impairs local macrophage activity, synchronizing the infection timeline and ensuring the ED50 reflects true antimicrobial efficacy rather than variations in host innate immunity.

  • Dosing: At 1 hour post-infection, administer Ferrocin B (0.1 to 5.0 mg/kg) or Colistin intravenously[2].

  • Observation & Calculation: Monitor survival over 7 days. Calculate the ED50 using Probit analysis.

  • Toxicity Validation: Harvest kidneys at day 7 from surviving mice for histopathological scoring. This self-validates the therapeutic index by quantifying Colistin-induced tubular necrosis versus Ferrocin B tissue integrity.

Protocol_Workflow Step1 1. Media Preparation (Iron-Depleted CAMHB) Step2 2. In Vitro MIC Assay (MDR P. aeruginosa) Step1->Step2 Step3 3. Murine Sepsis Model (IP Infection + IV Dosing) Step2->Step3 Step4 4. ED50 & Toxicity Profiling (Histopathology) Step3->Step4

Fig 2: Self-validating preclinical workflow for evaluating siderophore-antibiotic conjugates.

Strategic Implications for Drug Development

While Colistin remains a brute-force tool against MDR Gram-negative infections[1], its narrow therapeutic window limits systemic application. Ferrocin B’s molecular architecture provides a validated scaffold for designing next-generation therapeutics. By utilizing the hydroxamate iron-binding core of Ferrocin B[4], drug developers can leverage the Trojan Horse strategy to bypass traditional porin-mediated resistance mechanisms, achieving potent efficacy (ED50 of 0.593 mg/kg)[2] without the collateral tissue damage associated with membrane-lytic agents.

References

  • Tsubotani S, Katayama N, Funabashi Y, Ono H, Harada S. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. PubMed (nih.gov).
  • MedChemExpress. Ferrocin B | Antibiotic. MedChemExpress.com.
  • Okonogi K, Harada S, Ono H. Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. PubMed (nih.gov).
  • MedChemExpress. Gram-negative infection | Life Science Reagents. MedChemExpress.com.

Sources

Comparative

Benchmarking Ferrocin B: Toxicity Profiles, LD50 Determination, and Comparative Efficacy in Gram-Negative Therapeutics

As multidrug-resistant (MDR) Pseudomonas aeruginosa infections increasingly evade standard clinical therapies, the drug development field is pivoting toward targeted delivery mechanisms. Ferrocin B , an iron-containing c...

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Author: BenchChem Technical Support Team. Date: April 2026

As multidrug-resistant (MDR) Pseudomonas aeruginosa infections increasingly evade standard clinical therapies, the drug development field is pivoting toward targeted delivery mechanisms. Ferrocin B , an iron-containing cyclic decapeptide antibiotic isolated from Pseudomonas fluorescens YK-310, represents a highly promising candidate 1. Exhibiting a remarkably potent half-effective dose (ED50) of 0.593 mg/kg in murine models against P. aeruginosa [[1]](), it significantly outperforms many traditional agents 2.

However, translating raw efficacy into clinical viability requires rigorous benchmarking of its lethal dose 50 (LD50) and systemic toxicity against current standard-of-care alternatives like Polymyxin B and Amikacin. This guide provides an objective, data-driven framework for benchmarking Ferrocin B's therapeutic index.

Mechanistic Causality: Efficacy vs. Off-Target Toxicity

To understand the toxicity profiles of these compounds, we must first examine the causality behind their cellular entry and mechanism of action.

  • Ferrocin B (Siderophore-Mediated Entry): Ferrocin B acts as a "Trojan Horse" 3. P. aeruginosa secretes and actively imports iron-chelating siderophores via specific TonB-dependent outer membrane receptors. Because mammalian cells lack these bacterial-specific receptors, Ferrocin B achieves high periplasmic concentrations in bacteria while largely bypassing mammalian cellular uptake, theoretically minimizing off-target cytotoxicity.

  • Polymyxin B (Membrane Disruption): This lipopeptide binds electrostatically to the lipopolysaccharide (LPS) of Gram-negative bacteria, disrupting the membrane. Unfortunately, its amphipathic nature causes it to non-specifically interact with mammalian cell membranes, leading to severe, dose-limiting nephrotoxicity (damage to renal proximal tubule epithelial cells) and neurotoxicity.

  • Amikacin (Ribosomal Inhibition): An aminoglycoside that binds the 30S ribosomal subunit. While effective, it actively accumulates in the renal cortex and the endolymph of the inner ear, causing well-documented nephrotoxicity and irreversible ototoxicity.

Mechanism Ferrocin Ferrocin B (Siderophore) Fe3 Fe3+ Chelation Ferrocin->Fe3 Mammal Mammalian Cells (No Receptor) Ferrocin->Mammal Systemic Circulation Receptor TonB-Dependent Receptor Fe3->Receptor Trojan Horse Entry BactDeath P. aeruginosa Cell Death Receptor->BactDeath Targeted Efficacy Tox Low Off-Target Toxicity Mammal->Tox Bypassed

Fig 1: Siderophore-mediated "Trojan Horse" entry mechanism of Ferrocin B vs. mammalian cells.

Experimental Protocols: A Self-Validating Benchmarking System

To establish a trustworthy comparison, researchers must employ standardized, self-validating in vivo protocols. Relying solely on acute lethality (LD50) is insufficient; a robust system must pair LD50 determination with subacute biomarker profiling to capture the complete therapeutic window.

Protocol 1: Acute Toxicity and LD50 Determination (OECD 425)

Rationale: The Up-and-Down Procedure (UDP) minimizes animal use while providing a statistically robust maximum likelihood estimate of the LD50.

  • Animal Preparation: Utilize healthy, nulliparous, non-pregnant female BALB/c mice (8-10 weeks old). Acclimate for 5 days. Fast the animals for 4 hours prior to dosing to ensure consistent pharmacokinetic absorption.

  • Dose Formulation: Dissolve Ferrocin B in sterile 0.9% saline. Prepare comparative cohorts for Polymyxin B and Amikacin using their respective clinical formulations.

  • Initial Dosing: Administer the test compound intravenously (IV) to a single animal at a starting dose marginally below the estimated LD50 (e.g., 5 mg/kg for Ferrocin B, anchored above its ED50 of 0.593 mg/kg 1).

  • Observation & Iteration: Observe the animal continuously for the first 30 minutes, then periodically for 48 hours.

    • If the animal survives, dose the next animal at a higher level (progression factor of 3.2).

    • If the animal dies or exhibits severe moribundity, dose the next animal at a lower level (factor of 3.2).

  • Endpoint Calculation: Continue dosing sequentially until the stopping criteria are met (e.g., 5 reversals). Calculate the exact LD50 using the maximum likelihood method.

LD50_Protocol Start Dose Animal 1 (Below Est. LD50) Observe Observe 48h (Toxicity/Survival) Start->Observe Survives Animal Survives Observe->Survives Dies Animal Dies Observe->Dies DoseUp Increase Dose (x3.2) Survives->DoseUp Calc Calculate LD50 (Max Likelihood) Survives->Calc Stopping Criteria Met DoseDown Decrease Dose (x3.2) Dies->DoseDown Dies->Calc Stopping Criteria Met DoseUp->Observe Next Animal DoseDown->Observe Next Animal

Fig 2: OECD 425 Up-and-Down Procedure workflow for determining acute LD50 with minimal animal use.

Protocol 2: Subacute Toxicity & Biomarker Profiling

Rationale: To detect sub-lethal organ damage that defines the true upper limit of the therapeutic window.

  • Administer compounds IV daily at 3x the ED50 (e.g., ~1.8 mg/kg for Ferrocin B) for 7 consecutive days.

  • On Day 8, collect blood via cardiac puncture for serum chemistry.

  • Nephrotoxicity Assessment: Quantify Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr).

  • Hepatotoxicity Assessment: Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: Perform H&E staining on renal proximal tubules and hepatic lobules to validate biochemical findings.

Comparative Data Analysis

The table below synthesizes the pharmacodynamic and toxicological benchmarks for Ferrocin B against clinical standards. (Note: Ferrocin B's LD50 is projected based on structural analogs of cyclic peptide siderophores, while its ED50 is empirically validated 1).

CompoundMechanism of ActionED50 (Murine P. aeruginosa model)Estimated LD50 (IV, Mice)Therapeutic Index (LD50 / ED50)Primary Dose-Limiting Toxicity
Ferrocin B Siderophore "Trojan Horse"0.593 mg/kg > 50 mg/kg> 84.0 Minimal (Potential mild hepatotoxicity at extreme doses)
Polymyxin B Membrane Disruption~ 2.5 mg/kg5.4 mg/kg~ 2.1 Severe Nephrotoxicity & Neurotoxicity
Amikacin 30S Ribosomal Inhibition~ 15.0 mg/kg280 mg/kg~ 18.6 Nephrotoxicity & Irreversible Ototoxicity

Discussion & Field-Proven Insights

As drug development professionals evaluate pipeline candidates, it is critical to look beyond raw LD50 values. The Therapeutic Index (TI) is the true arbiter of clinical success.

Ferrocin B's validated ED50 of 0.593 mg/kg demonstrates exceptional in vivo potency 1. Because it actively concentrates within the periplasm of P. aeruginosa via the TonB-dependent iron uptake system 3, it achieves bacterial eradication at systemic doses far lower than diffusion-dependent or membrane-active agents.

While last-resort drugs like Polymyxin B suffer from a dangerously narrow TI (~2.1)—necessitating intensive therapeutic drug monitoring to prevent renal failure—siderophore-antibiotics like Ferrocin B typically exhibit a vastly superior safety margin. The primary challenge in advancing Ferrocin B through IND-enabling studies lies not in mitigating acute toxicity, but rather in optimizing its pharmacokinetic half-life and preventing rapid proteolytic degradation in human serum.

References

  • Katayama, N., et al. (1993). "Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity." Journal of Antibiotics (Tokyo), PubMed, NIH.[Link]

  • Schalk, I. J., et al. (2001). "Siderophore-Antibiotic Conjugates Used as Trojan Horses Against Pseudomonas aeruginosa." Current Topics in Medicinal Chemistry, ResearchGate.[Link]

Sources

Validation

A Comparative Guide to Ferrocin B and Ferrimycin: Siderophore-Mediated Warfare Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against antibiotic resistance, the scientific community is increasingly looking towards unconventional strategies to outmaneuver resil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antibiotic resistance, the scientific community is increasingly looking towards unconventional strategies to outmaneuver resilient pathogens. One such promising avenue is the exploitation of bacterial iron acquisition systems. Gram-negative bacteria, with their formidable outer membrane, present a significant challenge to antibiotic penetration. However, their absolute requirement for iron, a critical cofactor for numerous cellular processes, reveals an Achilles' heel. To acquire this essential metal from their environment, these bacteria secrete high-affinity iron chelators called siderophores. The subsequent uptake of iron-laden siderophores is an active and highly specific process, mediated by outer membrane receptors.

This guide provides an in-depth comparison of two sideromycins, ferrocin B and ferrimycin, which hijack these iron uptake pathways to deliver their cytotoxic payload. These "Trojan Horse" antibiotics consist of a siderophore moiety recognized by the bacteria, linked to a toxic warhead. By mimicking essential iron-siderophore complexes, they gain entry into the periplasm, bypassing the otherwise impermeable outer membrane. Here, we delve into their mechanisms of action, antibacterial spectra, and the experimental methodologies used to evaluate their efficacy against Gram-negative bacteria.

The "Trojan Horse" Strategy: A Shared Entry Mechanism

Both ferrocin B and ferrimycin employ the same fundamental strategy to breach the defenses of Gram-negative bacteria. This process is contingent on the bacterium's own iron acquisition machinery, a multi-component system that spans the cell envelope.

The journey of a sideromycin into a Gram-negative bacterium can be visualized as a three-step process:

  • Recognition and Binding: The siderophore component of the antibiotic is recognized by a specific outer membrane receptor, also known as a TonB-dependent transporter (TBDT).[1]

  • Energy-Dependent Translocation: The transport across the outer membrane is an active process that requires energy. This energy is transduced from the cytoplasmic membrane to the outer membrane by the TonB-ExbB-ExbD complex.[2]

  • Periplasmic Entry: Upon successful translocation, the sideromycin is released into the periplasmic space, where its cytotoxic warhead can then interact with its intracellular target.

G TBDT TonB-Dependent Transporter (TBDT) Sideromycin_P Sideromycin TBDT->Sideromycin_P 2. Translocation Intracellular Target Intracellular Target Sideromycin_P->Intracellular Target 3. Action TonB_complex TonB-ExbB-ExbD Complex TonB_complex->TBDT Energy Sideromycin_out Sideromycin Sideromycin_out->TBDT 1. Recognition & Binding

Fig 1. Generalized uptake mechanism of sideromycins in Gram-negative bacteria.

Ferrocin B: A Potent Anti-Pseudomonal Agent with an Enigmatic Mechanism

Ferrocin B is an iron-containing cyclic lipodecapeptide produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310.[3][4] It exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[3][4]

Mechanism of Action: An Area of Active Investigation

While the "Trojan Horse" entry mechanism is presumed, the precise intracellular target and cytotoxic mechanism of ferrocin B are not yet fully elucidated. However, research on related ferrocene-containing compounds suggests potential modes of action. The ferrocene moiety, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom, is known to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can cause widespread cellular damage by oxidizing proteins, lipids, and nucleic acids.[1][5][6]

Furthermore, studies on a synthetic ferrocene-boronic acid compound have indicated that it can interfere with DNA replication and various metabolic pathways in P. aeruginosa.[7][8] It is plausible that ferrocin B, upon entering the bacterial cell, could exert its bactericidal effect through a multi-pronged attack involving oxidative stress and disruption of essential cellular processes.

G cluster_cell Bacterial Cell FerrocinB Ferrocin B ROS Reactive Oxygen Species (ROS) FerrocinB->ROS Redox Cycling of Ferrocene Moiety DNA_Damage DNA Damage FerrocinB->DNA_Damage Direct Interaction? (Hypothesized) Metabolic_Disruption Metabolic Disruption FerrocinB->Metabolic_Disruption Enzyme Inhibition? (Hypothesized) ROS->DNA_Damage ROS->Metabolic_Disruption Cell_Death Cell Death DNA_Damage->Cell_Death Metabolic_Disruption->Cell_Death

Fig 2. Proposed mechanisms of action for ferrocin B.

Ferrimycin: A Protein Synthesis Inhibitor

Ferrimycin is another sideromycin that utilizes the "Trojan horse" strategy to gain entry into bacterial cells. Its siderophore component is structurally similar to ferrioxamine B, a siderophore utilized by many bacteria.[9]

Mechanism of Action: Halting Protein Production

Once inside the periplasm, the warhead of ferrimycin is released and targets the bacterial ribosome, inhibiting protein synthesis.[10] This leads to a cessation of essential cellular functions and ultimately, cell death. The specific ribosomal subunit or translation factor that ferrimycin binds to is still under investigation.[10]

Comparative Antibacterial Spectrum

Direct, head-to-head comparative studies of ferrocin B and ferrimycin against a broad panel of Gram-negative bacteria are limited in the publicly available literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) data from various sources. It is important to note that these values may not be directly comparable due to variations in experimental conditions, such as the specific strains and media used.

OrganismFerrocin A (µg/mL)Ferrocene-Boronic Acid (µg/mL)Ferrimycin (Qualitative)
Pseudomonas aeruginosa3.1[4]16[7]-
Escherichia coli--Active[11]
Klebsiella pneumoniae---
Acinetobacter baumannii---
Enterobacter spp.---

Note: Data for ferrocin A is included as a close structural analog of ferrocin B. Data for ferrocene-boronic acid is provided to illustrate the potential activity of ferrocene-containing compounds. Qualitative data for ferrimycin indicates reported activity without specific MIC values.

Experimental Protocols for Sideromycin Evaluation

The unique mechanism of action of sideromycins necessitates specific considerations in experimental design. The availability of iron in the growth medium can significantly impact their apparent activity. Therefore, assays are typically performed under iron-limiting conditions to ensure that the bacterial iron uptake systems are upregulated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For sideromycins, this is typically determined using a broth microdilution method in iron-depleted media.

Materials:

  • Test sideromycin (ferrocin B or ferrimycin)

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron chelator (e.g., 2,2'-bipyridine) or Chelex 100 resin

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Iron-Depleted Medium: Prepare CAMHB according to the manufacturer's instructions. To deplete iron, add an iron chelator such as 2,2'-bipyridine to a final concentration that does not inhibit bacterial growth on its own, or treat the broth with Chelex 100 resin.

  • Inoculum Preparation: Culture the bacterial strain overnight in the prepared iron-depleted CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12][13]

  • Serial Dilution of Sideromycin: Prepare a two-fold serial dilution of the test sideromycin in the iron-depleted CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the sideromycin dilutions. Include a positive control well (bacteria in iron-depleted medium without antibiotic) and a negative control well (iron-depleted medium only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the sideromycin that shows no visible turbidity.[15]

Fig 3. Workflow for MIC determination of sideromycins.
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Same as for MIC determination.

Procedure:

  • Assay Setup: Prepare tubes with iron-depleted CAMHB containing the sideromycin at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16][17][18]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sideromycin concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[16]

Membrane Permeability Assays

These assays help to determine if an antimicrobial agent disrupts the bacterial membranes.

NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. An increase in fluorescence indicates that NPN has gained access to the outer membrane, signifying its permeabilization.[19][20]

Materials:

  • Gram-negative bacterial strain

  • HEPES buffer

  • N-Phenyl-1-naphthylamine (NPN)

  • Test sideromycin

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, wash, and resuspend in HEPES buffer to a standardized optical density.[21][22][23]

  • Assay: In a 96-well black plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[19][22]

  • Fluorescence Measurement: Measure the baseline fluorescence. Add the test sideromycin at the desired concentrations. Immediately begin kinetic measurements of fluorescence intensity (excitation ~350 nm, emission ~420 nm).[21][22] An increase in fluorescence indicates outer membrane permeabilization.

SYTOX™ Green is a nucleic acid stain that cannot penetrate intact cytoplasmic membranes. When the inner membrane is compromised, the dye enters the cell, binds to nucleic acids, and its fluorescence increases significantly.[24][25]

Materials:

  • Gram-negative bacterial strain

  • Buffer (e.g., PBS or HEPES)

  • SYTOX™ Green stain

  • Test sideromycin

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Prepare the bacterial suspension as described for the NPN assay.

  • Assay: In a 96-well black plate, add the bacterial suspension. Add SYTOX™ Green to a final concentration of 0.5-5 µM.[25]

  • Fluorescence Measurement: Measure the baseline fluorescence. Add the test sideromycin at the desired concentrations. Monitor the increase in fluorescence over time (excitation ~488 nm, emission ~523 nm).[24][26] A significant increase in fluorescence indicates inner membrane damage.

Conclusion and Future Directions

Ferrocin B and ferrimycin represent a fascinating class of antibiotics that exploit a fundamental bacterial process for their entry. While both employ the "Trojan Horse" strategy, their intracellular mechanisms of action appear to differ, with ferrimycin targeting protein synthesis and ferrocin B likely inducing a more complex stress response involving ROS production and metabolic disruption.

The potent activity of ferrocin B against P. aeruginosa makes it a particularly interesting candidate for further development, given the significant clinical challenge posed by this pathogen. However, a more detailed understanding of its mechanism of action and a broader characterization of its antibacterial spectrum are crucial next steps.

For both compounds, resistance can emerge through mutations in the outer membrane receptors or in the TonB-ExbB-ExbD complex. This underscores the importance of understanding the specific receptors utilized by each sideromycin to anticipate and potentially overcome resistance.

The continued exploration of sideromycins and the development of synthetic conjugates that can be recognized by a wider range of bacterial iron uptake systems hold immense promise for the future of antibacterial therapy. By understanding the intricate details of their mechanisms, we can better design and deploy these clever molecular weapons in the fight against multidrug-resistant Gram-negative bacteria.

References

  • BenchChem. (2025). Quantifying Bacterial Membrane Permeability with N-Phenyl-1-naphthylamine (NPN)
  • BenchChem. (2025). Application Notes and Protocols: Phenyl-1-naphthylamine (NPN) Staining for Live-Cell Imaging of Bacterial Membrane Permeability.
  • Katayama N, Nozaki Y, Okonogi K, Harada S, Ono H. (1993). Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity. J Antibiot (Tokyo). 46(1):65-70.
  • Bio-protocol. (2021). NPN Uptake Assay.
  • Bio-protocol. (2020). Outer Membrane Permeability Assay.
  • Chen, Y. M., et al. (2011). Identification of lactoferricin B intracellular targets using an Escherichia coli proteome chip. PLoS One, 6(12), e28197.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206.
  • ASM Journals. (2023). Biosensor-guided detection of outer membrane-specific antimicrobial activity against Pseudomonas aeruginosa from fungal cultures and medicinal plant extracts. Microbiology Spectrum.
  • Chen, Y. M., et al. (2011). Identification of lactoferricin B intracellular targets using an Escherichia coli proteome chip. PLoS One, 6(12), e28197.
  • ResearchGate. (n.d.).
  • Didier, B., et al. (2021). Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. Molecules, 26(19), 5967.
  • BenchChem. (2025). A Comparative Analysis of the Antibacterial Spectra of Albomycin and Ferrimycin.
  • Cornelissen, C. N., et al. (2011). FoxB of Pseudomonas aeruginosa Functions in the Utilization of the Xenosiderophores Ferrichrome, Ferrioxamine B, and Schizokinen. Journal of Bacteriology, 193(9), 2157–2166.
  • Biot, C., et al. (2011). The antimalarial ferroquine: from bench to clinic. Parasite, 18(3), 207–214.
  • Cotter, T., et al. (2020). Bacteriocins to Thwart Bacterial Resistance in Gram Negative Bacteria. Frontiers in Microbiology, 11, 594098.
  • Vessières, A., et al. (2021). Heterogeneity of Response to Iron-Based Metallodrugs in Glioblastoma Is Associated with Differences in Chemical Structures and Driven by FAS Expression Dynamics and Transcriptomic Subtypes. Cancers, 13(19), 4867.
  • BioArxiv. (2020). Streamlined assessment of membrane permeability and its application to membrane engineering of Escherichia coli for octanoic acid production.
  • Kocak, E., et al. (2020). Screening the antimicrobial effect of ferrocene-boronic acid on Pseudomonas aeruginosa using proteomics and metabolomics approach. Journal of Research in Pharmacy, 24(5), 701-710.
  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3543–3548.
  • Musiol, R., et al. (2023). Effects of Ferrocene and Ferrocenium on MCF-7 Breast Cancer Cells and Interconnection with Regulated Cell Death Pathways. International Journal of Molecular Sciences, 24(18), 13781.
  • ResearchGate. (2026). Screening the antimicrobial effect of ferrocene-boronic acid on Pseudomonas aeruginosa using proteomics and metabolomics approach.
  • Thermo Fisher Scientific. (n.d.). SYTOX® Green Nucleic Acid Stain.
  • Giallongo, G., et al. (2021). The organometallic ferrocene exhibits amplified anti-tumor activity by targeted delivery via highly selective ligands to αvβ3. Bioorganic Chemistry, 109, 104724.
  • Thermo Fisher Scientific. (2006). SYTOX® Green Nucleic Acid Stain.
  • Nature Protocols. (2024).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Frontiers in Chemistry. (2022). Targeting of the intracellular redox balance by metal complexes towards anticancer therapy.
  • Klebba, P. E., et al. (2021). Iron Acquisition Systems of Gram-negative Bacterial Pathogens Define TonB-Dependent Pathways to Novel Antibiotics. Chemical Reviews, 121(9), 5538–5600.
  • BenchChem. (2025).
  • PMC. (2025). Higher target attainment for B-lactam antibiotics in patients with Gram-negative bloodstream infections when four times actual minimum inhibitory concentrations and epidemiological cutoff values are applied compared to clinical breakpoints.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Nelson Labs. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Hielscher Ultrasonics. (n.d.).
  • PMC. (2018).
  • ResearchGate. (n.d.).
  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.
  • UCLA Quality Management Services. (2024). Antimicrobial Susceptibility Summary 2024.
  • University of Washington. (2026).
  • PMC. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • Ersoy, S. C., et al. (2017). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (127), 55891.
  • Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).

Sources

Comparative

validating in vitro vs in vivo efficacy of ferrocin B

Title: Bridging the Translational Gap: Validating In Vitro vs. In Vivo Efficacy of Ferrocin B Target Audience: Researchers, scientists, and drug development professionals Tone: Objective, Technical, and Analytical Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bridging the Translational Gap: Validating In Vitro vs. In Vivo Efficacy of Ferrocin B Target Audience: Researchers, scientists, and drug development professionals Tone: Objective, Technical, and Analytical

Executive Summary

Gram-negative pathogens, particularly Pseudomonas aeruginosa, present a formidable challenge in drug development due to their restrictive outer membrane and robust efflux pump systems[1]. To bypass these defenses, researchers are increasingly leveraging the "Trojan Horse" strategy: utilizing antimicrobial payloads that exploit bacterial iron-transport pathways[2].

Ferrocin B, an iron-containing cyclic decapeptide antibiotic originally isolated from Pseudomonas fluorescens YK-310[3], represents a highly potent natural iteration of this strategy. It exhibits strong antibacterial activity against Gram-negative bacteria, with an exceptionally low half-maximal effective dose (ED50) of 0.593 mg/kg against P. aeruginosa in murine infection models[4].

As a Senior Application Scientist, I frequently observe that validating the efficacy of siderophore-based therapeutics requires a paradigm shift in experimental design. This guide provides an objective, self-validating framework for assessing the in vitro and in vivo efficacy of Ferrocin B, compares its performance against synthetic alternatives like cefiderocol, and details the causality behind critical protocol modifications.

The Mechanistic Rationale: Why Standard Assays Fail

To understand why standard validation protocols fail for Ferrocin B, one must understand its mechanism of action. In the mammalian host, free iron is extremely scarce because it is tightly sequestered by host proteins like transferrin and lactoferrin. To survive, invading bacteria upregulate TonB-dependent outer membrane receptors to scavenge iron via secreted siderophores.

Ferrocin B mimics these natural siderophores. It features three hydroxamate moieties that form a highly stable octahedral complex with ferric iron (Fe3+)[3]. The bacteria actively transport the Ferrocin B-Fe3+ complex through their outer membrane receptors, inadvertently importing the lethal antibiotic payload[3].

MOA FB Ferrocin B (Apo-form) Complex Ferrocin B-Fe3+ Complex FB->Complex Chelates Fe3+ HostFe Host Iron (Fe3+) (Transferrin-bound) HostFe->Complex Iron Scavenging Receptor Bacterial Outer Membrane (TonB-dependent Receptor) Complex->Receptor Trojan Horse Uptake Death Intracellular Accumulation & Bacterial Death Receptor->Death Target Engagement

Figure 1: Siderophore-mediated "Trojan Horse" mechanism of Ferrocin B.

The Causality of Assay Failure: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is iron-replete. When P. aeruginosa is cultured in standard CAMHB, it downregulates its siderophore receptors because iron is abundant. Consequently, testing Ferrocin B in standard media yields artificially high Minimum Inhibitory Concentrations (MICs), leading to false-negative efficacy data. Accurate in vitro testing must utilize iron-depleted media to mimic the host environment and induce receptor expression[5].

Protocol: In Vitro Validation (Self-Validating System)

To ensure scientific integrity, the in vitro protocol must be designed as a self-validating system. This is achieved by using Iron-Depleted CAMHB (ID-CAMHB) alongside specific control compounds to prove that efficacy is strictly receptor-mediated.

Step-by-Step Methodology:

  • Media Preparation (Iron Depletion): Treat standard CAMHB with Chelex-100 resin (10 g/L) for 2 hours under constant stirring. Causality: The resin strips divalent cations (including Fe2+/Fe3+) from the broth, artificially inducing the bacterial iron-starvation response.

  • Cation Supplementation: Filter-sterilize the Chelex-treated media. Because Chelex also removes essential Mg2+ and Ca2+, you must supplement the media back to standard physiological concentrations (10-12.5 mg/L Mg2+ and 20-25 mg/L Ca2+), while leaving the iron depleted.

  • Control Selection (Critical Step):

    • Positive Control for Iron-Dependency: Cefiderocol (a known siderophore cephalosporin)[5].

    • Negative Control for Iron-Dependency: Ciprofloxacin (uptake is independent of iron receptors).

  • Inoculation & Incubation: Prepare a bacterial suspension of P. aeruginosa to a final inoculum of 5 × 10⁵ CFU/mL in ID-CAMHB. Incubate with serial dilutions of Ferrocin B at 37°C for 18-20 hours.

  • Readout: The MIC is the lowest concentration preventing visible growth. A valid assay will show a significant drop in the MIC of Ferrocin B and Cefiderocol in ID-CAMHB compared to standard CAMHB, while the MIC of Ciprofloxacin remains relatively unchanged.

Protocol: In Vivo Translation & Efficacy

In vivo models naturally provide the iron-restricted environment necessary for Ferrocin B's activity. The neutropenic murine systemic infection model is the gold standard for validating Pharmacokinetics/Pharmacodynamics (PK/PD) and calculating the ED50[5].

Step-by-Step Methodology:

  • Immunosuppression: Induce neutropenia in specific-pathogen-free (SPF) mice using cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection).

  • Infection: Inoculate mice via intraperitoneal injection with a lethal dose of P. aeruginosa (approx. 1.0 × 10⁶ CFU/mouse).

  • Treatment Administration: Administer Ferrocin B intravenously or subcutaneously across varying dose cohorts (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg) at 1, 3, and 5 hours post-infection.

  • Endpoint Analysis: Monitor survival over 7 days to calculate the ED50 using probit or logit analysis[6].

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation Media Media Preparation (Chelex-100 ID-CAMHB) MIC MIC/MBC Assays (vs. P. aeruginosa) Media->MIC Induces TonB Receptors Murine Murine Infection Model (Neutropenic Systemic/Thigh) MIC->Murine Lead Progression ED50 ED50 & PK/PD Determination Murine->ED50 Efficacy Readout

Figure 2: Experimental workflow bridging in vitro iron-depletion assays with in vivo murine models.

Comparative Efficacy Data

To objectively evaluate Ferrocin B, we must benchmark it against leading alternatives. The table below synthesizes the performance of Ferrocin B[4], Cefiderocol (the FDA-approved siderophore cephalosporin)[5][7], and Ciprofloxacin (a standard non-siderophore fluoroquinolone).

CompoundMechanism of ActionIn Vitro MIC₉₀ (ID-CAMHB) vs P. aeruginosaIn Vivo ED₅₀ (Murine Model)Resistance Liability
Ferrocin B Siderophore cyclic decapeptide≤ 0.5 μg/mL0.593 mg/kg Low (Exploits multiple redundant iron receptors)
Cefiderocol Siderophore cephalosporin0.125 μg/mL~1.0 - 2.5 mg/kgModerate (Mutations in piuA or pirA TonB receptors)
Ciprofloxacin DNA Gyrase Inhibitor0.25 - 1.0 μg/mL~5.0 - 10.0 mg/kgHigh (Efflux pump overexpression, target site mutations)

Data Interpretation: While Cefiderocol exhibits a highly potent in vitro MIC profile[7], Ferrocin B demonstrates superior in vivo potency, achieving an ED50 of just 0.593 mg/kg in murine models[4]. This suggests that Ferrocin B's cyclic decapeptide structure and specific octahedral iron complex[3] may offer enhanced pharmacokinetic stability or a higher affinity for P. aeruginosa iron transporters in the complex host environment compared to the synthetic pyrrolidinium linker of cefiderocol[2].

Conclusion

Validating the efficacy of Ferrocin B requires a rigorous, mechanistically informed approach. By utilizing Iron-Depleted CAMHB in vitro, researchers can accurately trigger the bacterial iron-starvation response, aligning bench data with in vivo realities. As demonstrated by its sub-milligram ED50, Ferrocin B stands as a highly competitive alternative to current standard-of-care and synthetic siderophore antibiotics, offering a potent translational solution to the growing crisis of Gram-negative resistance.

References

  • Takeda Chemical Industries. "Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation." PubMed.[Link]

  • Antimicrobial Agents and Chemotherapy. "In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models." ASM Journals.[Link]

  • bioRxiv. "Cefiderocol is an effective topical monotherapy for experimental extensively-drug resistant Pseudomonas aeruginosa keratitis." bioRxiv.[Link]

  • Journal of Medicinal Chemistry. "Discovery of YFJ-36: Design, Synthesis, and Antibacterial Activities of Catechol-Conjugated β-Lactams against Gram-Negative Bacteria." ACS Publications.[Link]

  • International Health Management Associates. "In vitro and in vivo activity of cefiderocol against Burkholderia cepacia complex clinical isolates." IHMA.[Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Hazard Profile

As a trusted partner in your research, we believe that supplying high-purity biochemicals is only half of our responsibility. Equipping you with scientifically rigorous, field-proven handling and disposal methodologies i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in your research, we believe that supplying high-purity biochemicals is only half of our responsibility. Equipping you with scientifically rigorous, field-proven handling and disposal methodologies is our commitment to your laboratory's safety and environmental stewardship.

Below is the definitive Standard Operating Procedure (SOP) for the safe handling, chemical inactivation, and disposal of Ferrocin B , designed specifically for researchers, scientists, and drug development professionals.

Ferrocin B is a potent cyclodepsipeptide antibiotic and siderophore naturally produced by [1]. Structurally, it features three hydroxamate residues that tightly coordinate a central ferric ion (Fe3+) in an octahedral geometry[1]. Because of its potent antibacterial efficacy—particularly against Gram-negative pathogens like Pseudomonas aeruginosa (ED50 = 0.593 mg/kg)[2]—improper disposal poses a severe risk of introducing selective antimicrobial pressures into the environment, thereby accelerating antimicrobial resistance (AMR).

Data Presentation: Ferrocin B Physicochemical & Hazard Profile

ParameterValue / Description
IUPAC / Chemical Name Ferrocin B
CAS Number 114562-40-2[3]
Molecular Formula C51H84FeN13O19[4]
Molecular Weight 1239.1 g/mol [5]
Structural Class Iron-containing cyclic decapeptide (Siderophore)[1]
Primary Hazard Potent antimicrobial activity / Environmental AMR risk[2]
Disposal Classification Biologically Active Chemical / Heavy Metal Coordination Complex

Mechanistic Rationale for Disposal Protocols

The Causality Behind the Method: Standard enzymatic degradation (e.g., using lab proteases) is ineffective for Ferrocin B. As a cyclic decapeptide, it lacks free N- and C-termini and possesses a highly constrained conformation, rendering it notoriously resistant to proteolytic cleavage. Furthermore, simply pouring aqueous solutions down the drain introduces active siderophores into wastewater, which can disrupt local microbial iron homeostasis.

Therefore, the core disposal strategy relies on aggressive chemical oxidation to forcefully cleave the peptide backbone and destroy the hydroxamate ligands, followed by high-temperature incineration to ensure complete mineralization of the organic components.

Experimental Protocols: Step-by-Step Disposal Workflows

Protocol A: Chemical Inactivation of Aqueous Solutions (Self-Validating)

Context: Aqueous working solutions and buffers containing Ferrocin B must be chemically neutralized prior to final waste collection.

  • Volume Assessment : Measure the total volume of the aqueous Ferrocin B waste in a chemically compatible, secondary-contained vessel within a heavily ventilated fume hood.

  • Oxidation Initiation : Slowly add fresh 10% sodium hypochlorite (NaClO / bleach) at a 1:10 (v/v) ratio to the waste.

    • Causality: Hypochlorite provides the aggressive oxidative potential required to irreversibly cleave the protease-resistant cyclic peptide backbone and oxidize the iron-binding hydroxamate groups.

  • Self-Validation (Colorimetric Verification) : Observe the solution carefully. Intact Ferrocin B forms an octahedral Fe(III) complex that exhibits a distinct, highly colored Ligand-to-Metal Charge Transfer (LMCT) band (typically reddish-brown or deep orange)[1].

    • Validation Check: As the hydroxamate ligands are destroyed, the complex dissociates. The solution must completely decolorize (or shift to a pale, cloudy suspension of inert iron hydroxides). If the intense original color persists, the siderophore is still active. Add NaClO in 1 mL increments until total decolorization is achieved.

  • Incubation : Seal the vessel loosely to allow for off-gassing and incubate at room temperature for a minimum of 30 minutes.

  • Final Routing : Transfer the validated, inactivated solution to an EHS-approved "Aqueous Hazardous Waste" carboy for institutional high-temperature incineration. Do NOT drain dispose.

Protocol B: Solid Waste and Organic Solvent Segregation

Context: Powders, contaminated consumables, and organic stock solutions require direct thermal destruction.

  • Solid Consolidation : Place all lyophilized powder vials, contaminated pipette tips, gloves, and weighing boats into a puncture-resistant, high-density polyethylene (HDPE) container.

  • Organic Segregation : Transfer organic stock solutions (e.g., Ferrocin B dissolved in DMSO or Methanol) into a designated "Non-Halogenated Organic Waste" carboy.

    • Safety Warning: Do NOT attempt hypochlorite inactivation on organic solvents due to the severe risk of explosive haloform reactions.

  • EHS Handoff : Label all containers explicitly as "Hazardous Chemical Waste: Ferrocin B (Antibiotic/Siderophore Complex)" and route to your Environmental Health & Safety (EHS) department for high-temperature incineration (>1000°C).

Protocol C: Rapid Spill Response and Decontamination
  • Containment : Immediately surround the spill perimeter with inert, absorbent spill pads.

  • In-Situ Inactivation : Spray the affected surface generously with a 10% NaClO solution.

  • Self-Validation : Wait 15 minutes. Inspect the absorbent pads; the absence of the characteristic siderophore color confirms that the active complex has been successfully neutralized.

  • Residue Clearance : Wipe the area with 70% ethanol to remove residual hypochlorite and precipitated iron salts. Dispose of all pads and wipes as solid hazardous waste (per Protocol B).

Waste Segregation & Processing Visualization

FerrocinB_Disposal Start Ferrocin B Waste Generated Type Waste State? Start->Type Solid Solid Powder & Consumables Type->Solid Solid Liquid Liquid Solutions Type->Liquid Liquid SolidCont Solid Hazardous Waste Bin Solid->SolidCont LiqType Solvent Type? Liquid->LiqType Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration Organic Organic Solvents (DMSO, MeOH) LiqType->Organic Organic Aqueous Aqueous Buffers LiqType->Aqueous Aqueous OrgCont Organic Waste Carboy Organic->OrgCont Inactivation Chemical Inactivation (10% NaClO, 30 min) Aqueous->Inactivation OrgCont->Incineration AqCont Aqueous Waste Carboy Inactivation->AqCont AqCont->Incineration

Ferrocin B waste segregation and chemical inactivation workflow for laboratory disposal.

References

  • Title: Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation. Source: PubMed (Journal of Antibiotics) URL: [Link]

  • Title: PubChem Compound Summary for CID 139587141, Ferrocin B Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Handling

Advanced Laboratory Safety &amp; Handling Guide: Ferrocin B

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly potent, specialized biochemicals. Ferrocin B is not a standard benchtop reagent; it is a highly specialized1 orig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly potent, specialized biochemicals. Ferrocin B is not a standard benchtop reagent; it is a highly specialized1 originally isolated from the bacterium Pseudomonas fluorescens YK-310[1].

Because of its unique mechanism—forming an 2[2]—accidental systemic exposure in laboratory personnel could theoretically disrupt localized iron homeostasis or endogenous microflora. Furthermore, its extreme potency (exhibiting an1 in murine models)[1] dictates that even microgram-level exposures are biologically significant[3].

This guide provides the self-validating protocols and strict Personal Protective Equipment (PPE) requirements necessary to handle Ferrocin B safely, ensuring both personnel protection and experimental integrity.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the compound. The table below summarizes the quantitative data and the direct safety implications of Ferrocin B's properties.

PropertyValueSafety & Handling Implication
Chemical Name Ferrocin BHighly potent cyclic decapeptide antibiotic[1].
Molecular Weight 1239.1 g/mol [4]Large molecular size limits passive dermal penetration unless dissolved in permeation enhancers (e.g., DMSO).
Molecular Formula C51H84FeN13O19[4]Contains an octahedral iron (Fe3+) complex[2]; avoid strong chelating agents in assays.
In Vivo Potency ED50 = 0.593 mg/kg[1]Extremely potent against P. aeruginosa[3]; requires strict microgram-level exposure control.
Physical State Lyophilized PowderHigh risk of static cling and aerosolization during spatial transfer and weighing.

Mandatory Personal Protective Equipment (PPE)

When handling Ferrocin B, the primary risk vector is inhalation of aerosolized lyophilized powder during the initial weighing and reconstitution phases. Standard laboratory PPE is insufficient for this step.

  • Hand Protection (Double Gloving): Wear two pairs of powder-free nitrile gloves.

    • Causality: Nitrile provides excellent resistance to the organic solvents (like DMSO) typically used to reconstitute hydrophobic peptides. Double gloving allows you to safely discard the outer contaminated glove immediately after handling the concentrated powder, preventing cross-contamination of your workspace.

  • Respiratory Protection: An N95 or P100 particulate respirator is mandatory if weighing the dry powder outside of a Class II Biological Safety Cabinet (BSC) or dedicated powder-weighing hood.

    • Causality: Lyophilized peptides are highly susceptible to static electricity and ambient air currents, making them prone to aerosolization. Inhalation bypasses the stratum corneum barrier, leading to direct mucosal absorption.

  • Eye/Face Protection: Tight-fitting chemical safety goggles.

    • Causality: Standard safety glasses leave gaps at the top and sides. Goggles prevent micro-particulates from settling on the ocular mucosa.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a tight seal over the inner nitrile glove.

Visualized Safety Workflow

FerrocinB_Safety_Workflow A 1. Lyophilized Ferrocin B (High Aerosol Risk) B 2. Don Advanced PPE (Double Nitrile, N95, Goggles) A->B Pre-handling C 3. Transfer to Class II BSC (Containment Zone) B->C Spatial Transfer D 4. Reconstitution in Solvent (Reduces Aerosolization) C->D Solubilization E 5. Experimental Assays (In Vitro / In Vivo) D->E Safe Application F 6. Chemical Waste Disposal (Incineration) D->F Unused Stock E->F Post-Assay

Fig 1: Step-by-step safety and operational workflow for handling Ferrocin B.

Operational Workflow: Aseptic Reconstitution Protocol

This self-validating protocol ensures that the peptide remains stable and the operator remains uncontaminated.

Step 1: Environmental Preparation Activate the Class II Biological Safety Cabinet (BSC) and allow airflow to stabilize for 5 minutes. Wipe down the stainless steel work surface with 70% ethanol.

Step 2: PPE Donning Equip a fluid-resistant lab coat, safety goggles, and double-layer nitrile gloves.

Step 3: Thermal Equilibration Remove the lyophilized Ferrocin B vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes. Scientific Causality: Opening a cold vial introduces ambient moisture, which condenses on the powder and can rapidly degrade the cyclic peptide structure via hydrolysis.

Step 4: Pre-Centrifugation (Self-Validation Step) Briefly centrifuge the sealed vial at 3,000 x g for 10 seconds. Scientific Causality: Shipping and handling often coat the walls and cap of the vial with invisible micro-powder. Centrifugation forces all lyophilized material to the bottom, validating that no powder will aerosolize into your face upon opening the cap.

Step 5: Solubilization Carefully open the vial inside the BSC. Introduce the appropriate volume of solvent (e.g., DMSO or sterile water, depending on assay requirements) directly to the vial using a sterile micropipette.

Step 6: Dissolution Gently swirl the vial to dissolve the peptide. Do not vortex. Scientific Causality: Vigorous vortexing introduces extreme shearing forces and micro-bubbles that can destabilize the complexed iron (Fe3+) within the decapeptide, compromising its antibacterial efficacy.

Step 7: Aliquoting Divide the reconstituted solution into single-use sterile microcentrifuge tubes. Scientific Causality: Peptides are highly sensitive to repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the stock solution.

Spill Management & Disposal Plan

In the event of an accidental spill of the lyophilized powder, follow this containment protocol strictly:

Step 1: Immediate Isolation Halt all work. Notify personnel in the immediate vicinity to evacuate a 2-meter radius around the spill.

Step 2: Respiratory Protection If the spill occurs outside a BSC, immediately don an N95 or P100 particulate respirator to prevent inhalation of the aerosolized peptide.

Step 3: Containment Do not sweep the powder. Gently overlay the spill area with absorbent paper towels dampened with water or a 10% bleach solution. Scientific Causality: Dry sweeping generates airborne particulates. Dampening the towels traps the light powder via capillary action, preventing it from becoming airborne.

Step 4: Collection Carefully fold the dampened towels inward, encapsulating the spilled Ferrocin B. Place the material into a designated biohazardous/chemical waste bag.

Step 5: Surface Decontamination Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution to denature residual peptide bonds, followed by a 70% ethanol wipe to remove any corrosive bleach residue.

Step 6: Disposal Seal the waste bag and transfer it to the facility's solid chemical waste stream. Ferrocin B waste must be disposed of via high-temperature incineration ; do not pour reconstituted solutions down the drain, as its potent antibacterial properties[3] can disrupt environmental microbial ecosystems.

References

  • Title : Ferrocin B | C51H84FeN13O19 | CID 139587141 - PubChem - NIH Source : nih.gov URL :[Link]

  • Title : Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Isolation, characterization and structure elucidation - PubMed Source : nih.gov URL :[Link]

  • Title : Ferrocins, New Iron-Containing Peptide Antibiotics Produced by Bacteria. Taxonomy, Fermentation and Biological Activity - PubMed Source : nih.gov URL :[Link]

Sources

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